Product packaging for Jatrophone(Cat. No.:CAS No. 29444-03-9)

Jatrophone

Cat. No.: B1672808
CAS No.: 29444-03-9
M. Wt: 312.4 g/mol
InChI Key: MJNNONLDVCCGCA-ZQHAHMAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jatrophone is a member of oxolanes.
Jatrophon has been reported in Jatropha elliptica, Jatropha multifida, and Jatropha gossypiifolia with data available.
RN refers to (2R-(2R*,3aR*,9E,12Z))-isomer;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O3 B1672808 Jatrophone CAS No. 29444-03-9

Properties

CAS No.

29444-03-9

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(1R,3R,6Z,9E)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.01,5]hexadeca-4,6,9,13-tetraene-8,15-dione

InChI

InChI=1S/C20H24O3/c1-12-8-15-9-13(2)16(21)6-7-19(4,5)11-17-14(3)18(22)20(15,10-12)23-17/h6-9,12H,10-11H2,1-5H3/b7-6+,13-9-/t12-,20+/m0/s1

InChI Key

MJNNONLDVCCGCA-ZQHAHMAHSA-N

Isomeric SMILES

C[C@@H]1C[C@@]23C(=C1)/C=C(\C(=O)/C=C\C(CC(=C(C2=O)C)O3)(C)C)/C

Canonical SMILES

CC1CC23C(=C1)C=C(C(=O)C=CC(CC(=C(C2=O)C)O3)(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Jatrophone;  Jatropha principle;  NSC 135037;  NSC-135037;  NSC135037; 

Origin of Product

United States

Foundational & Exploratory

Jatrophone: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophone, a macrocyclic diterpene, has garnered significant interest in the scientific community for its potent cytotoxic and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary plant origin, Jatropha gossypiifolia. The document details experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, it elucidates the biosynthetic pathway of this compound in plants and its pharmacological mechanism of action, particularly its role in inhibiting the PI3K/Akt/NF-κB signaling pathway in cancer cells. Quantitative data on the distribution of related compounds in Jatropha species are presented in tabular format for comparative analysis. This guide is intended to be a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and oncology.

Natural Source and Plant Origin of this compound

This compound is a naturally occurring diterpenoid compound predominantly found in plants belonging to the genus Jatropha within the Euphorbiaceae family.[1] The name Jatropha is derived from the Greek words "iatros" (physician) and "trophe" (food), alluding to the medicinal uses of these plants.[2]

The primary and most widely reported natural source of this compound is Jatropha gossypiifolia , commonly known as bellyache bush.[3][4] Various parts of this plant have been found to contain this compound, with the highest concentrations typically isolated from the roots and stem bark .[1][5][6] Other related compounds, such as jatropholones, have also been isolated from this species.[3]

While J. gossypiifolia is the principal source, this compound and its derivatives have also been identified in other Jatropha species, including:

  • Jatropha curcas (Physic Nut): While more known for its oil-rich seeds and the presence of phorbol esters, some studies have reported the presence of this compound in this species as well.

  • Jatropha elliptica : This species is also a known source of this compound.[7]

  • Jatropha podagrica : Bioactive compounds have been isolated from the stem bark of this species.[8]

Quantitative Data on Phytochemicals in Jatropha Species

The concentration of this compound and other phytochemicals can vary depending on the plant species, the specific part of the plant, and the extraction method employed. The following tables summarize quantitative data on the yields of various extracts and the content of total phenolics and flavonoids from Jatropha species, providing a comparative overview for researchers.

Table 1: Yields of Extracts from Jatropha gossypiifolia Leaves

Extraction/FractionationYield (%)
Crude Ethanolic Extract19.3
Hexane Fraction1.8
Chloroform Fraction2.5
Ethyl Acetate Fraction1.1
Butanol Fraction3.2
Aqueous Fraction10.7

Data adapted from a study on the in vitro anticoagulant and antioxidant activities of Jatropha gossypiifolia leaves.

Table 2: Total Phenolic and Flavonoid Content in Jatropha gossypiifolia Extracts

Plant PartExtraction MethodTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)
LeafMaceration42.62 ± 1.1111.04 ± 0.59
LeafHomogenizer Assisted49.05 ± 0.826.97 ± 0.32
Stem BarkMaceration48.40 ± 0.5612.71 ± 0.10
Stem BarkHomogenizer Assisted62.83 ± 2.0517.63 ± 0.34

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents. Data from a comparative study on the chemical composition and biological properties of Jatropha species.[9]

Table 3: Quantification of this compound in a "Cachaça" Preparation of Jatropha elliptica

ParameterValue
Linearity Range16.24 - 81.20 µg/mL
Recovery98.99 - 99.89%
MethodHPLC-UV

This table presents validation data for a specific analytical method for this compound quantification.[7]

Experimental Protocols

Extraction and Isolation of this compound from Jatropha gossypiifolia Roots

This protocol describes a general procedure for the extraction and isolation of this compound based on common phytochemical methodologies.

Materials and Reagents:

  • Dried and powdered roots of Jatropha gossypiifolia

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography (60-120 mesh)

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered root material with n-hexane at room temperature for 48-72 hours to remove non-polar compounds.

    • Filter the extract and repeat the maceration process with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

    • The marc (plant residue) is then air-dried and subsequently extracted with a more polar solvent such as methanol or a mixture of dichloromethane and methanol (1:1, v/v) using the same maceration process.[1]

    • Concentrate the polar extract to yield the crude polar extract containing this compound.

  • Fractionation using Column Chromatography:

    • Prepare a silica gel column packed using the slurry method with n-hexane.

    • Adsorb the crude polar extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[8]

    • Collect fractions of a fixed volume (e.g., 20-30 mL).

  • Monitoring and Purification:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures).

    • Visualize the spots under UV light or by using an appropriate staining reagent.

    • Combine the fractions that show a prominent spot corresponding to this compound.

    • Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.[10]

  • Characterization:

    • Characterize the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

Experimental Workflow for this compound Isolation

G plant Dried & Powdered Jatropha gossypiifolia Roots maceration Maceration with n-Hexane plant->maceration polar_extraction Maceration with Methanol/DCM-MeOH maceration->polar_extraction Marc hexane_extract Crude n-Hexane Extract maceration->hexane_extract polar_extract Crude Polar Extract polar_extraction->polar_extract column_chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) polar_extract->column_chromatography fractions Collect Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc combine Combine this compound-rich Fractions tlc->combine purification Further Purification (Column Chromatography/Prep-HPLC) combine->purification pure_this compound Pure this compound purification->pure_this compound characterization Spectroscopic Characterization (NMR, MS, IR) pure_this compound->characterization

Caption: A generalized workflow for the extraction and isolation of this compound.

Biosynthetic and Pharmacological Signaling Pathways

Biosynthesis of this compound

This compound belongs to the jatrophane class of diterpenes. Its biosynthesis in plants follows the general terpenoid pathway, starting from the precursor geranylgeranyl diphosphate (GGPP).[11] The key steps involve the cyclization of GGPP, catalyzed by specific enzymes.

The initial and committed step in the biosynthesis of many diterpenes in the Euphorbiaceae family is the conversion of GGPP to casbene, a reaction catalyzed by casbene synthase .[12][13] Casbene is considered a crucial precursor for the formation of the jatrophane skeleton.[14] Subsequent modifications, including oxidations and rearrangements, are likely mediated by cytochrome P450 monooxygenases (CYPs) to yield the final this compound structure.[11][15]

Proposed Biosynthetic Pathway of this compound

G ggpp Geranylgeranyl Diphosphate (GGPP) casbene Casbene ggpp->casbene Casbene Synthase intermediates Oxidized Intermediates casbene->intermediates Cytochrome P450 Monooxygenases (CYPs) This compound This compound intermediates->this compound Further enzymatic modifications

Caption: A simplified proposed biosynthetic pathway for this compound.

Pharmacological Signaling Pathway: Anticancer Mechanism

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa B (NF-κB) signaling pathway .[8] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis.

By down-regulating the expression levels of PI3K, Akt, and NF-κB, this compound can:

  • Induce cell cycle arrest.

  • Promote apoptotic and autophagic cell death.

  • Inhibit cancer cell migration and proliferation.

This makes this compound a promising candidate for further investigation as an anticancer agent, particularly in the context of drug-resistant cancers.

This compound's Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

G This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb survival Cell Survival, Proliferation, Migration nfkb->survival apoptosis Apoptosis nfkb->apoptosis

Caption: this compound inhibits the PI3K/Akt/NF-κB pathway, leading to apoptosis.

Conclusion

This compound, primarily sourced from Jatropha gossypiifolia, is a diterpene with significant potential in oncology research. This guide has provided a comprehensive overview of its natural origins, methods for its extraction and isolation, and its molecular mechanism of action against cancer cells. The presented protocols and pathway diagrams serve as a valuable resource for scientists and researchers aiming to further explore the therapeutic applications of this promising natural compound. Future research should focus on optimizing extraction yields, elucidating the complete biosynthetic pathway, and conducting preclinical and clinical studies to validate its efficacy and safety as a potential anticancer drug.

References

Jatrophone's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which Jatrophone, a macrocyclic diterpene, exerts its anticancer effects. This compound, isolated from plants of the Jatropha genus, has demonstrated significant cytotoxic and anti-proliferative activities across a range of cancer cell lines.[1][2] This guide synthesizes current research to detail its impact on critical signaling pathways, cell cycle regulation, and the induction of programmed cell death, presenting the data and methodologies essential for advanced cancer research and drug development.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines in a dose-dependent manner.[3] The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been established across multiple studies, demonstrating its efficacy at low micromolar concentrations. These findings underscore this compound's potential as a promising anticancer compound.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7/ADR Doxorubicin-Resistant Breast Cancer1.8[3][4][5]
MDA-MB-231 Triple-Negative Breast Cancer (MSL)~2.0[1]
MDA-MB-157 Triple-Negative Breast Cancer (MSL)~3.5[1]
Hep G2 1886 Hepatocellular Carcinoma3.2[6][7]
AGS Stomach Cancer2.5[6][7]
HeLa Cervical Cancer5.13[6][7]
WiDr Colon Cancer8.97[6][7]
U87MG Glioblastoma4.8 (for 49.5% apoptosis)[8]
A172 Glioblastoma4.8 (for 57.7% apoptosis)[8]

Core Mechanisms of Action

This compound's anticancer activity is multifactorial, involving the induction of cell cycle arrest and programmed cell death through multiple mechanisms.

This compound has been shown to disrupt the normal progression of the cell cycle in cancer cells, a common mechanism for anticancer agents.[3] In doxorubicin-resistant breast cancer cells (MCF-7/ADR), treatment with this compound led to a significant arrest in the S and G2/M phases of the cell cycle.[3][4][9] This arrest prevents DNA synthesis and mitosis, ultimately inhibiting cell proliferation. Specifically, after a 48-hour treatment, the cell population in the G0/G1 phase decreased while populations in the S and G2/M phases increased, indicating a blockage at these checkpoints.[3]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7/ADR Cells

Cell Cycle PhaseControl (%)This compound-Treated (%)Reference
G0/G1 46.21 ± 2.734.83 ± 1.9[3]
S 24.83 ± 2.0130.17 ± 1.95[3]
G2/M 28.96 ± 2.434.99 ± 1.8[3]

This compound is a potent inducer of programmed cell death. In glioblastoma cells (U87MG and A172), treatment with 4.8 µM this compound for 72 hours dramatically increased the apoptotic population to 49.5% and 57.7%, respectively, compared to minimal apoptosis in control cells.[8] This apoptotic induction is mediated by suppressing key inhibitor of apoptosis proteins (IAPs) like survivin and XIAP.[8] The suppression of survivin leads to an increased Bax/Bcl-2 ratio, promoting the mitochondrial pathway of apoptosis.[8] Furthermore, in resistant breast cancer cells, this compound induces both early and late-stage apoptosis as well as autophagic cell death, highlighting its ability to overcome resistance mechanisms.[3][4][5]

Molecular Signaling Pathways

This compound's effects on cell survival, proliferation, and migration are rooted in its ability to modulate critical oncogenic signaling pathways.

The PI3K/Akt/NF-κB pathway is a central signaling cascade that promotes cell survival, growth, and proliferation and is often aberrantly activated in cancer.[3] this compound has been shown to significantly down-regulate the expression levels of key proteins in this pathway, including PI3K, phosphorylated Akt (p-AKT), and NF-κB, in resistant breast cancer cells.[3][4][5][10] By inhibiting this pathway, this compound effectively cuts off a crucial survival signal for cancer cells, leading to decreased proliferation and increased cell death.[[“]] This mechanism is also linked to its ability to inhibit cancer cell migration and the epithelial-mesenchymal transition (EMT).[4][5]

PI3K_Akt_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation, Survival, Migration NFkB->Proliferation Promotes

This compound's inhibition of the PI3K/Akt/NF-κB pathway.

The Wnt/β-catenin signaling pathway plays a critical role in tumor progression, particularly in highly chemoresistant triple-negative breast cancers (TNBC).[12] this compound interferes with this pathway by reducing the levels of non-phosphorylated (active) β-catenin, without affecting total β-catenin levels.[1][12] This leads to the decreased expression of canonical Wnt target genes such as AXIN2, HMGA2, MYC, and CCND1, which are essential for proliferation.[1][12] By targeting this pathway, this compound can inhibit the proliferation and migration of TNBC cells.[12][13]

Wnt_Beta_Catenin_Pathway This compound This compound Active_Beta_Catenin Active β-catenin (non-phosphorylated) This compound->Active_Beta_Catenin Reduces Levels Wnt_Signal Wnt Signal Wnt_Signal->Active_Beta_Catenin Stabilizes Gene_Transcription Target Gene Transcription (AXIN2, MYC, CCND1) Active_Beta_Catenin->Gene_Transcription Activates Proliferation Cell Proliferation & Migration Gene_Transcription->Proliferation Promotes

This compound's interference with Wnt/β-catenin signaling.

Cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells.[14] This redox imbalance plays a dual role: at moderate levels, ROS can promote proliferation and survival, while at high levels, they induce oxidative stress and cell death.[14][15] While direct studies extensively detailing this compound's effect on ROS are limited, a related compound, Jatrogossone A, has been identified as an inducer of mitochondrial ROS, leading to G2/M cell cycle arrest and apoptosis.[16] This suggests that the induction of excessive oxidative stress could be another potential mechanism for this compound's cytotoxicity, representing a promising area for further investigation.

Experimental Protocols & Workflows

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of this compound.

This technique is used to measure the expression levels of specific proteins involved in signaling pathways (e.g., PI3K, Akt, NF-κB).

  • Cell Lysis: Cells are treated with this compound and then lysed using a buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[17]

  • Protein Quantification: The total protein concentration in the lysate is determined using a BCA Protein Assay Kit.[3][17]

  • SDS-PAGE: Equal amounts of protein (e.g., 35 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[3][17]

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection: The protein bands are visualized using a chemiluminescent reagent (e.g., Luminol) and captured on X-ray film or with a digital imager.[17]

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE Electrophoresis B->C D Transfer to PVDF Membrane C->D E Blocking (5% Milk) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H Flow_Cytometry_Apoptosis_Workflow A Cell Culture & this compound Treatment B Harvest Cells (Trypsin) & Wash A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (30 min, Dark) D->E F Analyze via Flow Cytometer E->F G Quantify Live, Early Apoptotic, & Late Apoptotic Cells F->G

References

Biological activities of Jatrophone diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of Jatrophone Diterpenoids

Introduction

This compound is a macrocyclic diterpenoid first isolated from Jatropha species, a genus within the Euphorbiaceae family.[1][2] These plants have a history of use in traditional medicine across Africa, Asia, and Latin America.[1] this compound (C₂₀H₂₄O₃) and its derivatives have garnered significant interest in the scientific community for their diverse and potent biological activities, particularly their anticancer properties.[3][4] Diterpenes, in general, are recognized for their ability to modulate various cellular pathways, and some, like paclitaxel, have been developed into successful pharmaceuticals.[1][5] This document provides a comprehensive technical overview of the biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antiprotozoal effects, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.[3] Its efficacy has been noted even in multidrug-resistant (MDR) cancer cells, highlighting its potential as a lead compound for developing novel cancer therapies.[2][6]

Cytotoxicity and Antiproliferative Effects

Studies have shown that this compound exhibits potent, dose-dependent cytotoxic activity against various cancer cell lines. It has been reported to have a better cytotoxic potential against certain cell lines than standard anticancer drugs like doxorubicin and tamoxifen.[3] One study highlighted its effectiveness against doxorubicin-resistant breast cancer cells (MCF-7ADR), with a low micromolar IC₅₀ value.[2][6]

Table 1: In Vitro Anticancer Activity of this compound

Cell Line Cancer Type This compound IC₅₀ Notes
MCF-7ADR Doxorubicin-Resistant Breast Cancer 1.8 µM This compound was shown to overcome drug resistance.[2][6]
Hep G2 Hepatocellular Carcinoma - Reported to have better anticancer effect than sorafenib and ATO.[4]
HeLa Cervical Cancer - This compound showed better cytotoxic potential than curcusone B and jatropholone A.[3]
WiDr Colon Cancer - This compound showed better cytotoxic potential than curcusone B and jatropholone A.[3]

| VERO | Monkey Kidney Fibroblast | 0.43 µg/mL | High cytotoxicity noted against this non-cancerous cell line.[7] |

Molecular Mechanisms and Signaling Pathways

This compound's anticancer effects are attributed to its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, apoptosis, and autophagy.

1. PI3K/AKT/NF-κB Pathway Inhibition: In doxorubicin-resistant breast cancer cells (MCF-7ADR), this compound was found to significantly down-regulate the expression of PI3K, AKT, and NF-κB.[2][6] The PI3K/AKT pathway is a critical pro-survival pathway that is often hyperactivated in cancer, leading to inhibited apoptosis and enhanced proliferation.[5] By inhibiting this pathway, this compound induces both apoptotic and autophagic cell death.[2][6]

G This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy This compound->Autophagy AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB AKT->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation

This compound inhibits the PI3K/AKT/NF-κB pathway.

2. Induction of Apoptosis and Autophagy: Flow cytometry analysis has confirmed that this compound induces both early and late-stage apoptosis in cancer cells.[2][6] Concurrently, it triggers autophagic cell death, a Type II programmed cell death, without causing significant necrosis.[2] This dual mechanism of inducing both apoptosis and autophagy contributes to its potent cytotoxic effects.

3. Cell Cycle Arrest and Migration Inhibition: this compound treatment leads to a significant arrest of the cell cycle in the S and G2/M phases in MCF-7ADR cells.[2][6] Furthermore, it has been shown to diminish the migratory capabilities of these resistant breast cancer cells, suggesting a potential role in preventing metastasis.[2]

Experimental Protocols: Anticancer Activity Assessment

A logical workflow is employed to characterize the anticancer effects of this compound, starting from general cytotoxicity to specific molecular mechanisms.

G A Cytotoxicity Screening (SRB Assay) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis & Autophagy (Annexin V-FITC/PI Assay) A->C D Migration Assay (Scratch Assay) A->D E Mechanism Analysis (Western Blot for PI3K/AKT) C->E

Workflow for evaluating the anticancer properties of this compound.

1. Sulforhodamine B (SRB) Assay for Cytotoxicity: This assay is used to determine cell viability and calculate the IC₅₀ value of this compound.[2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7ADR) in 96-well plates and allow them to adhere.

  • Treatment: Expose the cells to a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified period (e.g., 72 hours).[2]

  • Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: Solubilize the bound dye and measure the optical density (absorbance) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Treatment: Treat cells with a predetermined concentration of this compound (e.g., the IC₅₀ value) for a set time (e.g., 48 hours).[2]

  • Harvesting: Collect the cells using trypsin and wash them with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

3. Cell Scratch (Migration) Assay: This assay assesses the effect of this compound on cell migration.[2]

  • Confluent Monolayer: Grow cells in a 6-well plate to near confluency (approx. 95%).

  • Starvation: Starve the cells in a serum-free medium for several hours to inhibit proliferation.

  • Scratch Creation: Create a uniform "scratch" or gap in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash away debris with PBS and add fresh media with or without this compound.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours) to monitor cell migration into the gap.

Anti-inflammatory and Analgesic Activity

This compound and its containing fractions have demonstrated significant anti-inflammatory, antinociceptive (analgesic), and antiedematogenic (anti-swelling) properties in preclinical models.

Table 2: Anti-inflammatory and Analgesic Activity of this compound-containing Fraction

Activity Model Treatment (Dichloromethane Fraction of J. isabellei) Result
Antinociceptive Acetic Acid-Induced Writhing (Mice) 5 mg/kg 54.03% reduction in writhes.[7]
10 mg/kg 66.35% reduction in writhes.[7]
Antinociceptive Acute Arthritis (Rats) 200 mg/kg (oral) Significantly reduced paw elevation time (pain indicator).[8][9]
10 mg/kg (intravenous) Significantly reduced paw elevation time.[8][9]
Antiedematogenic Acute Arthritis (Rats) 200 mg/kg (oral) 25.3% reduction in articular diameter (edema).[8][9]
10 mg/kg (intravenous) 32.5% reduction in articular diameter.[8][9]

| Anti-inflammatory | LPS-induced RAW 264.7 Macrophages | Jatrophacine (IC₅₀ = 0.53 µM) | Strong inhibition of nitric oxide (NO) production.[10] |

Experimental Protocols: Anti-inflammatory Activity Assessment

1. Acetic Acid-Induced Writhing Test (Analgesic): This is a standard model for screening visceral pain.

  • Animal Dosing: Administer the test compound (this compound or fraction) to mice orally or via injection.

  • Induction: After a set period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing (stretching) response.

  • Observation: Count the number of writhes for a defined period (e.g., 20 minutes).

  • Analysis: A reduction in the number of writhes compared to a control group indicates an analgesic effect.[7]

2. Acute Arthritis Model (Anti-inflammatory and Analgesic): This model assesses both pain and swelling associated with arthritis.[8][9]

  • Induction: Induce arthritis in the ankle joint of rats by injecting an inflammatory agent (e.g., zymosan).

  • Treatment: Administer the test compound orally or intravenously.

  • Pain Assessment: Measure the paw elevation time (PET) during walking. A longer elevation time indicates more severe pain. A reduction in PET signifies an antinociceptive effect.[8][9]

  • Edema Assessment: Measure the articular diameter (AD) of the joint with a caliper at various time points. A reduction in the increase of the AD compared to the control group indicates an antiedematogenic effect.[8][9]

Antiprotozoal Activity

This compound has been evaluated for its activity against several protozoan parasites, demonstrating significant potential, particularly against the causative agents of malaria and leishmaniasis.[7]

Table 3: In Vitro Antiprotozoal Activity of this compound

Organism Strain Disease This compound IC₅₀ (µg/mL)
Plasmodium falciparum D6 Malaria (Chloroquine-sensitive) 0.55[7]
Plasmodium falciparum W2 Malaria (Chloroquine-resistant) 0.52[7]

| Leishmania donovani | - | Leishmaniasis | < 0.4[7] |

Conclusion and Future Perspectives

This compound, a macrocyclic diterpenoid from the Jatropha genus, exhibits a wide spectrum of potent biological activities. Its demonstrated efficacy against multidrug-resistant cancer cells, mediated through the inhibition of critical survival pathways like PI3K/AKT/NF-κB, positions it as a highly promising scaffold for the development of next-generation oncology drugs.[2][5][6] Furthermore, its significant anti-inflammatory, analgesic, and antiprotozoal activities warrant further investigation for therapeutic applications in inflammatory diseases and parasitic infections.[7][8][10] Future research should focus on synthetic derivatization to enhance efficacy and reduce toxicity, comprehensive in vivo studies to validate its therapeutic potential, and the use of nanotechnology-based delivery systems to improve its bioavailability.[1] The multifaceted biological profile of this compound underscores the immense value of natural products in modern drug discovery.

References

Jatrophone as a Wnt Signaling Pathway Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrophone is a macrocyclic diterpene isolated from plants of the Jatropha genus, such as Jatropha isabelli and Jatropha gossypiifolia.[1][2] It has demonstrated a range of biological activities, including antitumor, cytotoxic, and anti-inflammatory properties.[2][3] Of particular interest to researchers and drug development professionals is its role as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the initiation and progression of numerous cancers, including triple-negative breast cancer (TNBC), making this compound a promising candidate for targeted cancer therapy.[2][4][5] This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action

This compound interferes with the Wnt/β-catenin signaling cascade, a crucial pathway for cell proliferation and development.[1] Experimental evidence indicates that this compound exerts its inhibitory effect at a point between the Wnt receptor complex (Frizzled/LRP6) and the stabilization of β-catenin.[2][3]

In the canonical Wnt pathway's "off-state," a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its receptor, this destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes such as AXIN2, HMGA2, MYC, PCNA, and CCND1, which drive cell proliferation.[1][3]

Studies using Wnt reporter assays (TOPFLASH) have shown that this compound can inhibit signaling induced by the WNT3A ligand and by a constitutively active form of the LRP6 receptor.[3][6] However, it fails to inhibit signaling induced by a constitutively active, non-degradable form of β-catenin.[3][6] This pinpoints its site of action upstream of β-catenin but downstream of the receptor complex. Mechanistically, this compound treatment leads to a reduction in the levels of non-phosphorylated (active) β-catenin, without affecting the total β-catenin protein levels, ultimately suppressing the expression of Wnt target genes.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP6 Wnt->Receptor Binds DVL Dishevelled Receptor->DVL Activates DestructionComplex Destruction Complex (GSK3β, APC, Axin) DVL->DestructionComplex Inhibits BetaCatenin_p Phosphorylated β-catenin DestructionComplex->BetaCatenin_p Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Targets for BetaCatenin_active Active β-catenin BetaCatenin_nuc Active β-catenin BetaCatenin_active->BetaCatenin_nuc Translocates This compound This compound This compound->DestructionComplex Prevents Inhibition of TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (AXIN2, MYC, CCND1) TCF_LEF->TargetGenes Activates

Wnt signaling pathway and the inhibitory action of this compound.

Data Presentation: Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeIC50 Value (µM)Reference(s)
MDA-MB-468Triple-Negative Breast Cancer1.0[2]
MCF-7ADRDoxorubicin-Resistant Breast Cancer1.8[7][8]
MDA-MB-231Triple-Negative Breast Cancer2.0[2]
HCC38Triple-Negative Breast Cancer2.0[2]
AGSStomach Cancer2.5[9][10]
Hep G2Liver Cancer3.2[9][10]
MDA-MB-157Triple-Negative Breast Cancer3.5[2]
HeLaCervical Cancer5.13[10][11]
WiDrColon Cancer8.97[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a Wnt signaling inhibitor.

G cluster_assays Parallel Assays cluster_data Data Acquisition & Analysis start Cancer Cell Culture (e.g., TNBC cell lines) treatment Treatment with this compound (Varying Concentrations) start->treatment cyt_assay Cytotoxicity Assay (e.g., SRB, MTT) treatment->cyt_assay wnt_assay Wnt Reporter Assay (TOPFLASH) treatment->wnt_assay wb_assay Western Blot Analysis treatment->wb_assay cyt_data Measure Absorbance Calculate IC50 cyt_assay->cyt_data wnt_data Measure Luciferase Activity Normalize Reporter Signal wnt_assay->wnt_data wb_data Detect Protein Bands Quantify Protein Levels wb_assay->wb_data conclusion Evaluate this compound's Efficacy and Mechanism as a Wnt Inhibitor cyt_data->conclusion wnt_data->conclusion wb_data->conclusion

Experimental workflow for evaluating this compound's activity.
Wnt Reporter (TOPFLASH) Assay

This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

  • Cell Seeding: Seed human embryonic kidney (HEK293T) cells in a 24-well plate at a density of approximately 5 x 10^4 cells/well in complete growth medium (e.g., DMEM with 10% FBS).[12]

  • Transfection: After 24 hours, co-transfect the cells with a TCF/LEF-Firefly luciferase reporter plasmid (e.g., Super 8xTOPFLASH) and a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40) at a 10:1 ratio.[12] Use a suitable transfection reagent according to the manufacturer's protocol.

  • Wnt Pathway Activation & this compound Treatment: 24 hours post-transfection, replace the medium. To activate the Wnt pathway, transfect cells with a plasmid expressing WNT3A or a constitutively active form of LRP6 (ca-LRP6).[3] Concurrently, treat the cells with varying concentrations of this compound (e.g., 10 nM to 25 µM) or vehicle control (DMSO).[3][6]

  • Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.[12] Transfer the cell lysate to a 96-well luminometer plate.

  • Data Analysis: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3] Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated controls to determine the extent of inhibition.[13]

Western Blot Analysis for β-Catenin and Target Proteins

This technique is used to detect and quantify specific proteins, such as active β-catenin and its downstream targets, in cell lysates.[14]

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., MDA-MB-231) and treat with this compound at the desired concentration (e.g., 10 µM) for 48 hours.[6]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[15] Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20).[14][16]

    • Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. Key primary antibodies include those against non-phosphorylated (active) β-catenin, total β-catenin, AXIN2, HMGA2, and an appropriate loading control like β-actin.[3][6]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15] Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control to determine the relative protein expression levels.

Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB)

This assay is used to determine the effect of this compound on cell proliferation and to calculate its IC50 value.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7ADR) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified duration, typically 72 hours.[7] Include a vehicle control (DMSO).

  • Cell Fixation: After incubation, gently discard the medium and fix the cells by adding 10% cold trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.[7]

  • Staining: Wash the plates several times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.[7]

  • Measurement: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound stain by adding 10 mM Tris base solution to each well.

  • Data Analysis: Measure the absorbance (optical density) at approximately 510 nm using a microplate reader. The absorbance is proportional to the number of living cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

This compound has emerged as a significant natural product inhibitor of the oncogenic Wnt/β-catenin signaling pathway. Its ability to suppress the pathway upstream of β-catenin makes it an attractive therapeutic candidate, particularly for cancers like TNBC that are dependent on this signaling axis and often develop resistance to standard chemotherapies.[3][5] The quantitative data demonstrate its potent cytotoxic effects across multiple cancer cell lines in the low micromolar range.[2][7] The detailed experimental protocols provided herein offer a robust framework for researchers and drug developers to further investigate this compound's mechanism of action, evaluate its efficacy in various preclinical models, and explore its potential for clinical application.

References

Jatrophone's Interaction with the PI3K/Akt/NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between jatrophone, a macrocyclic diterpene, and the critical PI3K/Akt/NF-κB signaling pathway. This compound has demonstrated significant potential as an anticancer agent, particularly in drug-resistant cancer models, by targeting this key cellular cascade. This document outlines the molecular mechanism, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Core Interaction: this compound as an Inhibitor of the PI3K/Akt/NF-κB Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of this pathway is a common feature in many cancers, contributing to tumor progression and therapeutic resistance.[1][]

This compound exerts its cytotoxic and anti-proliferative effects by inhibiting this pathway.[4][5][6][7] Studies have shown that treatment with this compound leads to a significant downregulation in the expression levels of key proteins in this cascade, including PI3K, phosphorylated Akt (p-Akt), and NF-κB.[4][5][7] This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation.

Quantitative Data Summary

The efficacy of this compound in targeting cancer cells, specifically doxorubicin-resistant breast cancer cells (MCF-7/ADR), has been quantified in several studies. The following table summarizes the key quantitative findings.

ParameterCell LineValueReference
IC50 MCF-7/ADR1.8 µM[4][5][6][7]
Cell Cycle Arrest MCF-7/ADRSignificant arrest in S and G2/M phases[4][5][6][7]
Apoptosis Induction MCF-7/ADRInduction of both early and late apoptosis[4][5][6][7]
Autophagy Induction MCF-7/ADRPromotion of autophagic cell death[4][5][6][7]
Inhibition of Migration MCF-7/ADRDiminished cell migration[4][5]

Signaling Pathway and this compound Interaction

The following diagram illustrates the PI3K/Akt/NF-κB signaling pathway and the inhibitory effect of this compound.

PI3K_Akt_NFkB_this compound cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt pIKK p-IKK (Active) pAkt->pIKK activates IKK IKK IKK->pIKK IkB IκB pIKK->IkB phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (Active) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) Nucleus->Gene_Expression This compound This compound This compound->PI3K This compound->pAkt This compound->NFkB

Caption: PI3K/Akt/NF-κB pathway and this compound's inhibitory action.

Experimental Protocols

This section details the key experimental methodologies employed to investigate the effects of this compound on the PI3K/Akt/NF-κB pathway.

Cell Culture and this compound Treatment
  • Cell Line: Doxorubicin-resistant human breast cancer cell line (MCF-7/ADR).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, or 72 hours) to assess its effects.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: MCF-7/ADR cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.

  • Treatment: Cells are treated with a range of this compound concentrations for 72 hours.

  • Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye. The bound dye is then solubilized with 10 mM Tris base.

  • Absorbance Measurement: The optical density is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for PI3K, p-Akt, Akt, NF-κB, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Jatrophone_Workflow start Start cell_culture Cell Culture (MCF-7/ADR) start->cell_culture jatrophone_treatment This compound Treatment (Varying Concentrations & Times) cell_culture->jatrophone_treatment cytotoxicity Cytotoxicity Assay (SRB Assay) jatrophone_treatment->cytotoxicity protein_analysis Protein Expression Analysis (Western Blot) jatrophone_treatment->protein_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) jatrophone_treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry) jatrophone_treatment->apoptosis migration Migration Assay (Scratch Assay) jatrophone_treatment->migration ic50 Determine IC50 cytotoxicity->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis protein_quant Quantify PI3K, p-Akt, NF-κB Levels protein_analysis->protein_quant protein_quant->data_analysis cycle_arrest Assess Cell Cycle Arrest cell_cycle->cycle_arrest cycle_arrest->data_analysis apoptosis_induction Measure Apoptosis Induction apoptosis->apoptosis_induction apoptosis_induction->data_analysis migration_inhibition Evaluate Migration Inhibition migration->migration_inhibition migration_inhibition->data_analysis conclusion Conclusion on this compound's Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for this compound's effects on cancer cells.

Conclusion

This compound demonstrates significant promise as a therapeutic agent by effectively targeting the PI3K/Akt/NF-κB signaling pathway. Its ability to induce cytotoxicity, cell cycle arrest, apoptosis, and inhibit migration in drug-resistant cancer cells highlights its potential for further preclinical and clinical investigation. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of this compound.

References

Anticancer Properties of Jatropha Plant Extracts: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Jatropha, belonging to the Euphorbiaceae family, comprises a diverse group of plants that have been utilized in traditional medicine across Africa and Asia for various ailments.[1][2] In recent years, scientific inquiry has shifted towards validating these ethnobotanical uses, particularly focusing on the potent anticancer properties of phytochemicals derived from various Jatropha species.[2][3] These plants are a rich reservoir of bioactive secondary metabolites, including diterpenoids, flavonoids, alkaloids, and triterpenoids, which have demonstrated significant cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[2][4][5] This technical guide provides a comprehensive overview of the current research, focusing on quantitative cytotoxic data, mechanisms of action, and detailed experimental protocols relevant to researchers, scientists, and professionals in the field of drug discovery and development.

Bioactive Compounds and Phytochemistry

The anticancer potential of Jatropha extracts is attributed to a variety of complex phytochemicals. The primary metabolites of interest are terpenoids, particularly diterpenes, which are abundant in the Euphorbiaceae family.[6][7]

  • Diterpenoids: This is the most significant class of anticancer compounds found in Jatropha.

    • Jatrophone: A macrocyclic diterpene isolated from Jatropha gossypiifolia, this compound has shown potent cytotoxic activity against breast cancer, glioblastoma, and liver cancer cells.[4][6][8]

    • Curcusones: Curcusone A, B, C, and D, isolated from the roots of Jatropha curcas, have demonstrated strong cytotoxic effects against mouse lymphoma and human cervix carcinoma cells.[1][9]

    • Jatropholones: These diterpenoids, found in J. gossypiifolia, inhibit cancer cell proliferation and induce apoptosis.[4]

    • Macrocyclic Diterpenoids: Studies on Jatropha multifida have led to the isolation of new macrocyclic diterpenoids, such as jatromultones, which exhibit significant cytotoxicity against multiple cancer cell lines, including drug-resistant ones.[10]

  • Other Compounds: Beyond diterpenoids, other phytochemicals like flavonoids, saponins, tannins, and alkaloids contribute to the overall bioactivity of the extracts.[2][5] For instance, curcin, a protein isolated from J. curcas, has shown notable cytotoxic activity against hepatocellular carcinoma.[11]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of Jatropha extracts and their isolated compounds has been quantified against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric used. The data below is summarized from various in vitro studies.

Table 1: Cytotoxic Activity of Crude Extracts from Jatropha Species

Jatropha SpeciesPlant PartExtract TypeCancer Cell LineIC50 Value (µg/mL)Citation(s)
Jatropha curcasLatexMethanolicHepG2 (Liver)19.11[11]
Jatropha curcasRootHexaneL5178y (Mouse Lymphoma)1.0[1][9]
Jatropha curcasRootEthyl AcetateL5178y (Mouse Lymphoma)1.1[1][9]
Jatropha curcasRootEthyl AcetateHeLa (Cervical)3.1[1][9]
Jatropha gossypiifoliaRootNot SpecifiedT47D (Breast)43.57[12]
Jatropha gossypiifoliaRootNot SpecifiedHeLa (Cervical)4.32[12]
Jatropha gossypiifoliaNot SpecifiedPetroleum EtherMDA-MB-231 (Breast)~10-12[13][14]
Jatropha podagricaStemEthanolic (SME)A375 (Skin Melanoma)5.62 ± 0.58[15][16]
Jatropha podagricaRootHexane (RMH)RAW264.7 (Macrophage)4.94 ± 0.25[15][16]
Jatropha podagricaRootEthanolic (RME)RAW264.7 (Macrophage)24.90 ± 1.06[15][16]

Table 2: Cytotoxic Activity of Pure Compounds Isolated from Jatropha Species

CompoundJatropha SourceCancer Cell LineIC50 ValueCitation(s)
CurcinJ. curcasHepG2 (Liver)36.7 µg/mL[11]
Curcusone CJ. curcasL5178y (Mouse Lymphoma)0.08 µg/mL[1]
This compoundJ. gossypiifoliaHepG2 (Liver)3.2 µM[6]
This compoundJ. gossypiifoliaHeLa (Cervical)5.13 µM
This compoundJ. gossypiifoliaWiDr (Colon)8.97 µM[8]
This compoundJ. gossypiifoliaAGS (Gastric)2.5 µM[8]
Jatromultone D (Compound 4)J. multifidaVarious (5 lines)2.69 to 6.44 µM[10]
Tetracyclic Triterpenoid (Compound 8)J. gossypiifoliaRKO (Colon)12.5 µM[17]

Mechanisms of Anticancer Action

The anticancer effects of Jatropha phytochemicals are not limited to mere cytotoxicity; they involve the modulation of complex cellular signaling pathways that regulate cell cycle progression and programmed cell death (apoptosis).

Induction of Apoptosis

A primary mechanism is the induction of apoptosis. Several compounds from Jatropha have been shown to trigger this process.

  • Mitochondrial (Intrinsic) Pathway: Jatropha-derived compounds can induce apoptosis via the mitochondrial pathway.[18] This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes (like caspase-9 and the executioner caspase-3), ultimately leading to cell death.[9][19]

  • Cell Cycle Arrest: Compounds isolated from J. multifida and J. gossypiifolia have been observed to arrest the cell cycle at specific phases.[10][17] For example, a jatromultone from J. multifida was found to arrest the cell cycle at the G2/M phase, while a triterpenoid from J. gossypiifolia caused G1 or S phase arrest in colon cancer cells.[10][17]

Mitochondrial_Apoptosis_Pathway Mitochondrial (Intrinsic) Apoptosis Pathway jatropha Jatropha Diterpenoids (e.g., Jatromultones) bax Bax/Bak Activation jatropha->bax promotes bcl2 Bcl-2/Bcl-xL Inhibition jatropha->bcl2 promotes mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito | cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation cytc->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by Jatropha compounds.

Modulation of Key Signaling Pathways

Specific molecular targets for Jatropha compounds are being identified. This compound, for instance, has been shown to target the PI3K/Akt/NF-κB pathway, which is a critical signaling cascade for cell survival, proliferation, and inflammation.[4] By inhibiting this pathway, this compound can suppress cancer cell growth and survival mechanisms.

PI3K_Akt_Pathway Inhibition of PI3K/Akt/NF-κB Pathway by this compound This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt This compound->akt inhibits nfkb NF-κB This compound->nfkb inhibits pi3k->akt ikb IκB akt->ikb | ikb->nfkb | nucleus Nucleus nfkb->nucleus translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->transcription activation

Caption: this compound targets the PI3K/Akt/NF-κB cell survival pathway.

Experimental Protocols and Workflows

Standardized protocols are essential for the reproducible evaluation of anticancer properties from plant extracts.

General Experimental Workflow

The process of identifying anticancer compounds from Jatropha follows a multi-step workflow, from plant collection to mechanistic studies.

Experimental_Workflow General Workflow for Anticancer Drug Discovery from Jatropha collection 1. Plant Material Collection (e.g., Roots, Leaves, Stems) extraction 2. Extraction (Methanol, Ethanol, Hexane, etc.) collection->extraction fractionation 3. Fractionation & Isolation (Column Chromatography) extraction->fractionation phytochem 4. Phytochemical Analysis (NMR, LC-MS/MS) fractionation->phytochem cytotoxicity 5. In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) fractionation->cytotoxicity phytochem->cytotoxicity mechanistic 6. Mechanistic Studies cytotoxicity->mechanistic apoptosis_assay Apoptosis Assays (Flow Cytometry, Caspase Activity) mechanistic->apoptosis_assay cell_cycle Cell Cycle Analysis mechanistic->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot) mechanistic->pathway_analysis invivo 7. In Vivo Studies (Animal Models) mechanistic->invivo development 8. Lead Compound Development invivo->development

Caption: A typical workflow for identifying anticancer agents from Jatropha.

Protocol: Preparation of Plant Extracts

This protocol outlines a general method for preparing extracts for biological screening.[20][21]

  • Collection and Preparation: Collect the desired plant part (e.g., roots, leaves). Wash thoroughly to remove debris. Air-dry in the shade for 7-10 days or use a hot air oven at a controlled temperature (40-50°C) until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Weigh a specific amount of the powdered material (e.g., 300 g).

    • Macerate the powder in a suitable solvent (e.g., 80% methanol) in a large container (e.g., 1L) for 48 hours at room temperature with occasional shaking.[21] Alternative methods like Soxhlet extraction can also be used.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40°C to obtain a semi-solid or crude extract.[21]

  • Storage: Store the final extract at -20°C until further use.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[22][23][24]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in 100 µL of complete growth medium.[22][25] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the Jatropha extract in culture medium. Remove the old medium from the wells and add 100 µL of the diluted extracts at various concentrations (e.g., 0 to 400 µg/mL).[25] Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve the extract).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[22]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in phosphate-buffered saline (PBS).[22][24] Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[22][26]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 N HCl, to each well to dissolve the purple formazan crystals.[22][26]

  • Absorbance Reading: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 570 nm.[22] A reference wavelength of around 630 nm can be used to reduce background noise.[24]

  • Calculation: Calculate the percentage of cell viability using the formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value can then be determined by plotting cell viability against the extract concentration.

In Vivo Studies

While in vitro data is abundant, in vivo validation is a critical step in drug development. A study on chemically induced hepatocellular carcinoma (HCC) in a rat model demonstrated the potent antitumor activity of curcin from J. curcas.[11] The administration of curcin led to significant improvements in liver function markers and showed beneficial effects in histopathological assessments, confirming its potential to combat HCC in vivo.[11]

Conclusion and Future Perspectives

The scientific literature strongly supports the traditional use of Jatropha plants as a source of anticancer agents. A diverse array of diterpenoids and other phytochemicals from species like J. curcas, J. gossypiifolia, and J. multifida have demonstrated potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. The elucidation of their mechanisms, including the induction of apoptosis via the mitochondrial pathway and the inhibition of key survival pathways like PI3K/Akt, provides a solid foundation for further investigation.

Future research should focus on:

  • Bioactivity-Guided Isolation: Systematically isolating and identifying novel compounds from less-studied Jatropha species.

  • Mechanistic Elucidation: Expanding the investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Conducting more extensive preclinical in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising isolated compounds.

  • Synergistic Studies: Exploring the potential synergistic effects of Jatropha compounds with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.

The Jatropha genus represents a valuable natural resource for the discovery of next-generation anticancer therapeutics. A continued, rigorous scientific approach will be crucial to translate this potential into clinical applications.

References

Jatrophone: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of jatrophone, a macrocyclic diterpene with significant cytotoxic and antitumor properties. It covers the compound's historical discovery, chemical characteristics, mechanism of action, and the experimental protocols utilized in its study.

Discovery and Historical Context

This compound is a naturally occurring diterpenoid first isolated from the plant Jatropha gossypiifolia, a member of the Euphorbiaceae family.[1][2] Subsequent research has identified its presence in other Jatropha species, including Jatropha isabelli and Jatropha elliptica.[2][3][4] The initial interest in this compound was sparked by its potent cytotoxic activity against various cancer cell lines, leading to its investigation as a potential anticancer agent.[2][3] Its unique macrocyclic structure and 3(2H)-furanone ring have also made it a subject of interest for organic synthesis.[1]

Chemical Properties

This compound is characterized by its complex macrocyclic structure. Its chemical formula is C20H24O3, with a molecular weight of 312.4 g/mol .[3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (1R,3R,6Z,9E)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.0¹,⁵]hexadeca-4,6,9,13-tetraene-8,15-dione[4]
CAS Number 29444-03-9[4]
PubChem CID 6325446[4]
Synonyms NSC-135037, Jatropha principle[4][5]

Mechanism of Action and Biological Activity

This compound exhibits a broad range of biological activities, with its anticancer effects being the most extensively studied.[1][6] It has demonstrated cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapy.[7][8]

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

A key mechanism underlying this compound's anticancer activity is its ability to inhibit the PI3K/Akt/NF-κB signaling pathway.[7][8] This pathway is crucial for tumor cell growth, proliferation, invasion, and metastasis, while also inhibiting apoptosis.[1][9] this compound treatment has been shown to significantly decrease the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-κB in cancer cells.[7][8][10]

PI3K_Akt_NFkB_Pathway cluster_pathway PI3K/Akt/NF-κB Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt NFkB NF-κB pAkt->NFkB Proliferation Cell Proliferation, Invasion, Metastasis NFkB->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition

Caption: this compound's inhibition of the PI3K/Akt/NF-κB pathway.

Induction of Apoptosis and Autophagy

By inhibiting the PI3K/Akt/NF-κB pathway, this compound promotes programmed cell death in cancer cells through both apoptosis and autophagy.[7][8] Studies have shown that this compound treatment leads to an increase in both early and late apoptotic cell populations.[8]

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the S and G2/M phases, in cancer cells.[7][8] This prevents the cells from progressing through the cell cycle and ultimately leads to a reduction in cell proliferation.

Cytotoxic Activity

This compound's cytotoxic effects have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anticancer activity.

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7/ADRDoxorubicin-resistant Breast Cancer1.8[8]
Hep G2 1886Hepatocellular Carcinoma3.2[3][11]
HeLaCervical Cancer5.13[12]
WiDrColon Adenocarcinoma8.97[12]
AGSStomach Cancer2.5[11]

Experimental Protocols

The investigation of this compound's biological activities has employed a variety of standard and advanced experimental techniques.

Isolation and Purification

This compound is typically isolated from the stem bark of Jatropha species.[3][12] The general workflow involves extraction with organic solvents followed by chromatographic separation.

Isolation_Workflow Start Jatropha Plant Material (e.g., Stem Bark) Extraction Extraction (e.g., with organic solvents) Start->Extraction Chromatography Chromatographic Separation (VLC, Radial Chromatography) Extraction->Chromatography Isolation Isolation of this compound Chromatography->Isolation Structure_Elucidation Structure Elucidation (FTIR, UV, NMR) Isolation->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

A common isolation procedure involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane, ethyl acetate) as the mobile phase.[12]

  • Purification: Fractions containing this compound are further purified using radial chromatography.[12]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[12]

Cytotoxicity Assays

The cytotoxic effects of this compound are commonly evaluated using the following assays:

  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3]

  • SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. It is used to determine cell viability and proliferation.[7][8]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.[7][8]

  • Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specific duration.

  • Cell Fixation: The cells are harvested and fixed, typically with cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide.

  • Analysis: The DNA content of the cells is measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blotting

Western blotting is employed to determine the effect of this compound on the expression levels of specific proteins, particularly those involved in the PI3K/Akt/NF-κB pathway.[7][8][10]

  • Protein Extraction: Total protein is extracted from this compound-treated and untreated control cells.

  • SDS-PAGE: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, p-Akt, NF-κB), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Future Perspectives

The potent anticancer activity of this compound, particularly against drug-resistant cancer cells, makes it a promising lead compound for the development of new cancer therapies.[7] Further research is warranted to explore its in vivo efficacy and safety profile in preclinical animal models. Additionally, the synthesis of this compound analogs could lead to the discovery of compounds with improved therapeutic indices.

References

Jatrophone's Molecular Targets in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms of jatrophone, a natural diterpene, in the context of triple-negative breast cancer (TNBC). It summarizes the current understanding of its molecular targets, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, and patients often rely on standard chemotherapy, which can lead to chemoresistance.[1][2][3] The Wnt/β-catenin signaling pathway is frequently dysregulated in TNBC and has been associated with poor patient outcomes and chemoresistance.[1][3] this compound, a natural compound isolated from Jatropha isabelli, has emerged as a promising therapeutic agent that targets this critical pathway.[1][2][3][4][5][6]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across various TNBC cell lines, including mesenchymal-like (MSL), basal-like 1 (BL1), and patient-derived xenograft (PDX) cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic effects.

Table 1: IC50 Values of this compound in Various TNBC Cell Lines

Cell LineTNBC SubtypeIC50 (µM)Reference
MDA-MB-231Mesenchymal Stem-Like (MSL)~2.0[1][5]
MDA-MB-157Mesenchymal Stem-Like (MSL)~3.5[1][5]
HCI-2 (PDX)Naïve~1.0[1]
HCI-10 (PDX)Chemoresistant~6.5[1]

Note: The chemoresistant cell line HCI-10 and the MDA-MB-157 cell line, which both exhibit higher WNT10B expression, show reduced sensitivity to this compound.[1]

Molecular Targets and Mechanism of Action

This compound's primary mechanism of action in TNBC is the inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4]

Key Molecular Interactions:

  • Upstream Inhibition: this compound interferes with the Wnt signaling pathway at a point between the receptor complex and the activation of β-catenin.[1][2][3] Luciferase reporter assays have shown that this compound can inhibit the activity of a constitutively active form of LRP6 (ca-LRP6), a co-receptor in the Wnt pathway, but not a constitutively active form of β-catenin.[2][7]

  • Reduction of Activated β-Catenin: It specifically reduces the levels of non-phosphorylated (active) β-catenin, without affecting the total β-catenin levels.[1][2][3]

  • Downregulation of Wnt Target Genes: By inhibiting β-catenin activity, this compound leads to the decreased expression of several canonical Wnt target genes that are critical for cell proliferation and survival.[1][2][3][4] These include:

    • AXIN2

    • HMGA2

    • MYC

    • PCNA

    • CCND1

Downstream Cellular Effects:

  • Cell Cycle Arrest: this compound induces cell cycle arrest at the S and G2/M phases in TNBC cells.[1][4] This is accompanied by a significant reduction in the expression of key cell cycle regulators such as CDK4, CCND1, CCNA1, CCNE1, and CCNB1.[1]

  • Induction of Apoptosis: The compound effectively induces apoptosis in TNBC cells.[1][4]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) and Migration: this compound has been shown to cause a loss of expression of key EMT markers and significantly impairs the migratory ability of TNBC cells in wound healing assays.[1][2][3]

While the Wnt/β-catenin pathway is a primary target, some studies in other cancer types, such as doxorubicin-resistant breast cancer cells, suggest that this compound may also inhibit the PI3K/Akt/NF-κB pathway.[8]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the Wnt/β-catenin signaling pathway in TNBC.

G This compound This compound Frizzled_LRP6 Frizzled/LRP6 Receptor Complex This compound->Frizzled_LRP6 inhibition WNT10B WNT10B WNT10B->Frizzled_LRP6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP6->Destruction_Complex inhibition beta_catenin_active Active β-catenin Frizzled_LRP6->beta_catenin_active stabilization beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p phosphorylation Proteasomal_Degradation Proteasomal Degradation beta_catenin_p->Proteasomal_Degradation TCF_LEF TCF/LEF beta_catenin_active->TCF_LEF Target_Genes Target Genes (AXIN2, HMGA2, MYC, PCNA, CCND1) TCF_LEF->Target_Genes transcription Proliferation Cell Proliferation, EMT, Survival Target_Genes->Proliferation

This compound's inhibition of the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the molecular targets of this compound in TNBC.

1. Cell Proliferation Assay (WST-1)

  • Objective: To determine the cytotoxic effects of this compound on TNBC cell lines and calculate IC50 values.

  • Procedure:

    • Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-157) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 100 nM to 30 µM) or vehicle control (DMSO) for 48 hours.[1]

    • Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Treat TNBC cells with this compound at a concentration near the IC50 (e.g., 2.5 µM for MDA-MB-231) for 48 hours.[2] Include negative (DMSO) and positive (e.g., staurosporine) controls.[2]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Procedure:

    • Treat TNBC cells with this compound for 48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Wnt/β-catenin Reporter Assay (TOPFLASH)

  • Objective: To measure the effect of this compound on the transcriptional activity of β-catenin/TCF/LEF.

  • Procedure:

    • Co-transfect HEK293T cells with the Super 8xTOPFLASH reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase) and a Renilla luciferase control plasmid.[2][7]

    • Treat the transfected cells with a Wnt agonist (e.g., WNT3A conditioned media or LiCl) in the presence of varying concentrations of this compound for 24 hours.[2][7]

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

5. Quantitative Real-Time PCR (qPCR)

  • Objective: To quantify the expression levels of Wnt target genes and cell cycle regulators following this compound treatment.

  • Procedure:

    • Treat TNBC cells with this compound for a specified period (e.g., 24-48 hours).

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers for target genes (e.g., AXIN2, HMGA2, MYC, CCND1, BIRC5) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

6. Western Blotting

  • Objective: To analyze the protein levels of total and active β-catenin.

  • Procedure:

    • Treat TNBC cells with this compound and prepare whole-cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against non-phosphorylated (active) β-catenin, total β-catenin, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the anti-cancer effects of this compound on TNBC.

G Start Start: TNBC Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Proliferation_Assay Cell Proliferation Assay (WST-1) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Molecular_Analysis Molecular Analysis Treatment->Molecular_Analysis IC50 Determine IC50 Proliferation_Assay->IC50 IC50->Treatment Inform Dosing Data_Analysis Data Analysis and Conclusion Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis RNA_Isolation RNA Isolation Molecular_Analysis->RNA_Isolation Protein_Isolation Protein Isolation Molecular_Analysis->Protein_Isolation qPCR qPCR for Target Genes RNA_Isolation->qPCR Western_Blot Western Blot for β-catenin Protein_Isolation->Western_Blot qPCR->Data_Analysis Western_Blot->Data_Analysis

References

Preliminary In-Vitro Efficacy of Jatrophone: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Preclinical Assessment of a Promising Natural Compound

Jatrophone, a macrocyclic diterpene found in plants of the Jatropha genus, has emerged as a compound of significant interest in oncological research.[1][2][3] Preliminary in-vitro studies have highlighted its potent cytotoxic and anti-proliferative activities against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. This technical guide provides a comprehensive analysis of the existing in-vitro data on this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes to support further drug development and research initiatives.

Cytotoxic Activity of this compound

This compound has demonstrated significant dose-dependent cytotoxic effects across multiple human cancer cell lines. Notably, its efficacy against doxorubicin-resistant breast cancer cells (MCF-7/ADR) and hepatocellular carcinoma cells (Hep G2) underscores its potential for treating aggressive and refractory cancers.[1][4][5][6]

Cell LineAssay TypeIC50 Value (µM)Reference
MCF-7/ADR (Doxorubicin-resistant Breast Cancer)SRB Assay1.8[2][3]
Hep G2 (Hepatocellular Carcinoma)MTT Assay3.2[4][5][6]
WiDr (Colon Cancer)MTT Assay8.97[4][5][6]
HeLa (Cervical Cancer)MTT Assay5.13[4][5][6]
AGS (Stomach Cancer)MTT Assay2.5[4][5][6]

Core Mechanistic Insights: Signaling Pathways

Current research indicates that this compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary identified target is the PI3K/AKT/NF-κB pathway.[1][2][7][8]

In doxorubicin-resistant breast cancer cells, this compound treatment leads to a significant downregulation of the expression levels of PI3K, AKT, and NF-κB.[1][2] This inhibition disrupts the signaling cascade that promotes tumor cell growth, proliferation, and invasion while inhibiting apoptosis.[7][8]

PI3K_AKT_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation, Survival, Invasion NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis

This compound's inhibitory action on the PI3K/AKT/NF-κB signaling cascade.

Key In-Vitro Experimental Protocols

The following sections detail the methodologies employed in the preliminary in-vitro assessment of this compound.

Two primary assays have been utilized to determine the cytotoxic effects of this compound on cancer cells: the Sulforhodamine B (SRB) assay and the MTT assay.

3.1.1. Sulforhodamine B (SRB) Assay Protocol (MCF-7/ADR Cells) [2]

  • Cell Seeding: Plate approximately 5 x 10³ MCF-7/ADR cells per well in a 96-well plate and incubate.

  • Treatment: Treat the cells with this compound at concentrations ranging from 0.01 to 100 µM for 72 hours.

  • Fixation: Discard the media and add 150 µL of 10% trichloroacetic acid (TCA) to each well. Incubate for 1 hour in a refrigerator.

  • Washing: Wash the plates three times with tap water.

  • Staining: Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes at room temperature in the dark.

  • Destaining and Measurement: Wash the plates and measure the absorbance to determine cell viability.

3.1.2. MTT Assay Protocol (Hep G2 Cells) [4][5][6]

  • Cell Seeding and Synchronization: Seed Hep G2 cells and synchronize the cell cycle by incubating in DMEM medium without FBS for 6 hours.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • MTT Addition: Add MTT solution to each well.

  • Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance to quantify cell viability.

Cytotoxicity_Workflow cluster_SRB SRB Assay cluster_MTT MTT Assay SRB_Seed Seed MCF-7/ADR Cells SRB_Treat Treat with this compound (72h) SRB_Seed->SRB_Treat SRB_Fix Fix with TCA SRB_Treat->SRB_Fix SRB_Stain Stain with SRB SRB_Fix->SRB_Stain SRB_Measure Measure Absorbance SRB_Stain->SRB_Measure MTT_Seed Seed & Synchronize Hep G2 Cells MTT_Treat Treat with this compound MTT_Seed->MTT_Treat MTT_Add Add MTT Reagent MTT_Treat->MTT_Add MTT_Solubilize Solubilize Formazan MTT_Add->MTT_Solubilize MTT_Measure Measure Absorbance MTT_Solubilize->MTT_Measure

References

Jatrophone: A Comprehensive Technical Guide to its Apoptotic Induction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophone, a macrocyclic diterpene found in plants of the Jatropha genus, has emerged as a promising natural compound with potent anticancer properties. A significant body of research has demonstrated its ability to induce apoptosis in various cancer cell lines through the modulation of key cellular signaling pathways. This in-depth technical guide provides a comprehensive overview of the mechanisms underlying this compound-induced apoptosis, focusing on the core signaling cascades, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar natural products.

Core Mechanisms of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects primarily through the inhibition of two critical cell survival signaling pathways: the PI3K/AKT/NF-κB pathway and the Wnt/β-catenin pathway . By targeting these pathways, this compound disrupts fundamental cellular processes, leading to cell cycle arrest and programmed cell death.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

The PI3K/AKT/NF-κB pathway is a central regulator of cell survival, proliferation, and inflammation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to effectively suppress this pathway at multiple levels.

Studies have demonstrated that treatment with this compound leads to a significant downregulation in the expression levels of key proteins within this cascade, including Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Nuclear Factor kappa B (NF-κB)[1][2][3][4]. This inhibition disrupts the downstream signaling that would normally promote cell survival and proliferation, thereby sensitizing cancer cells to apoptosis. Specifically, in doxorubicin-resistant breast cancer cells (MCF-7/ADR), this compound treatment resulted in a marked decrease in the protein levels of PI3K, phosphorylated AKT (p-AKT), and NF-κB[5].

dot

PI3K_AKT_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates NFkB_complex IκB-NF-κB Complex AKT->NFkB_complex Inhibits IκB (leading to NF-κB release) NFkB NF-κB NFkB_complex->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Target Gene Expression (Anti-apoptotic) NFkB_n->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT/NF-κB signaling pathway.

Interference with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in the development and progression of various cancers, including triple-negative breast cancer (TNBC). This compound has been identified as an inhibitor of this pathway, acting between the cell surface receptor complex and the activation of β-catenin[6].

Treatment with this compound leads to a reduction in the levels of non-phosphorylated (active) β-catenin, without affecting the total β-catenin levels. This decrease in active β-catenin leads to the downregulation of its downstream target genes, such as AXIN2 and the High Mobility Group AT-hook 2 (HMGA2), which are involved in cell proliferation and epithelial-mesenchymal transition (EMT)[6].

dot

Wnt_BetaCatenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt_Receptor Wnt Receptor Complex This compound->Wnt_Receptor Interferes with signaling Destruction_Complex Destruction Complex Wnt_Receptor->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Promotes Degradation Active_Beta_Catenin Active β-catenin Beta_Catenin->Active_Beta_Catenin Stabilization Active_Beta_Catenin_n Active β-catenin Active_Beta_Catenin->Active_Beta_Catenin_n Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression (AXIN2, HMGA2) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Promotes MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

dot

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, AKT, NF-κB, active β-catenin, AXIN2, HMGA2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anticancer agent by effectively inducing apoptosis in various cancer cell types. Its mechanism of action, centered on the inhibition of the PI3K/AKT/NF-κB and Wnt/β-catenin signaling pathways, provides a strong rationale for its further investigation and development. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate the therapeutic promise of this compound into clinical applications. Further studies focusing on in vivo efficacy, safety profiling, and combination therapies are warranted to fully elucidate the clinical utility of this potent natural compound.

References

Jatrophone: A Technical Overview of its Anti-Proliferative and Anti-Migratory Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophone, a macrocyclic diterpene derived from plants of the Jatropha genus, has emerged as a compound of significant interest in oncology research.[1][2][3][4] Its potent cytotoxic and anti-proliferative activities against a range of cancer cell lines have prompted deeper investigations into its mechanisms of action. This technical guide synthesizes current research findings on this compound's effects on cancer cell proliferation and migration, providing detailed experimental data, protocols, and visual representations of the key signaling pathways involved. The evidence suggests that this compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis, and by inhibiting key signaling cascades such as the PI3K/Akt/NF-κB and Wnt/β-catenin pathways, positioning it as a promising lead compound for the development of novel cancer therapeutics.[1][2]

Effect on Cancer Cell Proliferation

This compound demonstrates significant cytotoxic activity across a variety of human cancer cell lines, inhibiting their proliferation in a dose-dependent manner.[1][5] This anti-proliferative effect is a result of its ability to induce cell cycle arrest and promote programmed cell death through apoptosis and autophagy.[1][3]

Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined for several cancer cell lines, highlighting its potent effect at low micromolar concentrations.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7/ADR Doxorubicin-Resistant Breast Cancer1.8[1][3][5]
MDA-MB-231 Triple-Negative Breast Cancer~2.0[2]
MDA-MB-157 Triple-Negative Breast Cancer~3.5[2]
Hep G2 1886 Hepatocellular Carcinoma3.2[6][7]
AGS Stomach Cancer2.5[6][7]
HeLa Cervical Cancer5.13[6][7]
WiDr Colon Cancer8.97[6][7]
Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, causing cancer cells to accumulate in specific phases, ultimately leading to the inhibition of cell division.[1][8] In doxorubicin-resistant breast cancer cells (MCF-7/ADR), treatment with this compound led to a significant arrest in the S and G2/M phases.[1][3][5]

Cell Cycle PhaseControl (%)This compound-Treated (%)Citation
G0/G1 46.21 ± 2.734.83 ± 1.9[1]
S 24.83 ± 2.0130.17 ± 1.95[1]
G2/M 28.96 ± 2.434.99 ± 1.8[1]
Induction of Apoptosis and Autophagy

This compound is a potent inducer of programmed cell death. In MCF-7/ADR cells, treatment with this compound at its IC50 value resulted in approximately 52% total cell death. This was characterized by a significant increase in both early and late-stage apoptotic cells, with negligible necrosis.[1][5]

Cell PopulationPercentageCitation
Early Apoptosis ~30%[1]
Late Apoptosis ~22%[1]
Total Cell Death ~52%[1]

Effect on Cancer Cell Migration

A critical aspect of cancer metastasis is the ability of tumor cells to migrate. This compound has been shown to significantly impair the migratory potential of cancer cells.

Inhibition of Cell Migration

In wound healing (scratch) assays, this compound-treated MCF-7/ADR cells exhibited a markedly delayed ability to close the wound compared to untreated cells, demonstrating a direct inhibition of cell migration.[1]

TimeUntreated Migration Rate (%)This compound-Treated Migration Rate (%)Citation
24h 43%28%[1]
48h 68%50%[1]
72h 100%80%[1]
Downregulation of EMT Markers

The process of Epithelial-to-Mesenchymal Transition (EMT) is crucial for cancer cell migration and invasion. This compound treatment has been found to reduce the expression of key EMT markers such as SLUG, FIBRONECTIN, and VIMENTIN in triple-negative breast cancer cells, providing a molecular basis for its anti-migratory effects.[2]

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting and inhibiting key oncogenic signaling pathways.

The PI3K/Akt/NF-κB Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and drug resistance in many cancers.[1] this compound treatment has been shown to significantly down-regulate the expression levels of PI3K, phosphorylated Akt (p-AKT), and the downstream transcription factor NF-κB.[1][3][5] This inhibition blocks pro-survival signals and contributes to this compound's apoptotic and anti-proliferative effects.[1][9]

PI3K_Akt_Pathway cluster_nucleus Nuclear Transcription This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt NFkB NF-κB pAkt->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Blocks Migration Migration & EMT Nucleus->Migration Blocks

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

The Wnt/β-catenin Pathway

In triple-negative breast cancer (TNBC), the Wnt/β-catenin signaling pathway is often aberrantly activated. This compound has been shown to interfere with this pathway by reducing the levels of activated, non-phosphorylated β-catenin without affecting total β-catenin levels.[2] This prevents its translocation to the nucleus and subsequent activation of Wnt target genes like AXIN2, HMGA2, MYC, and CCND1, which are critical for proliferation and EMT.[2][10]

Wnt_Pathway Wnt Wnt Ligand Receptor Receptor Complex Wnt->Receptor DestructionComplex Destruction Complex Receptor->DestructionComplex Inhibits betaCatenin_total Total β-catenin DestructionComplex->betaCatenin_total Degrades betaCatenin_active Active β-catenin betaCatenin_total->betaCatenin_active Nucleus Nucleus betaCatenin_active->Nucleus Translocates to This compound This compound This compound->betaCatenin_active Reduces Active Form WntTargetGenes Wnt Target Genes (AXIN2, MYC, CCND1) Nucleus->WntTargetGenes Activates ProliferationEMT Proliferation & EMT WntTargetGenes->ProliferationEMT

Caption: this compound interferes with Wnt/β-catenin signaling.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the research on this compound.

General Experimental Workflow

The investigation of this compound's anticancer activity typically follows a structured workflow from initial cytotoxicity screening to mechanistic studies.

Experimental_Workflow A Cancer Cell Culture B This compound Treatment A->B C Cytotoxicity Assay (SRB, MTT) B->C D Determine IC50 C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI) D->F G Migration Assay (Wound Healing) D->G H Mechanism Study (Western Blot) D->H Treat with IC50 conc.

Caption: Standard workflow for assessing this compound's anticancer effects.

Cell Culture
  • Cell Lines: Doxorubicin-resistant breast cancer cells (MCF-7/ADR) or other relevant lines are cultured in DMEM (Dulbecco's Modified Eagle's Medium).[1]

  • Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[1]

  • Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1][6]

Cytotoxicity Assay (SRB or MTT)
  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.[11]

  • Treatment: After cell attachment, they are treated with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified period, typically 48 or 72 hours.[1][2]

  • Staining (SRB): Cells are fixed with trichloroacetic acid (TCA), washed, and then stained with 0.4% Sulforhodamine B (SRB) solution.[11]

  • Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.[11]

Cell Cycle Analysis
  • Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 48 hours.[1]

  • Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

  • Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treatment: Cells are treated with this compound at its IC50 value for a designated time.

  • Staining: Cells are harvested and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12]

  • Analysis: Stained cells are immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Cell Migration (Wound Healing) Assay
  • Monolayer: Cells are grown to a confluent monolayer in a culture plate.

  • Scratch: A sterile pipette tip is used to create a uniform "scratch" or wound in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with a culture medium containing this compound at a sub-lethal concentration.

  • Imaging: Images of the wound are captured at different time points (e.g., 0, 24, 48, 72 hours).[1]

  • Analysis: The rate of wound closure is measured and quantified using image analysis software to determine the percentage of cell migration.[1]

Western Blotting
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA).

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, NF-κB, β-catenin) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

This compound is a potent natural compound that effectively inhibits cancer cell proliferation and migration. Its mechanisms of action involve the induction of cell cycle arrest and apoptosis, underpinned by the targeted inhibition of the PI3K/Akt/NF-κB and Wnt/β-catenin signaling pathways.[1][2][8] The comprehensive data presented in this guide underscore this compound's potential as a valuable lead molecule for the development of new chemotherapeutic agents, particularly for treating aggressive and chemoresistant cancers.[2][3] Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic promise.

References

Unraveling the Structure-Activity Relationship of Jatrophone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Jatrophone's Anticancer Potential, Key Structural Features Governing its Activity, and the Signaling Pathways it Modulates.

This compound, a macrocyclic diterpene found in plants of the Jatropha genus, has emerged as a compound of significant interest in oncology research. Its potent cytotoxic effects against a range of cancer cell lines, including multidrug-resistant strains, have spurred investigations into its mechanism of action and the relationship between its chemical structure and biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to aid researchers, scientists, and drug development professionals in harnessing its therapeutic potential.

Core Tenets of this compound's Bioactivity

This compound exerts its anticancer effects through the modulation of critical cellular signaling pathways and the induction of programmed cell death. A key aspect of its mechanism is the inhibition of the PI3K/Akt/NF-κB pathway, a signaling cascade frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][2] Furthermore, studies have demonstrated that this compound can interfere with the Wnt/β-catenin signaling pathway, another crucial axis in cancer development. By downregulating the expression of key proteins in these pathways, this compound effectively halts the cell cycle, induces apoptosis and autophagy, and inhibits cancer cell migration.[1][2]

The cytotoxic potency of this compound has been quantified against a variety of human cancer cell lines, with IC50 values typically in the low micromolar range, highlighting its potential as a powerful chemotherapeutic agent.

Quantitative Analysis of this compound's Cytotoxic Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8
Hep G2Hepatocellular Carcinoma3.2
WiDrColon Adenocarcinoma8.97
HeLaCervical Cancer5.13
AGSGastric Adenocarcinoma2.5
HL-60LeukemiaStrong Activity (IC50 not specified)
SK-MES-1Lung CancerStrong Activity (IC50 not specified)
J82Bladder CarcinomaStrong Activity (IC50 not specified)

Structure-Activity Relationship: Insights from this compound Derivatives

The exploration of this compound's structure-activity relationship is crucial for the rational design of more potent and selective anticancer agents. While comprehensive quantitative data for a wide range of derivatives is still emerging, preliminary studies have provided valuable insights.

Research by Theoduloz et al. (2009) investigated the antiproliferative activity of this compound and two of its derivatives, 9β,13α-dihydroxyisabellione and 13α-hydroxy-9β-acetoxyisabellione. Their findings indicated that these derivatives were less active than the parent this compound compound, suggesting that modifications at the 9 and 13 positions can significantly impact cytotoxicity.[3] This underscores the importance of the specific arrangement of functional groups on the this compound scaffold for its biological activity.

The following table presents the qualitative activity of these this compound derivatives. The lack of specific IC50 values in the available literature highlights an area for future research to build a more complete quantitative SAR model.

CompoundR1R2Activity against Cancer Cell Lines
This compound=O=OStrong
9β,13α-dihydroxyisabellione-OH-OHLess active than this compound
13α-hydroxy-9β-acetoxyisabellione-OAc-OHLess active than this compound

Experimental Protocols: A Closer Look at Cytotoxicity Assays

The determination of the cytotoxic activity of this compound and its derivatives relies on robust and reproducible experimental protocols. The following are detailed methodologies for the Sulforhodamine B (SRB) and MTT assays, two commonly employed techniques in this field.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation: Expose the cells to different concentrations of the test compound and a control for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

Visualizing this compound's Mechanism of Action

To better understand the molecular interactions of this compound, the following diagrams, generated using the DOT language, illustrate its key signaling pathway and a typical experimental workflow.

Jatrophone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Compound_Addition 3. Add this compound/Derivatives Seeding->Compound_Addition Incubation 4. Incubate for 48-72h Compound_Addition->Incubation Assay_Step 5. Perform SRB or MTT Assay Incubation->Assay_Step Read_Absorbance 6. Measure Absorbance Assay_Step->Read_Absorbance Calculate_IC50 7. Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: A generalized workflow for determining the cytotoxicity of this compound and its analogs.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its potent cytotoxic activity, coupled with its ability to target key oncogenic signaling pathways, makes it a compelling candidate for further investigation. The preliminary structure-activity relationship data suggests that specific structural modifications can modulate its biological activity, opening avenues for the design of analogs with improved potency and selectivity.

Future research should focus on a more systematic synthesis and evaluation of this compound derivatives to build a comprehensive quantitative SAR model. This will involve the targeted modification of various functional groups on the this compound core and the subsequent assessment of their cytotoxic effects against a broad panel of cancer cell lines. Such studies, guided by the principles outlined in this technical guide, will be instrumental in unlocking the full therapeutic potential of this remarkable natural product.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Jatrophone from Jatropha isabelli

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the isolation and purification of jatrophone, a bioactive diterpene, from the plant species Jatropha isabelli. The following sections outline the necessary materials, step-by-step procedures, and expected outcomes based on available scientific literature.

Data Presentation

ParameterValueSource SpeciesReference
Starting Material (Fresh Roots)1.5 kgJatropha ribifolia[1]
Crude Ethanol Extract Yield386 g (25.7%)Jatropha ribifolia[1]
n-Hexane Soluble Fraction7.75 gJatropha ribifolia[1]
Dichloromethane Fraction from 1.05gNot specifiedJatropha isabelli[2]
Final this compound Yield 431.3 mg (from 7.75g n-hexane fraction) Jatropha ribifolia [1]
This compound Concentration in Dichloromethane Fraction 8.97% (w/w) or 89.68 ± 1.55 µg/mg Jatropha isabelli [2]

Experimental Protocols

This protocol synthesizes methodologies reported for the isolation of this compound from Jatropha species, primarily focusing on techniques applicable to Jatropha isabelli.

Part 1: Extraction and Fractionation
  • Plant Material Preparation:

    • Collect fresh roots of Jatropha isabelli.

    • Wash the roots thoroughly to remove any soil and debris.

    • Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.

    • Grind the dried roots into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered root material (e.g., 1.5 kg) in ethanol at room temperature for 24-48 hours.[1]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning with n-hexane to separate nonpolar compounds.

    • Collect the n-hexane fraction and evaporate the solvent to yield the n-hexane soluble fraction.

    • Alternative: A dichloromethane fraction has also been shown to contain this compound.[2] Partitioning with dichloromethane can be performed similarly.

Part 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in n-hexane.

    • Dissolve the n-hexane soluble fraction (e.g., 7.75 g) in a minimal amount of n-hexane or dichloromethane and load it onto the column.[1]

    • Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc).[1]

      • Start with 100% n-hexane.

      • Gradually increase the polarity by increasing the percentage of EtOAc.

      • Collect fractions of a consistent volume (e.g., 20-30 mL).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualize under UV light or with an appropriate staining reagent.

  • Purification of this compound:

    • Combine the fractions that show a prominent spot corresponding to this compound based on TLC analysis.

    • Fractions eluted with n-hexane:EtOAc (80:20 and 75:25) have been reported to contain this compound.[1]

    • Further purify the combined fractions by repeated column chromatography or by precipitation.

    • Precipitate this compound from the enriched fractions by adding hexane.[2]

    • Filter and dry the resulting crystals to obtain pure this compound.

Part 3: Purity Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • An Ultra-Fast Liquid Chromatography with Diode-Array Detection (UFLC-DAD) method can be used for the quantification and purity assessment of this compound.[2]

    • Column: A C18 analytical column is suitable.[3]

    • Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid, can be employed.[3]

    • Detection: Monitor the eluent at the maximum absorbance wavelength for this compound.

    • The purity of the isolated this compound should be confirmed by comparing its retention time and UV spectrum with a known standard.

Mandatory Visualization

Jatrophone_Isolation_Workflow start Start: Jatropha isabelli Roots prep Preparation: Washing, Drying, Grinding start->prep extraction Solvent Extraction: Ethanol Maceration prep->extraction filtration Filtration extraction->filtration concentration Concentration: Rotary Evaporation filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Solvent Partitioning: n-Hexane / MeOH-H2O (9:1) crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction column_chroma Silica Gel Column Chromatography: n-Hexane:EtOAc Gradient hexane_fraction->column_chroma fraction_collection Fraction Collection & TLC Monitoring column_chroma->fraction_collection jatrophone_fractions This compound-rich Fractions fraction_collection->jatrophone_fractions precipitation Precipitation with Hexane jatrophone_fractions->precipitation pure_this compound Pure this compound Crystals precipitation->pure_this compound hplc_analysis Purity Analysis (UFLC-DAD) pure_this compound->hplc_analysis end End Product hplc_analysis->end

Caption: Workflow for this compound Isolation and Purification.

References

Application Notes and Protocols for Jatrophone Cytotoxicity Assay Using MTT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophone, a macrocyclic diterpene isolated from plants of the Jatropha genus, has demonstrated significant cytotoxic and anti-cancer properties.[1][2] Its mechanism of action involves the inhibition of key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis, including the PI3K/AKT/NF-κB and Wnt/β-catenin pathways.[1][3][4] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[5][6] This assay is a widely used and reliable method for screening the cytotoxic potential of compounds like this compound.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The IC50 values of this compound have been determined in various cancer cell lines, demonstrating its broad-spectrum anti-cancer potential.

Cell LineCancer TypeIC50 (µM)
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[1][2]
Hep G2Liver Cancer3.2[7][8]
WiDrColon Cancer8.97[7][8]
HeLaCervical Cancer5.13[7][8]
AGSStomach Cancer2.5[7][8]

Experimental Protocols

This section provides a detailed methodology for performing a this compound cytotoxicity assay using the MTT method.

Materials
  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7, Hep G2, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile pipette tips and tubes

Methods

1. Cell Seeding:

  • Culture the selected cancer cell lines in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

  • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at an optimized density. Seeding density is cell line-dependent and should be determined empirically. A general guideline is 1 x 10⁴ to 1.5 x 10⁵ cells/mL for solid tumor cell lines and 0.5 - 1.0 x 10⁵ cells/mL for leukemia cell lines.[5][9] For initial experiments, a density of 1 x 10⁴ cells per well is often a good starting point.

  • Incubate the plate overnight in the CO2 incubator to allow the cells to attach.

2. This compound Treatment:

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range for this compound is 0.1 to 100 µM.[1]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in the CO2 incubator.[1][9]

3. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[5]

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[5]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps involved in the this compound cytotoxicity assay using the MTT method.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E Add MTT Reagent D->E F Incubation (2-4 hours) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Figure 1. Experimental workflow for the this compound MTT cytotoxicity assay.
Signaling Pathways

This compound exerts its cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate the simplified PI3K/AKT/NF-κB and Wnt/β-catenin signaling pathways and indicate the inhibitory action of this compound.

PI3K_AKT_NFkB_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->NFkB Inhibits

Figure 2. This compound's inhibition of the PI3K/AKT/NF-κB signaling pathway.

Wnt_Catenin_Pathway cluster_membrane_wnt Cell Membrane Frizzled Frizzled Receptor DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits Wnt Wnt Wnt->Frizzled Binds BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneTranscription Gene Transcription (Proliferation) TCF_LEF->GeneTranscription Promotes Jatrophone_Wnt This compound Jatrophone_Wnt->Frizzled Interferes

Figure 3. This compound's interference with the Wnt/β-catenin signaling pathway.

References

Application Notes: Sulforhodamine B (SRB) Assay for Determining the Cytotoxicity of Jatrophone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophone, a macrocyclic diterpene found in plants of the Jatropha and Euphorbia species, has demonstrated significant anticancer properties.[1] Notably, it exhibits potent cytotoxic activity against drug-resistant cancer cell lines.[1][2][3] Understanding the cytotoxic effects of this compound is crucial for its development as a potential therapeutic agent. The Sulforhodamine B (SRB) assay is a reliable, sensitive, and cost-effective colorimetric method for assessing cytotoxicity.[4][5][6] This assay determines cell density by measuring the total cellular protein content, making it a stable and reproducible method for high-throughput screening of compounds like this compound.[5][7][8]

The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][7][8] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[4][8] This protocol provides a detailed methodology for evaluating the cytotoxicity of this compound using the SRB assay, optimized for adherent cell lines in a 96-well format.[5][8]

Mechanism of Action of this compound

Recent studies have elucidated that this compound exerts its cytotoxic effects, at least in part, by targeting the PI3K/AKT/NF-κB signaling pathway.[1][2][9] This pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. This compound has been shown to down-regulate the expression levels of key proteins in this pathway, including PI3K, AKT, and NF-κB, in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[2] This inhibition leads to cell cycle arrest, induction of both apoptosis and autophagy, and a reduction in cell migration.[1][2][3]

G cluster_0 cluster_1 PI3K/AKT/NF-κB Pathway cluster_2 Cellular Processes cluster_3 This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival Migration Cell Migration NFkB->Migration Inhibition Inhibition of Cellular Processes Proliferation->Inhibition Survival->Inhibition Migration->Inhibition

Caption: this compound's inhibitory effect on the PI3K/AKT/NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound on a doxorubicin-resistant human breast cancer cell line as determined by the SRB assay.

Cell LineCompoundIncubation Time (hours)IC₅₀ (µM)Reference
MCF-7/ADRThis compound721.8[1][2]

Note: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. This value can vary depending on the cell line, incubation time, and other experimental conditions.

Experimental Protocol: SRB Assay for this compound

This protocol is adapted for adherent cells in a 96-well format.[5][8]

Materials and Reagents
  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Adherent cancer cell line (e.g., MCF-7/ADR)

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS), sterile

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 510-565 nm)

Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cell suspension to a final concentration of 5,000-20,000 cells/well (optimization may be required for different cell lines).[8][10]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should bracket the expected IC₅₀ value (e.g., 0.1 to 100 µM for MCF-7/ADR cells).[2]

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).[10]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[2]

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[8]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[7][11]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plate five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[5][7][11]

    • Remove the final wash and allow the plate to air-dry completely at room temperature.[7]

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.[7]

    • Incubate at room temperature for 30 minutes.[5][7]

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.[7][11]

    • Allow the plate to air-dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8][11]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the optical density (OD) at a wavelength of 510 nm or 565 nm using a microplate reader.[5][8]

Data Analysis
  • Subtract the average OD of the blank wells (medium only) from the OD of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value from the dose-response curve.

G cluster_workflow SRB Assay Workflow A 1. Cell Seeding (5,000-20,000 cells/well) B 2. This compound Treatment (e.g., 72 hours) A->B C 3. Cell Fixation (10% TCA, 1 hr at 4°C) B->C D 4. Washing & Air Drying C->D E 5. SRB Staining (0.4% SRB, 30 min) D->E F 6. Wash & Air Dry (1% Acetic Acid) E->F G 7. Solubilization (10 mM Tris Base) F->G H 8. Absorbance Reading (510-565 nm) G->H

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Conclusion

The SRB assay is a robust and highly reproducible method for assessing the in vitro cytotoxicity of this compound. Its simplicity and reliance on total protein content make it a superior choice over metabolic-based assays for certain applications. This protocol provides a comprehensive guide for researchers to effectively utilize the SRB assay in the evaluation and development of this compound as a potential anticancer agent. Adherence to this detailed methodology will ensure the generation of reliable and comparable data.

References

Jatrophone: A Promising Therapeutic Agent for Doxorubicin-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The emergence of drug resistance is a significant hurdle in the effective treatment of breast cancer. Jatrophone, a naturally occurring diterpenoid, has demonstrated considerable potential in overcoming doxorubicin resistance in breast cancer cell lines. These application notes provide a summary of the key findings and detailed protocols for investigating the effects of this compound on doxorubicin-resistant breast cancer cells.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action to combat doxorubicin resistance in breast cancer cells. Primarily, it induces potent cytotoxic effects, leading to apoptosis and autophagy.[[“]][2][3] This is achieved through the inhibition of the PI3K/Akt/NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and drug resistance.[[“]][2][3][4] By down-regulating the expression of key proteins in this pathway, this compound effectively sensitizes resistant cancer cells to treatment.[3][4][5]

Furthermore, in triple-negative breast cancer (TNBC) models, which are often highly chemoresistant, this compound has been shown to interfere with the Wnt/β-catenin signaling pathway.[6][7][8][9][10] This interference leads to a reduction in the levels of activated β-catenin, a key player in cancer cell proliferation and epithelial-mesenchymal transition (EMT), a process associated with metastasis.[6][7][8]

Data Presentation

The following tables summarize the quantitative data from studies on this compound's effects on doxorubicin-resistant breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Doxorubicin-Resistant Breast Cancer Cells

Cell LineAssayIC50 (µM)Reference
MCF-7/ADRSulforhodamine B (SRB)1.8[3][4]
MDA-MB-231Not Specified~2.0[6]
MDA-MB-157Not Specified~3.5[6]

Table 2: Effects of this compound on Cell Cycle and Apoptosis in MCF-7/ADR Cells

ParameterTreatmentPercentage of CellsReference
Cell Cycle ArrestThis compoundSignificant increase in S and G2/M phases[2][3]
Early ApoptosisThis compound (IC50)~30%[4]
Late ApoptosisThis compound (IC50)~22%[4]
Total ApoptosisThis compound (IC50)~52%[4]
NecrosisThis compound (IC50)Negligible[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in doxorubicin-resistant breast cancer cell lines.

Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • Doxorubicin-resistant breast cancer cells (e.g., MCF-7/ADR)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[2]

  • After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound stain.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Doxorubicin-resistant breast cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the IC50 concentration of this compound and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of this compound on the expression of proteins in the PI3K/Akt/NF-κB pathway.

Materials:

  • Doxorubicin-resistant breast cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PI3K, Akt, p-Akt, NF-κB, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and time points.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.[5]

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

G cluster_0 This compound's Impact on PI3K/Akt/NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

This compound inhibits the PI3K/Akt/NF-κB signaling pathway.

G cluster_1 This compound's Interference with Wnt/β-catenin Pathway This compound This compound Wnt Wnt Signaling This compound->Wnt Interferes beta_catenin Active β-catenin Wnt->beta_catenin Gene_Expression Target Gene Expression beta_catenin->Gene_Expression Proliferation_EMT Proliferation & EMT Gene_Expression->Proliferation_EMT G cluster_2 Experimental Workflow for this compound Evaluation Cell_Culture Culture Doxorubicin-Resistant Breast Cancer Cells Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (SRB) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blotting (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols: Western Blot Analysis of the PI3K/Akt Pathway Following Jatrophone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jatrophone, a macrocyclic diterpene found in plants of the Jatropha genus, has demonstrated significant anticancer properties. Emerging research indicates that this compound exerts its cytotoxic effects, at least in part, by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Western blot analysis is a fundamental technique to elucidate the mechanism of action of compounds like this compound by quantifying the expression and phosphorylation status of key proteins within the PI3K/Akt cascade. This document provides detailed protocols and application notes for conducting Western blot analysis to investigate the effects of this compound on the PI3K/Akt pathway.

Data Presentation

Table 1: Summary of Quantitative Data for Experimental Setup

ParameterRecommendationNotes
Cell Line MCF-7/ADR (Doxorubicin-resistant human breast cancer)This compound has been shown to be effective in this cell line. Other cancer cell lines with activated PI3K/Akt pathways can also be used.
This compound Concentration 0.5 - 5 µM (IC50 ~1.8 µM in MCF-7/ADR)A dose-response experiment is recommended to determine the optimal concentration for the cell line of interest.
Treatment Time 24 - 48 hoursTime-course experiments are advisable to capture the dynamics of pathway inhibition.
Protein Loading 20 - 50 µg of total protein per laneThe optimal amount may vary depending on the abundance of the target protein.
Primary Antibody Dilution 1:500 - 1:2000Refer to the manufacturer's datasheet for specific antibody recommendations.
Secondary Antibody Dilution 1:2000 - 1:10000Dependent on the specific antibody and detection system used.

Signaling Pathway and Experimental Workflow

Diagram 1: The PI3K/Akt Signaling Pathway and the Inhibitory Action of this compound

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylation Akt Akt Downstream Downstream Targets (e.g., mTOR, GSK3β, NF-κB) pAkt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell survival.

Diagram 2: Western Blot Experimental Workflow

Western_Blot_Workflow start Start cell_culture Cell Culture & This compound Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: A streamlined workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the selected cancer cells (e.g., MCF-7/ADR) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 0.5, 1, 2.5, and 5 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

Protocol 2: Protein Extraction
  • Cell Washing: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

Protocol 3: Protein Quantification
  • Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration.

  • Normalization: Based on the calculated concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

Protocol 4: Western Blotting
  • Sample Preparation: To 20-50 µg of protein from each sample, add an appropriate volume of Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer as recommended by the manufacturer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 6).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For phosphoproteins, it is crucial to also normalize to the total protein levels.

Jatrophone: Application Notes and Protocols for Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects of Jatrophone on hepatocellular carcinoma (HCC) cell lines and detail protocols for investigating its potential therapeutic mechanisms. While direct evidence for its mechanism in HCC is still emerging, this document outlines putative pathways based on studies of similar compounds and provides the necessary experimental frameworks for further investigation.

Quantitative Data Summary

This compound, a diterpenoid isolated from Jatropha gossypiifolia, has demonstrated cytotoxic effects against the Hep G2 human hepatocellular carcinoma cell line.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Hep G2 Hepatocellular Carcinoma 3.2 [1][2][3]
WiDrColon Cancer8.97[1][2]
HeLaCervical Cancer5.13[1][2]
AGSGastric Cancer2.5[1][2]

Table 2: Comparative Cytotoxicity in Hep G2 Cells

CompoundIC50 (µM)Treatment DurationReference
This compound 3.2 24 hours [1][2]
Doxorubicin2.224 hours[2]
Sorafenib9.924 hours[2]
Arsenic Trioxide (ATO)32.724 hours[2]

Putative Mechanisms of Action in Hepatocellular Carcinoma

Based on studies of this compound in other cancer types and the known activity of other diterpenes in HCC, the following mechanisms are proposed.

Induction of Apoptosis

This compound is hypothesized to induce programmed cell death in HCC cells. Studies on other diterpenes and sesquiterpenes in HCC have shown the induction of apoptosis through the mitochondrial-dependent pathway, characterized by the activation of caspase-3 and caspase-9, cleavage of PARP, an increased Bax/Bcl-2 ratio, and dissipation of the mitochondrial membrane potential.[1]

Cell Cycle Arrest

It is proposed that this compound may cause cell cycle arrest in HCC cells, a common mechanism for anticancer compounds.[4] Research on other diterpenes has demonstrated the ability to induce G2/M phase cell cycle arrest in liver cancer cells.[5] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Generation of Reactive Oxygen Species (ROS)

This compound may exert its anticancer effects by increasing the intracellular levels of reactive oxygen species (ROS). Elevated ROS can lead to oxidative stress, causing damage to cellular components and triggering cell death pathways.[3][6] Several sesquiterpenes have been shown to induce autophagic cell death in HCC cells through the production of ROS.[3]

Modulation of Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in HCC, promoting cell proliferation, survival, and metabolism.[7][8][9] this compound has been shown to inhibit this pathway in breast cancer cells.[10] It is plausible that this compound exerts a similar inhibitory effect in HCC cells, leading to decreased cell viability.

The Ras/MAPK pathway is another key signaling route often dysregulated in HCC, controlling cell proliferation, differentiation, and survival.[11][12] While direct evidence for this compound's effect on this pathway in HCC is lacking, it remains a potential target for diterpenoid compounds.

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including HCC, where it promotes cell survival, proliferation, and angiogenesis.[13][14][15] Diterpenes have been shown to inhibit the STAT3 signaling pathway in HCC cells, suggesting a similar potential for this compound.[7]

Experimental Protocols

Cell Culture and this compound Preparation
  • Cell Line: Hep G2 (or other suitable HCC cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from Sukohar et al., 2017.[1][2]

  • Seed Hep G2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (medium with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Hep G2 cells in 96-well plate adhere Incubate overnight to allow adherence seed->adhere treat Treat cells with this compound at various concentrations adhere->treat incubate_treat Incubate for 24/48/72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate cell viability and IC50 read->calculate

Figure 1. Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.[16][17]

  • Seed Hep G2 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis seed Seed Hep G2 cells treat Treat with this compound (IC50) seed->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by flow cytometry incubate->analyze

Figure 2. Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard procedure for analyzing cell cycle distribution.[18][19][20][21]

  • Seed Hep G2 cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Reactive Oxygen Species (ROS) Detection (DCFDA/H2DCFDA Assay)

This protocol describes a common method for measuring intracellular ROS levels.[22][23][24][25]

  • Seed Hep G2 cells in a 96-well black, clear-bottom plate.

  • Remove the culture medium and wash the cells with 1X buffer.

  • Add 100 µL of 25 µM DCFDA solution to each well and incubate for 45 minutes at 37°C in the dark.

  • Remove the DCFDA solution and treat the cells with this compound at various concentrations.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.

Visualization of Putative Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways affected by this compound in hepatocellular carcinoma cells.

PI3K_Akt_mTOR_Pathway Putative Inhibition of the PI3K/Akt/mTOR Pathway by this compound This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 3. This compound's proposed inhibitory effect on the PI3K/Akt/mTOR pathway.

STAT3_Pathway Putative Inhibition of the STAT3 Pathway by this compound This compound This compound STAT3 STAT3 Phosphorylation This compound->STAT3 GeneTranscription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3->GeneTranscription CellSurvival Cell Survival & Proliferation GeneTranscription->CellSurvival

Figure 4. This compound's proposed inhibition of STAT3 signaling.

Jatrophone_Cellular_Effects Proposed Cellular Effects of this compound in HCC This compound This compound ROS ↑ Reactive Oxygen Species This compound->ROS Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest ROS->Apoptosis CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Figure 5. Overview of this compound's hypothesized cellular effects.

References

Application Notes and Protocols for In-Vivo Jatrophone Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophone, a macrocyclic diterpene extracted from plants of the Jatropha genus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical in-vitro studies.[1][2][3][4] Notably, it has shown potent activity against doxorubicin-resistant breast cancer cells (MCF-7/ADR) by targeting the PI3K/Akt/NF-κB signaling pathway, inducing both apoptosis and autophagy.[1][2][3][4][5] Further research has also pointed to its interference with Wnt/β-catenin signaling in triple-negative breast cancer.[6] These promising in-vitro findings necessitate a thorough investigation of this compound's efficacy, safety, and pharmacokinetic profile in a living organism to assess its potential as a therapeutic agent.

This document provides a comprehensive set of protocols for the in-vivo experimental design of this compound studies in mice. It is intended to guide researchers in pharmacology, oncology, and drug development through the critical steps of establishing appropriate animal models, determining safe and effective dosing, and evaluating the anti-tumor activity and potential toxicity of this compound. The protocols are designed to be robust and reproducible, providing a solid foundation for the preclinical assessment of this promising natural compound.

I. Determination of Maximum Tolerated Dose (MTD)

The initial step in any in-vivo study is to determine the maximum tolerated dose (MTD) of the test compound. The MTD is defined as the highest dose that does not cause unacceptable toxicity or death in a specified period. This is crucial for selecting appropriate dose levels for subsequent efficacy studies.

Experimental Protocol: MTD Determination
  • Animal Model:

    • Species: Female BALB/c nude mice, 6-8 weeks old.

    • Acclimatization: Allow a minimum of one week for acclimatization to the animal facility conditions.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO in saline, administered intraperitoneally (IP)).

    • Groups 2-6: this compound administered IP at escalating doses (e.g., 5, 10, 25, 50, 100 mg/kg). The starting doses should be informed by the in-vitro IC50 values and data from any available preliminary toxicity studies of related compounds.

  • Procedure:

    • Administer a single dose of this compound or vehicle to each mouse.

    • Observe animals continuously for the first 4 hours post-administration, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

    • Measure body weight daily. A weight loss of more than 20% is generally considered a sign of significant toxicity.

    • At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities.

  • Data Analysis:

    • The MTD is determined as the highest dose at which no mortality and no more than a 10-15% transient loss in body weight is observed, with recovery to baseline, and without significant clinical signs of toxicity.

II. In-Vivo Anti-Tumor Efficacy Studies

Based on the promising in-vitro data against doxorubicin-resistant breast cancer and hepatocellular carcinoma, xenograft models using MCF-7/ADR and HepG2 cells are recommended.

Experimental Protocol: Subcutaneous Xenograft Model (MCF-7/ADR and HepG2)
  • Cell Culture:

    • Culture MCF-7/ADR or HepG2 cells in appropriate media and conditions as per standard protocols.

    • To maintain doxorubicin resistance in MCF-7/ADR cells, it is advisable to culture them in the presence of a low concentration of doxorubicin, which should be removed from the culture medium at least one week prior to implantation in mice.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).

  • Experimental Groups and Treatment:

    • Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into the following groups (n=8-10 mice per group):

      • Group 1: Vehicle control (IP, daily).

      • Group 2: this compound (MTD/2, IP, daily).

      • Group 3: this compound (MTD, IP, daily).

      • Group 4 (for MCF-7/ADR model): Doxorubicin (e.g., 2 mg/kg, IP, once a week).

      • Group 5 (for MCF-7/ADR model): this compound (MTD, IP, daily) + Doxorubicin (e.g., 2 mg/kg, IP, once a week).

    • Administer treatments for a specified period (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Measure tumor volume twice weekly using calipers, calculated with the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Monitor animal body weight twice weekly as an indicator of toxicity.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (histology, western blotting for PI3K/Akt/NF-κB pathway proteins).

    • Collect major organs (liver, kidney, spleen, lungs, heart) for histological examination to assess any potential toxicity.

III. Pharmacokinetic (PK) Study

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.

Experimental Protocol: Pharmacokinetic Analysis
  • Animal Model:

    • Healthy female BALB/c mice, 6-8 weeks old.

  • Dosing and Sampling:

    • Administer a single dose of this compound (e.g., at the MTD) via both intravenous (IV) and intraperitoneal (IP) routes to separate groups of mice.

    • Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

    • At the final time point, euthanize the animals and collect major organs (liver, kidney, tumor if applicable) to assess tissue distribution.

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and tissue homogenates.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Bioavailability (for IP administration)

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Maximum Tolerated Dose (MTD) Study Summary

This compound Dose (mg/kg) Number of Animals Mortality Maximum Mean Body Weight Loss (%) Clinical Signs of Toxicity
Vehicle 5 0/5 <1% None observed
5 5 0/5 ~2% None observed
10 5 0/5 ~4% Mild, transient lethargy
25 5 0/5 ~8% Moderate lethargy, ruffled fur
50 5 1/5 ~15% (survivors) Severe lethargy, hunched posture

| 100 | 5 | 3/5 | >20% | Severe distress, ataxia |

Table 2: In-Vivo Anti-Tumor Efficacy Study Endpoints

Treatment Group Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM Percent Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control N/A
This compound (MTD/2)
This compound (MTD)
Doxorubicin

| this compound + Doxorubicin | | | | |

Table 3: Key Pharmacokinetic Parameters of this compound in Mice

Parameter Intravenous (IV) Administration Intraperitoneal (IP) Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t½ (h)
CL (L/h/kg)
Vd (L/kg)

| Bioavailability (%) | N/A | |

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to visualize experimental workflows and signaling pathways.

experimental_workflow cluster_mtd Phase 1: MTD Determination cluster_efficacy Phase 2: Efficacy Study cluster_pk Phase 3: Pharmacokinetic Study mtd_start Dose Escalation Study (Single IP Injection) mtd_obs 14-Day Observation (Clinical Signs, Body Weight) mtd_start->mtd_obs mtd_end Determine MTD mtd_obs->mtd_end efficacy_treat Treatment Initiation (Vehicle, this compound, Doxorubicin) mtd_end->efficacy_treat Inform Dosing pk_start This compound Administration (IV and IP) mtd_end->pk_start Inform Dosing efficacy_start Tumor Implantation (MCF-7/ADR or HepG2) efficacy_start->efficacy_treat efficacy_monitor Tumor & Body Weight Monitoring efficacy_treat->efficacy_monitor efficacy_end Endpoint Analysis (Tumor Weight, Histology) efficacy_monitor->efficacy_end pk_sample Serial Blood & Tissue Sampling pk_start->pk_sample pk_analyze LC-MS/MS Analysis pk_sample->pk_analyze pk_end Calculate PK Parameters pk_analyze->pk_end

Caption: Experimental workflow for in-vivo this compound studies in mice.

signaling_pathway cluster_pathway PI3K/Akt/NF-κB Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy This compound->Autophagy Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation NFkB->Proliferation

Caption: Proposed signaling pathway of this compound's anti-cancer activity.

logical_relationships cluster_groups Experimental Groups (MCF-7/ADR Model) cluster_outcomes Expected Outcomes Vehicle Vehicle Control TumorGrowth Tumor Growth Vehicle->TumorGrowth Baseline This compound This compound This compound->TumorGrowth Inhibition Toxicity Systemic Toxicity This compound->Toxicity Dose-dependent Doxorubicin Doxorubicin Doxorubicin->TumorGrowth Resistance (Minimal Inhibition) Combination This compound + Doxorubicin Combination->TumorGrowth Enhanced Inhibition Synergy Synergistic Effect Combination->Synergy Potential

References

Jatrophone: Application Notes and Protocols for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-vitro use of Jatrophone, a macrocyclic diterpene with demonstrated anticancer properties. The following sections detail its dosage, administration, and the experimental protocols necessary for its evaluation in a laboratory setting.

Overview and Mechanism of Action

This compound, isolated from plants of the Jatropha genus, has emerged as a potent cytotoxic agent against various cancer cell lines.[1] Its primary mechanisms of action involve the inhibition of key oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.[2][3][4] Notably, this compound has shown efficacy in chemoresistant cancer models, highlighting its potential as a novel therapeutic agent.[2][3]

Two of the well-characterized signaling pathways targeted by this compound are:

  • PI3K/Akt/NF-κB Pathway: this compound has been shown to down-regulate the expression of key proteins in this pathway, which is crucial for cell survival, proliferation, and inflammation in cancer.[2][3][4][5][[“]]

  • Wnt/β-catenin Pathway: this compound interferes with this signaling cascade, which is often dysregulated in cancer and plays a role in cell proliferation and epithelial-mesenchymal transition (EMT).[1][7][8]

Data Presentation: this compound Dosage

The effective concentration of this compound varies depending on the cancer cell line. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[2][3]
Hep G2Hepatocellular Carcinoma3.2[9][10]
AGSStomach Cancer2.5[9][10]
HeLaCervical Cancer5.13[9][10]
WiDrColon Cancer8.97[9][10]

Experimental Protocols

Reagent Preparation and Storage

This compound Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[11]

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).[11]

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.[11]

Cell Culture
  • Culture cancer cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Passage the cells regularly to maintain exponential growth.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of this compound on cell viability.[2]

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 48 to 72 hours.[2]

  • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA).

  • Wash the plates with water and stain the cells with 0.4% SRB solution.

  • Wash away the unbound dye and solubilize the bound stain with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the effect of this compound on cell cycle progression.[2]

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC50 concentration for 48 hours.[2]

  • Harvest the cells by trypsinization and wash them with ice-cold Phosphate Buffered Saline (PBS).

  • Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to measure the expression levels of proteins in the targeted signaling pathways.[2]

  • Treat cells with this compound as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, Akt, NF-κB, β-catenin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

G cluster_0 General Experimental Workflow cluster_1 Downstream Assays prep Reagent Preparation (this compound Stock) culture Cell Culture prep->culture treatment This compound Treatment culture->treatment cyto Cytotoxicity Assay (SRB) treatment->cyto cell_cycle Cell Cycle Analysis treatment->cell_cycle western Western Blot treatment->western migration Migration Assay treatment->migration

Caption: General workflow for in-vitro experiments with this compound.

G This compound This compound PI3K PI3K This compound->PI3K AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation, Survival, Migration NFkB->Proliferation

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

G cluster_1 This compound This compound BetaCatenin β-catenin (activated) This compound->BetaCatenin Wnt Wnt Receptor Receptor Complex Wnt->Receptor Receptor->BetaCatenin GeneExp Target Gene Expression (e.g., MYC, CCND1) BetaCatenin->GeneExp

Caption: this compound interferes with Wnt/β-catenin signaling.

References

Application Notes and Protocols: Jatrophone in Combination with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of jatrophone, a macrocyclic diterpene, in combination with conventional chemotherapeutic agents. This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including those resistant to standard therapies. Its mechanism of action involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance.

This document outlines the current understanding of this compound's anticancer effects, provides detailed protocols for evaluating its synergistic potential with other drugs, and presents its known cellular targets and pathways.

Introduction to this compound

This compound is a naturally occurring diterpenoid found in plants of the Jatropha genus. It has garnered interest in oncology research due to its potent cytotoxic effects across a range of cancer cell lines. Studies have shown that this compound can induce apoptosis and autophagy, as well as inhibit cell migration, particularly in drug-resistant cancer models.[1][2] Its anticancer activity is attributed to the inhibition of critical signaling pathways, including the PI3K/AKT/NF-κB and Wnt/β-catenin pathways.[2][3]

This compound in Combination Chemotherapy

While direct studies quantifying the synergistic effects of this compound with specific chemotherapeutic agents are limited, the broader class of jatrophane diterpenes has shown promise in overcoming multidrug resistance (MDR).[1] MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major obstacle in cancer treatment. Jatrophane diterpenes have been shown to enhance the sensitivity of cancer cells to chemotherapy drugs by inhibiting P-gp, thereby increasing intracellular drug accumulation.[1] This suggests a strong rationale for investigating this compound in combination therapies to potentially enhance the efficacy of existing anticancer drugs and overcome resistance.

Quantitative Data on this compound Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound as a single agent in various cancer cell lines. This data serves as a baseline for designing combination studies.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[2][4]
Hep G2Hepatocellular Carcinoma3.2[5]
MDA-MB-231Triple-Negative Breast Cancer~2.0[6]
MDA-MB-157Triple-Negative Breast Cancer~3.5[6]
U87MGGlioblastoma4.8 (for 49.5% apoptosis)[7]
A172Glioblastoma4.8 (for 57.7% apoptosis)[7]
WiDrColon Cancer8.97[5]
HeLaCervical Cancer5.13[5]
AGSStomach Cancer2.5[5]

Experimental Protocols

Protocol for Assessing Synergy: Combination Index (CI) Method

To quantitatively determine the nature of the interaction between this compound and another chemotherapeutic agent (e.g., doxorubicin, cisplatin), the Combination Index (CI) method developed by Chou and Talalay is recommended. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cancer cells in 96-well plates treat_single_j Treat with this compound alone prep_cells->treat_single_j treat_single_c Treat with Chemo Agent alone prep_cells->treat_single_c treat_combo Treat with this compound + Chemo Agent at constant ratio prep_cells->treat_combo prep_drugs Prepare serial dilutions of this compound and Chemotherapeutic Agent prep_drugs->treat_single_j prep_drugs->treat_single_c prep_drugs->treat_combo incubate Incubate for 48-72 hours treat_single_j->incubate treat_single_c->incubate treat_combo->incubate srb_assay Perform Cell Viability Assay (e.g., SRB Assay) incubate->srb_assay read_absorbance Measure absorbance srb_assay->read_absorbance calc_ic50 Calculate IC50 for each drug alone and in combination read_absorbance->calc_ic50 calc_ci Calculate Combination Index (CI) using CompuSyn or similar software calc_ic50->calc_ci interpret Interpret results: Synergism (CI<1), Additive (CI=1), Antagonism (CI>1) calc_ci->interpret

Caption: Workflow for determining the synergistic effects of this compound in combination with a chemotherapeutic agent.

Procedure:

  • Determine the IC50 of Single Agents:

    • Culture the selected cancer cell line in 96-well plates.

    • Treat the cells with a range of concentrations of this compound and the other chemotherapeutic agent separately for 48-72 hours.

    • Determine the cell viability using a Sulforhodamine B (SRB) assay (Protocol 4.2).

    • Calculate the IC50 value for each drug individually.

  • Constant Ratio Combination:

    • Select a fixed molar ratio for the combination of this compound and the chemotherapeutic agent (e.g., based on their individual IC50 values).

    • Prepare serial dilutions of the drug combination, maintaining the constant ratio.

    • Treat the cells with these combination dilutions for the same duration as the single-agent treatment.

    • Measure cell viability using the SRB assay.

  • Calculate the Combination Index (CI):

    • Use software like CompuSyn, which is based on the Chou-Talalay method, to analyze the dose-effect data.

    • The software will calculate the CI values at different effect levels (e.g., Fa = 0.5 for 50% inhibition).

    • The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

      • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect.

      • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.

Protocol for Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted from established methods for determining cytotoxicity.[7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Add this compound, the chemotherapeutic agent, or the combination at various concentrations to the wells. Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plate four to five times with slow-running tap water and allow it to air-dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air-dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510-540 nm using a microplate reader.

Protocol for Annexin V-FITC/PI Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[2][9]

  • Cell Treatment: Culture cells in 6-well plates and treat with the IC50 concentration of this compound, the chemotherapeutic agent, or their combination for 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Use trypsin to detach adherent cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.

Protocol for Western Blotting of Signaling Proteins

This protocol outlines the general steps for analyzing the protein expression levels in the PI3K/AKT/NF-κB pathway.[10][11][12]

  • Protein Extraction:

    • Treat cells with the desired drug concentrations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PI3K, p-AKT, AKT, NF-κB, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

Signaling Pathways and Mechanisms

This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

PI3K/AKT/NF-κB Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K inhibition AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Apoptosis Apoptosis AKT->Apoptosis inhibition Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival

Caption: this compound inhibits the PI3K/AKT/NF-κB pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.[2][13]

Wnt/β-catenin Signaling Pathway

G This compound This compound Wnt_Signal Wnt Signaling This compound->Wnt_Signal inhibition beta_catenin β-catenin (activated) Wnt_Signal->beta_catenin Gene_Expression Target Gene Expression (AXIN2, MYC, CCND1) beta_catenin->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT

Caption: this compound interferes with Wnt/β-catenin signaling, reducing the expression of target genes involved in proliferation and EMT.[3][6]

Conclusion

This compound is a promising natural compound with potent anticancer activity, particularly against drug-resistant cancers. Its ability to modulate key survival and resistance pathways makes it an excellent candidate for combination therapies. The protocols provided herein offer a framework for systematically evaluating the synergistic potential of this compound with existing chemotherapeutic agents, which could lead to the development of more effective and less toxic cancer treatment regimens. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic value of this compound in a combination setting.

References

Application Notes and Protocols for Creating Jatrophone-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophone, a macrocyclic diterpene isolated from plants of the Jatropha genus, has demonstrated potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and migration, including the PI3K/Akt/NF-κB and Wnt/β-catenin pathways[1][2]. The emergence of drug resistance is a primary obstacle in cancer therapy. Therefore, the development of cancer cell lines resistant to this compound is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines. The methodology is based on established principles of in vitro drug resistance development, tailored with specific data on this compound's cytotoxic concentrations.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[1][3][4]
MDA-MB-231Triple-Negative Breast Cancer~2.0[2]
MDA-MB-157Triple-Negative Breast Cancer~3.5[2]
Hep G2Hepatocellular Carcinoma3.2[5][6]
AGSStomach Cancer2.5[5][6]
HeLaCervical Cancer5.13[5][6]
WiDrColon Cancer8.97[5][6]
NCI-H460Non-Small Cell Lung Carcinoma10 - 20[7]
U87Glioblastoma10 - 20[7]

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cancer Cell Lines

This protocol describes a stepwise method for generating this compound-resistant cancer cell lines by continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental cancer cell line of interest (e.g., MDA-MB-231, Hep G2)

  • This compound (ensure high purity)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks, plates, and other consumables

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell counting apparatus (e.g., hemocytometer, automated cell counter)

  • Cryopreservation medium

Procedure:

  • Determine the Initial IC50 of this compound:

    • Culture the parental cancer cell line in their recommended complete medium.

    • Perform a dose-response assay (e.g., MTT, SRB) to determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Based on the data in Table 1, a starting point for the IC50 determination can be estimated.

  • Initiation of Resistance Development:

    • Begin by continuously exposing the parental cell line to a low concentration of this compound, typically starting at the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

    • Culture the cells in this medium, changing the medium with fresh this compound every 2-3 days.

    • Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.

    • At each new concentration, there will likely be a period of cell death followed by the outgrowth of resistant cells.

    • Continue this process of stepwise dose escalation. It is advisable to cryopreserve cells at each stage of resistance development.

  • Maintenance and Characterization of Resistant Cells:

    • Once a desired level of resistance is achieved (e.g., a 5 to 10-fold increase in IC50 compared to the parental line), the resistant cell line can be maintained in a continuous low dose of this compound to preserve the resistant phenotype.

    • Periodically re-evaluate the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.

    • Characterize the resistant cell line by comparing its molecular and cellular properties to the parental line. This may include analyzing the expression of proteins in the PI3K/Akt/NF-κB and Wnt/β-catenin pathways.

Protocol 2: Characterization of this compound-Resistant Cell Lines

1. Cell Viability Assay (SRB Assay)

  • Purpose: To determine and compare the IC50 values of this compound in parental and resistant cell lines.

  • Procedure:

    • Seed both parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with Sulforhodamine B (SRB) dye.

    • Wash and solubilize the bound dye.

    • Measure the absorbance at 510 nm to determine cell viability.

    • Calculate the IC50 values from the dose-response curves.

2. Western Blot Analysis

  • Purpose: To investigate changes in the expression of proteins involved in this compound's known signaling pathways.

  • Procedure:

    • Lyse parental and resistant cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PI3K, Akt, NF-κB, β-catenin, and their phosphorylated forms).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Mandatory Visualizations

This compound's Known Signaling Pathways

Jatrophone_Signaling_Pathways cluster_PI3K PI3K/Akt/NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt Activation NFkB NFkB Akt->NFkB Activation Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival Promotes Jatrophone_PI3K This compound Jatrophone_PI3K->PI3K Inhibition Jatrophone_PI3K->Akt Inhibition Jatrophone_PI3K->NFkB Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activates Jatrophone_Wnt This compound Jatrophone_Wnt->beta_catenin Reduces activated form Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription

Caption: this compound inhibits the PI3K/Akt/NF-κB and Wnt/β-catenin signaling pathways.

Experimental Workflow for Generating this compound-Resistant Cell Lines

Jatrophone_Resistance_Workflow start Parental Cancer Cell Line ic50 Determine Initial This compound IC50 start->ic50 culture Continuous Culture with Low Dose this compound (e.g., IC10-IC20) ic50->culture monitor Monitor for Cell Recovery and Proliferation culture->monitor escalate Stepwise Increase in This compound Concentration monitor->escalate Cells Proliferating escalate->monitor Repeat Cycles characterize Characterize Resistant Cell Line escalate->characterize Desired Resistance Achieved maintain Maintain in Low Dose This compound characterize->maintain end This compound-Resistant Cell Line maintain->end

Caption: Workflow for the stepwise generation of this compound-resistant cancer cell lines.

Logical Relationships in Resistance Characterization

Resistance_Characterization cluster_assays Comparative Assays Parental Parental Cell Line Viability Cell Viability (IC50 Shift) Parental->Viability Western Western Blot (Protein Expression) Parental->Western Migration Migration/Invasion Assays Parental->Migration Genomic Genomic/Transcriptomic Analysis Parental->Genomic Resistant This compound-Resistant Cell Line Resistant->Viability Resistant->Western Resistant->Migration Resistant->Genomic Resistance_Mechanisms Identification of Resistance Mechanisms Viability->Resistance_Mechanisms Western->Resistance_Mechanisms Migration->Resistance_Mechanisms Genomic->Resistance_Mechanisms

Caption: Comparative analysis to elucidate mechanisms of this compound resistance.

References

Application Notes and Protocols: Assessing Jatrophone's Impact on Wnt Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophone, a diterpenoid compound isolated from plants of the Jatropha genus, has demonstrated notable anti-cancer properties.[1][2] Emerging research indicates that one of its primary mechanisms of action involves the inhibition of the Wnt/β-catenin signaling pathway.[1][3][4] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers, including triple-negative breast cancer (TNBC).[4][5] this compound has been shown to interfere with this pathway, leading to reduced proliferation and epithelial-mesenchymal transition (EMT) in cancer cells.[3][4]

Wnt reporter assays are a fundamental tool for screening and characterizing compounds that modulate Wnt/β-catenin signaling. The most common of these is the TOPFLASH reporter assay, which utilizes a luciferase reporter gene under the control of TCF/LEF response elements.[6][7][8] Activation of the canonical Wnt pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter. By measuring the resulting luminescence, researchers can quantify the activity of the Wnt pathway.

These application notes provide a detailed protocol for assessing the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway using a TOPFLASH reporter assay.

Principle of the Assay

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its cell surface receptors, Frizzled (FZD) and LRP5/6. This interaction leads to the inactivation of the β-catenin destruction complex, which includes Axin, APC, GSK-3β, and CK1. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt pathway activation inhibits this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the transcription of Wnt target genes.

The TOPFLASH reporter assay leverages this mechanism by introducing a plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter and a luciferase gene. When the Wnt pathway is active, the β-catenin/TCF/LEF complex binds to these sites and drives luciferase expression. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of Wnt signaling activity. This compound's inhibitory effect can be quantified by observing a decrease in luciferase activity in the presence of a Wnt pathway activator.

Materials and Reagents

  • Cell Lines: Human Embryonic Kidney (HEK293T) cells or other suitable cell lines responsive to Wnt signaling (e.g., MDA-MB-231 for TNBC studies).

  • Wnt Reporter Plasmids:

    • Super 8xTOPFLASH plasmid (contains TCF/LEF binding sites driving firefly luciferase expression).

    • FOPFLASH plasmid (negative control with mutated TCF/LEF binding sites).

    • Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.

  • Wnt Pathway Activators:

    • WNT3A conditioned media or recombinant WNT3A protein.

    • Lithium Chloride (LiCl), an inhibitor of GSK-3β.[9]

  • This compound: Stock solution in DMSO.

  • Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or a similar kit.

  • Luminometer: Plate reader capable of measuring luminescence.

  • Other Reagents: Phosphate Buffered Saline (PBS), Trypsin-EDTA, DMSO (vehicle control).

Experimental Protocols

Protocol 1: Wnt Reporter Assay in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells to assess the impact of this compound on Wnt signaling activated by WNT3A.

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed 5 x 10^4 cells per well in a 24-well plate.[7]

  • Incubate overnight to allow cells to attach.

Day 2: Transfection

  • Prepare the transfection mix in two separate tubes for each well:

    • Tube A (DNA): Dilute 0.5 µg of TOPFLASH (or FOPFLASH) plasmid and 0.05 µg of Renilla luciferase plasmid in 50 µL of serum-free DMEM.

    • Tube B (Lipofectamine): Dilute 1 µL of Lipofectamine 2000 in 50 µL of serum-free DMEM and incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Remove the media from the cells and add 400 µL of fresh, complete media.

  • Add the 100 µL DNA-Lipofectamine complex to each well.

  • Incubate the cells for 24 hours.

Day 3: this compound Treatment and Wnt Induction

  • 24 hours post-transfection, replace the media with fresh media containing the desired concentrations of this compound (e.g., 10 nM, 100 nM, 250 nM, 1 µM, 2 µM, 5 µM) or DMSO as a vehicle control.

  • Incubate for 1-2 hours.

  • Add WNT3A conditioned media or recombinant WNT3A to the wells to induce Wnt signaling. A final concentration that gives a robust activation of the TOPFLASH reporter should be used (to be determined empirically).

  • Incubate for an additional 24 hours.

Day 4: Luciferase Assay

  • Wash the cells once with PBS.

  • Lyse the cells by adding 100 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle rocking.

  • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[10]

  • Measure firefly luciferase activity using a luminometer according to the manufacturer's instructions (e.g., adding 100 µL of Luciferase Assay Reagent II).

  • Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Data Presentation

The following table summarizes the inhibitory effect of this compound on WNT3A-induced TOPFLASH activity in HEK293T cells, as reported by Fatima et al. (2017).

This compound ConcentrationNormalized Luciferase Activity (Fold Change vs. WNT3A alone)
0 µM (WNT3A only)1.00
10 nM~0.95
100 nM~0.85
250 nM~0.60
1 µM~0.40
2 µM~0.25
5 µM~0.15

Note: The values in the table are estimations based on the graphical data presented in the source publication and are for illustrative purposes.

Visualization of Pathways and Workflows

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD LRP LRP5/6 Wnt->LRP DVL Dishevelled (DVL) FZD->DVL LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->TargetGenes Activates Transcription This compound This compound This compound->DVL Interferes This compound->DestructionComplex Interferes

Caption: Canonical Wnt/β-catenin signaling pathway and the putative site of this compound's interference.

Wnt_Reporter_Assay_Workflow Day1 Day 1: Seed Cells (e.g., HEK293T in 24-well plate) Day2 Day 2: Transfect Cells (TOPFLASH/FOPFLASH + Renilla plasmids) Day1->Day2 Day3 Day 3: Treat and Induce 1. Add this compound/Vehicle 2. Add WNT3A/Activator Day2->Day3 Day4 Day 4: Measure Luminescence 1. Lyse Cells 2. Read Firefly & Renilla Luminescence Day3->Day4 Analysis Data Analysis Normalize Firefly to Renilla Calculate Fold Change Day4->Analysis

Caption: Experimental workflow for the Wnt reporter assay to assess this compound's activity.

Jatrophone_Logic_Diagram This compound This compound Treatment Wnt_Inhibition Inhibition of Wnt/β-catenin Signaling This compound->Wnt_Inhibition BetaCatenin_Reduction Reduced Nuclear β-catenin Wnt_Inhibition->BetaCatenin_Reduction TOPFLASH_Repression Decreased TOPFLASH Reporter Activity BetaCatenin_Reduction->TOPFLASH_Repression Luminescence_Decrease Reduced Luminescence Signal TOPFLASH_Repression->Luminescence_Decrease

Caption: Logical relationship of this compound's impact on the Wnt reporter assay.

Interpretation of Results

A dose-dependent decrease in the normalized firefly luciferase activity in the presence of this compound and a Wnt activator (compared to the activator alone) indicates that this compound inhibits the Wnt/β-catenin signaling pathway. The FOPFLASH control should show no significant luciferase activity under any condition, confirming that the observed effects are specific to the TCF/LEF-mediated transcription.

Research has shown that this compound interferes with the Wnt/β-catenin signaling pathway at a point between the receptor complex and the activation of β-catenin.[4] Mechanistically, it has been observed to reduce the levels of non-phosphorylated (active) β-catenin, but not the total β-catenin levels.[3][4] This leads to a downstream decrease in the expression of canonical Wnt target genes such as AXIN2, HMGA2, MYC, PCNA, and CCND1.[3][4] Therefore, the results from the Wnt reporter assay can be further validated by examining the expression of these target genes using methods like qRT-PCR or Western blotting.

Conclusion

The Wnt reporter assay is a robust and quantitative method for evaluating the inhibitory effects of compounds like this compound on the Wnt/β-catenin signaling pathway. The provided protocol offers a standardized approach for researchers to investigate the mechanism of action of this compound and similar natural products in the context of cancer and other diseases driven by aberrant Wnt signaling. This information is valuable for drug discovery and development efforts aimed at targeting this critical oncogenic pathway.

References

Jatrophone: A Potent Inducer of Autophagy in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Jatrophone, a macrocyclic diterpene found in plants of the Jatropha and Euphorbia species, has emerged as a promising natural compound with significant anticancer properties.[1][2] Extensive research has demonstrated its ability to induce cytotoxic effects in various cancer cell lines, including drug-resistant phenotypes.[1][3] A key mechanism underlying this compound's anticancer activity is the induction of autophagy, a cellular self-degradation process that can lead to programmed cell death in tumor cells.[1][2][3] Additionally, this compound has been shown to induce apoptosis and cell cycle arrest, making it a multi-faceted agent for cancer therapy research.[1][3]

These application notes provide a comprehensive overview of this compound's effects on cancer cells, with a specific focus on its role in autophagy induction. Detailed protocols for key experiments are included to enable researchers to effectively utilize this compound in their studies.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines.[1][4] Its primary mechanisms of action include:

  • Induction of Autophagy: this compound triggers autophagic cell death in cancer cells.[1][2][3] This is a crucial mechanism for its anticancer effects, particularly in apoptosis-resistant cancers.

  • Inhibition of the PI3K/Akt/NF-κB Pathway: this compound downregulates the expression of key proteins in the PI3K/Akt/NF-κB signaling cascade.[1][2][3] This pathway is frequently overactivated in cancer and plays a central role in cell survival, proliferation, and resistance to therapy. By inhibiting this pathway, this compound promotes cancer cell death.

  • Induction of Apoptosis: In addition to autophagy, this compound induces both early and late-stage apoptosis in cancer cells.[1][3]

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell proliferation.[1][3]

  • Interference with Wnt/β-catenin Signaling: this compound has been shown to inhibit the oncogenic Wnt/β-catenin signaling pathway in triple-negative breast cancer.[5][6]

  • Induction of Reactive Oxygen Species (ROS): Some evidence suggests that this compound's anticancer activities may be mediated through the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger cell death pathways.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[1][3]
Hep G2Hepatocellular Carcinoma3.2[4]
HeLaCervical Cancer5.13[4]
WiDrColon Cancer8.97[4]
AGSGastric Cancer2.5[4]

Table 1: Cytotoxic Activity of this compound (IC50 Values)

Signaling Pathway and Experimental Workflow Diagrams

Jatrophone_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K PI3K This compound->PI3K inhibits Wnt Wnt Signaling This compound->Wnt inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest (S, G2/M) This compound->CellCycleArrest induces Autophagy Autophagy Induction ROS->Autophagy induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB mTOR->Autophagy inhibits Proliferation ↓ Cell Proliferation & Survival NFkB->Proliferation Wnt->Proliferation Autophagy->Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: this compound-induced signaling pathways in cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis CancerCells Cancer Cell Culture (e.g., MCF-7/ADR) JatrophoneTreatment Treat with this compound (various concentrations) CancerCells->JatrophoneTreatment CellViability Cell Viability Assay (SRB or MTT) JatrophoneTreatment->CellViability AutophagyAssay Autophagy Assessment (Acridine Orange Staining, Western Blot for LC3, Beclin-1) JatrophoneTreatment->AutophagyAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry - Annexin V/PI) JatrophoneTreatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry - PI Staining) JatrophoneTreatment->CellCycleAssay WesternBlot Western Blotting (PI3K, Akt, NF-κB) JatrophoneTreatment->WesternBlot IC50 IC50 Determination CellViability->IC50 Quantification Quantification of Autophagy, Apoptosis, and Cell Cycle Phases AutophagyAssay->Quantification ApoptosisAssay->Quantification CellCycleAssay->Quantification ProteinExpression Analysis of Protein Expression WesternBlot->ProteinExpression

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

1. Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of this compound.[3]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7/ADR)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM

    • Plate reader (515 nm)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound stain.

    • Read the absorbance at 515 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Autophagy Assessment (Acridine Orange Staining)

This protocol is based on methods to detect the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.[8]

  • Materials:

    • Cancer cells treated with this compound

    • Phosphate-buffered saline (PBS)

    • Acridine Orange (AO) staining solution (1 µg/mL in PBS)

    • Fluorescence microscope

  • Protocol:

    • Culture cells on glass coverslips in a 6-well plate and treat with this compound for the desired time.

    • Wash the cells twice with ice-cold PBS.

    • Stain the cells with 1 µg/mL Acridine Orange solution for 15 minutes at 37°C in the dark.

    • Wash the cells twice with ice-cold PBS.

    • Immediately observe the cells under a fluorescence microscope. The cytoplasm and nucleus of non-autophagic cells will fluoresce green, while the acidic autophagic vacuoles will fluoresce bright red.

    • Quantify the red fluorescence intensity to measure the extent of autophagy.

3. Western Blotting for Signaling Proteins and Autophagy Markers

This protocol allows for the analysis of protein expression levels to elucidate the mechanism of action of this compound.[3]

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-NF-κB, anti-LC3, anti-Beclin-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and capture the image with an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a potent natural compound that induces autophagy and apoptosis in cancer cells, particularly through the inhibition of the PI3K/Akt/NF-κB signaling pathway. The provided data and protocols offer a solid foundation for researchers to investigate the therapeutic potential of this compound in various cancer models. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound for the development of novel anticancer drugs.

References

Troubleshooting & Optimization

Jatrophone stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of jatrophone in common laboratory solvents and culture media. Due to the limited availability of direct quantitative data on this compound's stability, this guide offers best practices, troubleshooting advice, and detailed protocols to empower researchers to assess its stability under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions in DMSO?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C to minimize degradation. For short-term use (up to one week), aliquots can be stored at 4°C. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[1] When preparing for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

Q2: What is the expected stability of this compound in cell culture media like DMEM?

A2: The stability of this compound in any aqueous-based cell culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), can be influenced by several factors including pH, temperature, light exposure, and interactions with media components. DMEM is a complex mixture of amino acids, vitamins, glucose, and salts, and may be supplemented with fetal bovine serum (FBS).[2] Interactions with these components could potentially lead to the degradation of this compound over the course of an experiment. Therefore, it is highly recommended to determine the stability of this compound in your specific culture medium and experimental conditions.

Q3: Can this compound interact with components of the cell culture medium?

A3: Yes, it is possible. Cell culture media are complex environments. Components such as serum proteins in FBS-supplemented media can bind to small molecules, potentially affecting their availability and stability. Other components might catalyze degradation reactions, especially over longer incubation periods. The presence of other compounds or treatments in your experiment could also influence this compound's stability.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound in DMSO or culture media are not well-documented in publicly available literature. Generally, degradation of complex organic molecules in aqueous environments can occur through hydrolysis, oxidation, or other chemical transformations. Identifying potential degradation products would require analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound Activity Over Time in Cell Culture This compound may be degrading in the culture medium during the experiment.Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocols section). Consider adding fresh this compound at intermediate time points for long-duration experiments.
Inconsistent Experimental Results Inconsistent thawing of DMSO stock solutions or multiple freeze-thaw cycles.Aliquot your this compound DMSO stock into single-use vials to avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to the culture medium.
Adsorption of this compound to plasticware.Consider using low-retention plasticware for preparing and storing this compound solutions. Pre-coating tubes or plates with a blocking agent like bovine serum albumin (BSA) might also be an option for certain applications.
Photodegradation.Protect this compound solutions from light, especially during storage and incubation, by using amber vials or covering plates with foil.
Precipitation of this compound in Culture Medium The concentration of this compound exceeds its solubility in the aqueous medium.Visually inspect the medium for any precipitate after adding the this compound stock. If precipitation occurs, you may need to lower the final concentration or use a different formulation or delivery method.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or LC-MS.

Materials:

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Incubator (set to your experimental conditions, e.g., 37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Appropriate vials for sample collection

  • Acetonitrile or other suitable organic solvent for quenching

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mM).

  • Spike Culture Medium: Add the this compound stock solution to your pre-warmed cell culture medium to achieve the final working concentration you use in your experiments. Ensure the final DMSO concentration is consistent with your experimental setup (e.g., ≤ 0.1%).

  • Time Point Zero (T=0): Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your baseline (100% stability) sample. Quench the sample by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining this compound-containing medium in an incubator under your standard experimental conditions.

  • Time Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove aliquots of the medium, quench them as described in step 3, and store them at -80°C.

  • Sample Analysis: Analyze the collected samples by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This data can be used to determine the half-life (t½) of this compound in your specific medium.

Data Presentation

While specific quantitative data for this compound stability is not currently available, the following table illustrates how you can present the data generated from the protocol above.

Table 1: Example Data for this compound Stability in DMEM + 10% FBS at 37°C

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.898
49.595
89.090
247.575
485.555
723.030

Visualizations

Signaling Pathways

This compound has been reported to modulate key signaling pathways involved in cancer cell proliferation and survival.

Jatrophone_PI3K_Akt_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

Jatrophone_Wnt_Pathway This compound This compound Wnt_Signal Wnt Signaling Complex This compound->Wnt_Signal Beta_Catenin β-catenin (active) Wnt_Signal->Beta_Catenin Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription

Caption: this compound interferes with the Wnt/β-catenin signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a compound in cell culture medium.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Spike_Medium Spike Culture Medium Prep_Stock->Spike_Medium T0 T=0 Sample (Quench & Store) Spike_Medium->T0 Incubate Incubate at 37°C Spike_Medium->Incubate Analysis Analyze Samples (HPLC / LC-MS) T0->Analysis Timepoints Collect Samples at Various Time Points (Quench & Store) Incubate->Timepoints Timepoints->Analysis Data Calculate % Remaining & Half-life Analysis->Data

Caption: Workflow for determining compound stability in culture media.

References

Troubleshooting inconsistent results in Jatrophone cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophone in cytotoxicity assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound's cytotoxic effects?

A1: this compound exerts its cytotoxic effects through a multi-faceted mechanism. It has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][2] This inhibition leads to the induction of both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).[1][2] Additionally, this compound can cause cell cycle arrest, primarily in the S and G2/M phases, further contributing to its anti-proliferative activity.[1][3]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C and to aliquot the product to avoid repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C. When preparing working solutions for cell culture experiments, the stock solution can be further diluted in culture medium, PBS, or physiological saline. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. If a higher concentration is necessary, a vehicle control with the same DMSO concentration must be included in the experiment.

Q3: Which cytotoxicity assay is recommended for this compound?

A3: The Sulforhodamine B (SRB) assay is a recommended method for assessing this compound's cytotoxicity.[1][2] The SRB assay is a protein-staining method that is less likely to be affected by the compound's interference with cellular metabolism, a known issue with tetrazolium-based assays like MTT.

Q4: Can this compound's induction of both apoptosis and autophagy affect the interpretation of cytotoxicity results?

A4: Yes, the dual induction of apoptosis and autophagy can complicate the interpretation of cytotoxicity data. Autophagy can sometimes act as a pro-survival mechanism, and its induction might mask the full cytotoxic potential of this compound in certain contexts. It is advisable to use assays that can differentiate between these cell fates, such as co-staining with Annexin V-FITC (for apoptosis) and a marker for autophagy (e.g., LC3 puncta formation).

Troubleshooting Guide

Issue 1: High variability in cytotoxicity results between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or the "edge effect" in microplates.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize the edge effect, avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

    • Gently rock the plate after seeding to ensure even distribution of cells.

Issue 2: Discrepancy between MTT and SRB assay results.

  • Possible Cause: this compound may interfere with the metabolic reduction of the MTT reagent. The MTT assay measures mitochondrial reductase activity, which can be altered by compounds that affect cellular metabolism without necessarily causing cell death.

  • Troubleshooting Steps:

    • Prioritize the use of an endpoint that is not dependent on cellular metabolism, such as the SRB assay, which measures total protein content.

    • If using the MTT assay, include a positive control known to induce cell death without affecting mitochondrial reductase activity to validate your assay system.

    • Consider using a direct cell counting method, such as trypan blue exclusion, to confirm cell viability.

Issue 3: IC50 value appears to change with different incubation times.

  • Possible Cause: this compound induces cell cycle arrest.[1][3] If the incubation time is too short, the full cytotoxic effect may not be observed, as cells might be arrested but not yet dead.

  • Troubleshooting Steps:

    • Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.

    • Be aware that for compounds that cause cell cycle arrest, a longer incubation period may be necessary to accurately reflect the cytotoxic outcome.

Issue 4: Difficulty distinguishing between apoptosis and necrosis.

  • Possible Cause: At high concentrations or after prolonged exposure, this compound-induced apoptosis can progress to secondary necrosis.

  • Troubleshooting Steps:

    • Utilize the Annexin V-FITC and Propidium Iodide (PI) co-staining assay. This allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and primary necrotic cells (Annexin V-/PI+).

    • Analyze cells at different time points to capture the progression from early apoptosis to late-stage cell death.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MCF-7/ADRDoxorubicin-Resistant Breast CancerSRB721.8[1][2]
Hep G2Hepatocellular CarcinomaMTTNot Specified3.2[4]
WiDrColon CancerMTTNot Specified8.97[4]
HeLaCervical CancerMTTNot Specified5.13[4]
AGSStomach CancerMTTNot Specified2.5[4]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (typically for 72 hours).[1]

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

Jatrophone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition Apoptosis Apoptosis This compound->Apoptosis induction Autophagy Autophagy This compound->Autophagy induction CellCycleArrest Cell Cycle Arrest (S and G2/M) This compound->CellCycleArrest induction Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis->Proliferation inhibition Autophagy->Proliferation inhibition CellCycleArrest->Proliferation inhibition

Caption: this compound's mechanism of action.

Troubleshooting_Workflow start Inconsistent Cytotoxicity Results q1 High variability between replicates? start->q1 a1 Check cell seeding, pipetting, and plate edge effects. q1->a1 Yes q2 Discrepancy between MTT and SRB assays? q1->q2 No a1->q2 a2 Prioritize SRB assay. This compound may interfere with MTT. q2->a2 Yes q3 IC50 varies with incubation time? q2->q3 No a2->q3 a3 Perform time-course experiment. Consider cell cycle arrest effects. q3->a3 Yes q4 Apoptosis vs. Necrosis unclear? q3->q4 No a3->q4 a4 Use Annexin V/PI staining to differentiate cell death modes. q4->a4 Yes end Consistent Results q4->end No a4->end

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Optimizing Jatrophone Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing jatrophone for apoptosis induction in cancer cell lines. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a macrocyclic diterpene found in various Jatropha and Euphorbia species.[1] It exhibits cytotoxic activity against cancer cells by inducing both early and late-stage apoptosis.[2][3][4] The primary mechanisms of action involve the inhibition of key signaling pathways, including the PI3K/AKT/NF-κB and Wnt/β-catenin pathways, which are crucial for cancer cell proliferation, survival, and migration.[1][2][3][4][5]

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound, often represented by the IC50 value (the concentration required to inhibit 50% of cell growth), varies depending on the cancer cell line. For instance, in doxorubicin-resistant breast cancer cells (MCF-7ADR), the IC50 has been reported to be 1.8 µM.[1][2][3][4] In glioma cell lines U87MG and A172, the IC50 values at 72 hours were 4.8 µM and 3.8 µM, respectively.[6] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

Q3: Which signaling pathways are primarily affected by this compound?

A3: this compound has been shown to significantly down-regulate the expression of key proteins in the PI3K/AKT/NF-κB signaling pathway.[1][2][3][4] By inhibiting this pathway, this compound disrupts processes that promote cancer cell proliferation and survival. Additionally, this compound has been found to interfere with the Wnt/β-catenin signaling pathway by reducing the levels of activated β-catenin, which is involved in cell proliferation and epithelial-mesenchymal transition (EMT).[5]

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationReference
MCF-7ADRDoxorubicin-Resistant Breast Cancer1.8 µM72 hours[1][2][3][4]
MDA-MB-231Triple-Negative Breast Cancer~2.0 µM48 hours[7]
MDA-MB-157Triple-Negative Breast Cancer~3.5 µM48 hours[7]
U87MGGlioblastoma7.8 µM24 hours[6]
U87MGGlioblastoma4.8 µM72 hours[6]
A172Glioblastoma6.5 µM24 hours[6]
A172Glioblastoma3.8 µM72 hours[6]
Hep G2Hepatocellular Carcinoma3.2 µM24 hours[8]
WiDrColon Cancer8.97 µMNot Specified[8]
HeLaCervical Cancer5.13 µMNot Specified[8]
AGSGastric Cancer2.5 µMNot Specified[8]

Table 2: Apoptosis Induction by this compound

Cell LineThis compound ConcentrationTreatment Duration% Total Apoptosis% Early Apoptosis% Late ApoptosisReference
MCF-7ADR1.8 µM (IC50)48 hours~52%~30%~22%[2]
U87MG4.8 µM72 hours49.5%Not SpecifiedNot Specified[6]
A1724.8 µM72 hours57.7%Not SpecifiedNot Specified[6]

Experimental Protocols

1. Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from a study on MCF-7ADR cells.[2][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Discard the media and add 150 µL of 10% trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates three times with tap water and allow them to air-dry overnight.

  • Staining: Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes in the dark at room temperature.

  • Washing: Rinse the plates three times with 1% acetic acid and allow them to air-dry.

  • Solubilization: Add 150 µL of 10 mM Tris Base to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

2. Apoptosis/Necrosis Assessment (Annexin V-FITC/PI Staining)

This protocol is based on a study investigating apoptosis in MCF-7ADR cells.[2]

  • Cell Treatment: Treat cells with the desired concentration of this compound (e.g., the pre-determined IC50 value) for 48 hours.

  • Cell Harvesting: Collect the cells by trypsinization and wash them twice with PBS.

  • Staining: Resuspend the cells in 0.5 mL of binding buffer containing 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining to detect early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Signaling Pathway and Workflow Diagrams

Jatrophone_PI3K_AKT_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation NFkB->Apoptosis

Caption: this compound inhibits the PI3K/AKT/NF-κB pathway, leading to apoptosis.

Jatrophone_Wnt_Pathway This compound This compound ReceptorComplex Receptor Complex This compound->ReceptorComplex ActiveBetaCatenin Activated β-catenin ReceptorComplex->ActiveBetaCatenin GeneExpression Target Gene Expression (e.g., MYC, CCND1) ActiveBetaCatenin->GeneExpression ProliferationEMT Proliferation & EMT GeneExpression->ProliferationEMT

Caption: this compound interferes with Wnt/β-catenin signaling.

Experimental_Workflow Start Start DoseResponse Dose-Response Experiment (SRB/MTT) Start->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) DetermineIC50->ApoptosisAssay WesternBlot Western Blot (PI3K, AKT, etc.) DetermineIC50->WesternBlot DataAnalysis Data Analysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for studying this compound-induced apoptosis.

Troubleshooting Guide

Issue 1: Low percentage of apoptotic cells observed after this compound treatment.

  • Possible Cause 1: this compound concentration is too low.

    • Solution: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and treatment duration. Concentrations ranging from 0.1 to 100 µM have been used in initial screenings.[4]

  • Possible Cause 2: Insufficient treatment duration.

    • Solution: Increase the incubation time with this compound. Apoptosis is a time-dependent process. Time courses of 24, 48, and 72 hours are commonly evaluated.[2][6]

  • Possible Cause 3: Cell line is resistant to this compound.

    • Solution: While this compound has shown efficacy in drug-resistant cell lines[1][2][3], intrinsic or acquired resistance can occur. Consider combination therapies or investigate alternative signaling pathways that may be dominant in your cell line.

  • Possible Cause 4: Apoptotic cells were lost during harvesting.

    • Solution: Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the supernatant and the adherent cells to avoid underrepresenting the apoptotic population.[9]

Issue 2: High background apoptosis in control (vehicle-treated) cells.

  • Possible Cause 1: Poor cell health.

    • Solution: Ensure you are using healthy, log-phase cells for your experiments. Over-confluent or starved cells can undergo spontaneous apoptosis.[9] Use freshly prepared media and handle cells gently.

  • Possible Cause 2: Cytotoxicity of the solvent (e.g., DMSO).

    • Solution: The final concentration of DMSO should typically not exceed 0.1% (v/v) to minimize solvent-induced cytotoxicity.[8] Run a vehicle-only control to assess the effect of the solvent on your cells.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in this compound stock solution.

    • Solution: this compound should be stored properly, protected from light and temperature fluctuations. Prepare fresh dilutions from a concentrated stock for each experiment.

  • Possible Cause 2: Inconsistent cell passage number.

    • Solution: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Possible Cause 3: Pipetting errors or inconsistent cell seeding.

    • Solution: Ensure accurate and consistent pipetting, especially for serial dilutions and cell seeding. Calibrate pipettes regularly.

Issue 4: No significant change in the expression of PI3K/AKT/NF-κB pathway proteins.

  • Possible Cause 1: Suboptimal time point for protein analysis.

    • Solution: The modulation of signaling pathways can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in protein expression or phosphorylation status after this compound treatment.

  • Possible Cause 2: Antibody or Western blotting issues.

    • Solution: Verify the specificity and optimal dilution of your primary and secondary antibodies. Ensure efficient protein transfer and use appropriate loading controls (e.g., β-actin, GAPDH) to normalize your results.

  • Possible Cause 3: this compound may be acting through an alternative pathway in your cell line.

    • Solution: While the PI3K/AKT/NF-κB pathway is a known target[1][2][3], this compound also affects the Wnt/β-catenin pathway.[5] Consider investigating other relevant apoptosis-related pathways.

References

How to minimize off-target effects of Jatrophone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with jatrophone and minimizing its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: this compound is a diterpenoid with established anticancer properties. Its primary mechanisms of action involve the inhibition of two key signaling pathways:

  • Wnt/β-catenin pathway: this compound interferes with this pathway, which is crucial for cell proliferation and epithelial-mesenchymal transition (EMT) in cancer cells. It has been shown to reduce the levels of activated β-catenin.[1][2]

  • PI3K/Akt/NF-κB pathway: this compound down-regulates the expression of key proteins in this pathway (PI3K, AKT, and NF-κB), leading to the induction of apoptosis and autophagy in cancer cells.[3][4]

Q2: What are the known off-target effects of this compound?

A2: Currently, there is limited specific information available in the scientific literature detailing the off-target protein interactions of this compound. As a natural product with a complex structure, it has the potential to interact with multiple cellular targets. General toxicity studies on Jatropha plant extracts, from which this compound is derived, have been conducted, but these do not pinpoint specific molecular off-targets of the purified compound. Therefore, it is crucial for researchers to experimentally determine the selectivity profile of this compound in their specific model system.

Q3: How can I assess the off-target effects of this compound in my experiments?

A3: A systematic approach is recommended to identify potential off-target effects. This typically involves a combination of computational and experimental methods:

  • Computational Prediction: Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of this compound.[5][6][7][8]

  • Broad-Panel Screening: Screen this compound against a large panel of kinases or a broader proteome-wide panel to identify potential off-target binding partners.

  • Cell-Based Assays: Validate the findings from computational and screening approaches using cell-based assays to confirm that the identified off-target interactions translate into a functional effect in a cellular context.

Q4: What are some general strategies to minimize off-target effects in my experiments?

A4: To minimize off-target effects, consider the following experimental design strategies:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect, as off-target effects are often more prominent at higher concentrations.

  • Use of Control Compounds: Include structurally related but inactive compounds as negative controls, and well-characterized inhibitors of the target pathways as positive controls.

  • Cell Line Selection: The cellular context can influence drug activity. Be mindful that the effects of this compound may vary between different cell lines.[9]

  • On-Target Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype by overexpressing the off-target protein or using a known activator of the off-target pathway.

Troubleshooting Guides

Issue: High cytotoxicity observed in non-cancerous cell lines.

  • Possible Cause: This could be indicative of off-target effects. This compound's on-target effects are primarily aimed at pathways often dysregulated in cancer. High toxicity in normal cells suggests that this compound may be hitting other essential cellular targets.

  • Troubleshooting Steps:

    • Determine the IC50 values for this compound in both your cancer cell line of interest and a panel of non-cancerous cell lines to quantify the therapeutic window.

    • Perform a selectivity profiling study. A kinase panel screening or a broader proteomic screen can help identify potential off-target proteins that are highly expressed in the sensitive non-cancerous cells.

    • Lower the concentration. Use a concentration of this compound that is effective in your cancer cell line but has minimal impact on the non-cancerous cells.

Issue: Inconsistent results between different experimental batches.

  • Possible Cause: The purity and stability of the this compound stock solution can affect experimental outcomes.

  • Troubleshooting Steps:

    • Verify the purity of your this compound sample using analytical techniques such as HPLC-MS.

    • Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.

    • Perform a dose-response curve with each new batch to ensure consistent potency.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7/ADRDoxorubicin-resistant Breast Cancer1.8[3][4]
Hep G2Hepatocellular Carcinoma3.2[10][11][12]
HeLaCervical Cancer5.13[11][12]
WiDrColon Cancer8.97[11][12]
AGSStomach Cancer2.5[11][12]

Experimental Protocols

Protocol 1: Wnt/β-catenin Reporter Assay

This protocol is designed to quantify the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • This compound

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment:

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with Wnt3a conditioned media for 16-24 hours. Include a non-stimulated control.

  • Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity of the this compound-treated cells to the Wnt3a-stimulated control.

Protocol 2: PI3K/Akt Pathway Inhibition Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Growth factor (e.g., IGF-1 or EGF) to stimulate the pathway

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 ribosomal protein, anti-total-S6 ribosomal protein, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 16-24 hours.

    • Pre-treat the cells with varying concentrations of this compound for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in this compound-treated cells to the stimulated control.[13]

Visualizations

Jatrophone_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates This compound This compound This compound->DestructionComplex ? TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

Jatrophone_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates NFkB NF-κB Akt->NFkB Activates This compound This compound This compound->PI3K This compound->Akt This compound->NFkB CellSurvival Cell Survival, Proliferation NFkB->CellSurvival

Caption: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

Off_Target_Workflow Start Start: this compound Off-Target Identification Computational Computational Prediction (e.g., similarity search, docking) Start->Computational Screening Broad-Panel Screening (e.g., Kinase Panel, Proteome Microarray) Start->Screening Hit_Identification Identification of Potential Off-Targets ('Hits') Computational->Hit_Identification Screening->Hit_Identification Validation Cell-Based Validation of Hits Hit_Identification->Validation Mechanism Mechanistic Studies on Validated Off-Targets Validation->Mechanism Conclusion Conclusion: Confirmed Off-Target Profile Mechanism->Conclusion

Caption: A general experimental workflow for identifying off-target effects of this compound.

References

Adjusting experimental protocols for Jatrophone's low bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with jatrophone, focusing on strategies to address its low bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, with a focus on its low bioavailability.

Question 1: I am observing lower than expected efficacy of this compound in my in vitro experiments. Could this be related to its bioavailability?

Answer: Yes, this is a common issue. This compound, like many other terpenoids, has low aqueous solubility and poor bioavailability, which can significantly impact its apparent efficacy in cell-based assays.[1][2] The compound may precipitate out of your culture medium, leading to a lower effective concentration than intended.

Troubleshooting Steps:

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not causing cytotoxicity and is consistent across all experiments. For most cell lines, the final DMSO concentration should be kept below 0.1%.[3]

  • Solubility Enhancement: Consider using a formulation strategy to improve this compound's solubility in your culture medium. This could include the use of solubilizing agents or lipid-based delivery systems like nanoemulsions.[2][4][5]

  • Visual Inspection: Before adding to your cells, inspect the this compound-media mixture for any signs of precipitation. If precipitation is observed, you may need to adjust your formulation or sonicate the solution briefly.

Question 2: What are the recommended methods to improve the solubility and bioavailability of this compound for in vitro studies?

Answer: Several methods can be employed to enhance the bioavailability of this compound and other poorly soluble terpenoids.[1][2][6]

  • Co-solvents: While DMSO is a common choice, exploring other biocompatible co-solvents or reducing the final concentration by using a higher stock concentration can be beneficial.

  • Lipid-Based Formulations: For diterpenoids like this compound with moderate aqueous solubility, lipid-based delivery systems such as oil-in-water (O/W) microemulsions or nanoemulsions are recommended. These formulations can enhance solubility and stability in aqueous environments.[4][5]

  • Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with this compound, thereby increasing its aqueous solubility.[6]

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles or solid lipid nanoparticles) can improve its stability, solubility, and cellular uptake.[2][5][7]

Question 3: I am planning in vivo studies with this compound. What are the key considerations for formulation to overcome its low oral bioavailability?

Answer: For in vivo applications, addressing this compound's low oral bioavailability is critical for achieving therapeutic efficacy.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can significantly enhance the oral absorption of lipophilic drugs like this compound.[6] These systems can improve solubilization in the gastrointestinal tract and facilitate lymphatic uptake, bypassing first-pass metabolism.

  • Nanotechnology: Nanocarriers can protect this compound from degradation in the GI tract, improve its permeability across the intestinal barrier, and provide controlled release.[5][7]

  • Prodrug Approach: Chemical modification of this compound to create a more soluble prodrug that is converted to the active form in vivo is another potential strategy.[8]

Question 4: Which signaling pathways are known to be targeted by this compound?

Answer: this compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.

  • PI3K/Akt/NF-κB Pathway: this compound has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway in resistant breast cancer cells, leading to decreased proliferation, induction of apoptosis, and autophagy.[9][10][11]

  • Wnt/β-catenin Pathway: In triple-negative breast cancer, this compound has been found to interfere with the Wnt/β-catenin signaling pathway, resulting in reduced proliferation and inhibition of epithelial-mesenchymal transition (EMT).[12]

  • ERK Pathway: While not its primary mechanism, some related compounds from Jatropha species have been shown to influence the ERK pathway.[13]

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₄O₃[14]
Molecular Weight312.4 g/mol [14]
XLogP33.7[14]
Aqueous SolubilityModerately soluble[4][5]

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7/ADRDoxorubicin-Resistant Breast CancerLow micromolar range[9][10]
Various TNBC cell linesTriple-Negative Breast CancerVaries by subtype[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, with specific recommendations for addressing its low bioavailability.

Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of this compound in cancer cell lines.[9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MCF-7/ADR)

  • Complete culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • This compound Preparation & Troubleshooting:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • To address low bioavailability: Consider preparing the dilutions in a medium containing a solubilizing agent or a pre-formed nanoemulsion of this compound. Visually inspect for precipitation.

  • Treatment: Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization and Measurement: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at the appropriate wavelength (e.g., 510 nm).

Protocol 2: Western Blot Analysis of Signaling Pathways (PI3K/Akt)

This protocol outlines the steps to investigate the effect of this compound on protein expression in signaling pathways.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat cells with this compound at the desired concentration and time points. As with the cytotoxicity assay, consider bioavailability-enhancing formulations.

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate key signaling pathways affected by this compound and a generalized experimental workflow incorporating bioavailability enhancement.

Jatrophone_PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Akt Akt NFkB NF-κB pAkt->NFkB Proliferation Cell Proliferation, Survival, Angiogenesis NFkB->Proliferation This compound This compound This compound->PI3K Inhibition This compound->pAkt Inhibition

Caption: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

Jatrophone_Wnt_Pathway Wnt Wnt10b Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds GeneExpression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->GeneExpression This compound This compound This compound->BetaCatenin reduces activated form

Caption: this compound's interference with the Wnt/β-catenin signaling pathway.

Jatrophone_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Jatrophone_raw This compound (Raw Compound) Formulation Bioavailability Enhancement (e.g., Nanoemulsion) Jatrophone_raw->Formulation Jatrophone_formulated Formulated This compound Formulation->Jatrophone_formulated Cell_Culture Cell Culture Treatment Jatrophone_formulated->Cell_Culture Cytotoxicity Cytotoxicity Assay (SRB) Cell_Culture->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling Data_Interpretation Data Interpretation & Conclusion Cytotoxicity->Data_Interpretation Signaling->Data_Interpretation

Caption: Experimental workflow for this compound with bioavailability enhancement.

References

Preventing degradation of Jatrophone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Jatrophone to prevent its degradation. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment and relevant biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The stability of this compound is highly dependent on the storage conditions. For optimal long-term stability, this compound as a powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For short-term use, aliquots may be kept at 4°C for up to one week.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Due to its moderate aqueous solubility, direct dissolution in aqueous buffers is not recommended for high concentrations. When preparing the solution, ensure the powder is fully dissolved. For vials containing small quantities, the powder may adhere to the walls due to static electricity; centrifuging the vial briefly before adding the solvent can help consolidate the powder at the bottom.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: For most cell-based experiments, the final concentration of DMSO in the culture medium should not exceed 0.1%. Higher concentrations can have cytotoxic effects and may interfere with experimental results. It is crucial to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects of the solvent on the cells.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively documented, many complex organic molecules are sensitive to light. As a general precaution, it is advisable to protect this compound solutions from direct light exposure. Storing solutions in amber vials or tubes wrapped in foil can minimize photodegradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in Aqueous Solution - this compound has moderate aqueous solubility.- The concentration in the final aqueous buffer or media is too high.- The stock solution was not fully dissolved before dilution.- Ensure the final concentration in your assay does not exceed its solubility limit in the specific medium.- Vortex the DMSO stock solution before diluting it into aqueous buffers.- Consider using a solubilizing agent or a different delivery system for in vivo studies.
Loss of Biological Activity - Degradation of this compound due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles).- Hydrolysis or oxidation of the compound in solution.- Contamination of the stock solution.- Always store this compound powder at -20°C and solutions at -80°C.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Use sterile techniques when preparing and handling solutions to prevent microbial contamination.
Inconsistent Experimental Results - Inaccurate concentration of the stock solution.- Degradation of the compound over the course of a long experiment.- Pipetting errors, especially with small volumes of a concentrated stock.- Confirm the concentration of your stock solution using a validated analytical method like HPLC-UV.- For long-term experiments, consider adding the compound fresh at specific intervals if stability is a concern.- Use calibrated pipettes and ensure thorough mixing after diluting the stock solution.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC-UV

This protocol outlines a method to quantify this compound and assess its stability over time under various storage conditions. The method is adapted from a published procedure for the quantitative determination of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with UV detector

  • Analytical column (e.g., C18 column)

  • Volumetric flasks and pipettes

2. Chromatographic Conditions:

ParameterValue
Mobile Phase Water:Acetonitrile (13:7 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm (or optimized wavelength)
Injection Volume 10 µL

3. Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standard solutions in the mobile phase, ranging from approximately 10 to 100 µg/mL.

  • Sample Preparation: Prepare this compound solutions (e.g., in DMSO, then diluted in media) at a known concentration. Divide the samples into different storage conditions to be tested (e.g., 4°C, room temperature, -20°C, light exposure).

  • Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), retrieve a sample from each storage condition.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in each sample by interpolating its peak area from the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A compound is often considered stable if the concentration remains within ±15% of the initial value.

Protocol 2: Western Blot for PI3K/AKT/NF-κB Pathway Inhibition

This protocol provides a method to assess the effect of this compound on the PI3K/AKT/NF-κB signaling pathway, a known target.

1. Cell Culture and Treatment:

  • Seed resistant breast cancer cells (e.g., MCF-7/ADR) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Protein Extraction:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-PI3K (p-PI3K)

    • Total PI3K

    • Phospho-AKT (p-AKT, e.g., at Ser473)

    • Total AKT

    • Phospho-NF-κB p65 (p-p65)

    • Total NF-κB p65

    • A loading control (e.g., GAPDH or β-actin)

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Visualizations

Jatrophone_Workflow cluster_Solid Solid this compound cluster_Solution This compound in Solution Powder Receive this compound (Powder) StorePowder Store at -20°C (Up to 3 years) Powder->StorePowder Long-term Storage Dissolve Dissolve in DMSO (Create Stock) Powder->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreStock Store at -80°C (Up to 1 year) Aliquot->StoreStock Long-term Storage ShortTerm Store at 4°C (Up to 1 week) Aliquot->ShortTerm Short-term Use Use Use in Experiment (<0.1% final DMSO) StoreStock->Use ShortTerm->Use

Caption: Recommended workflow for storing and preparing this compound.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 to PIP3 IKK IKK AKT->IKK IkB IκB IKK->IkB P NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocation IkB->NFkB_p65 Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription This compound This compound This compound->PI3K This compound->AKT This compound->NFkB_p65

Caption: this compound inhibits the PI3K/AKT/NF-κB signaling pathway.

Dealing with autofluorescence of Jatrophone in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Jatrophone in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound's autofluorescence and effectively conduct your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a macrocyclic diterpene compound isolated from plants of the Jatropha genus.[1][2][3] It has garnered significant interest in the scientific community due to its diverse biological activities, including potent anticancer, anti-inflammatory, and anti-malarial properties.[1] In cancer research, this compound has been shown to interfere with key signaling pathways, such as Wnt/β-catenin and PI3K/AKT/NF-κB, which are crucial for cancer cell proliferation, survival, and metastasis.[4][5][6][[“]][8]

Q2: What is autofluorescence and how does it affect my imaging studies with this compound?

Q3: Does this compound exhibit autofluorescence?

Troubleshooting Guide: Dealing with this compound Autofluorescence

This guide provides a step-by-step approach to identifying and mitigating autofluorescence in your this compound imaging experiments.

Step 1: Characterize the Autofluorescence

The first step is to determine the spectral properties of the autofluorescence in your specific experimental setup.

Experimental Protocol: Characterizing Autofluorescence

  • Prepare Control Samples:

    • Unlabeled Cells/Tissue: Prepare a sample of your cells or tissue without any fluorescent labels.

    • Vehicle Control: Treat a sample with the vehicle used to dissolve this compound (e.g., DMSO).

    • This compound-Treated Sample: Treat a sample with this compound at the concentration used in your experiments.

  • Image Acquisition:

    • Acquire images of your control samples using the same filter sets and imaging parameters you intend to use for your experiment.

    • It is recommended to use a wide range of excitation and emission filters to determine the spectral profile of the autofluorescence. Autofluorescence often occurs in the blue to green spectrum (350-550 nm).[9]

  • Spectral Analysis:

    • Analyze the images to determine the excitation and emission wavelengths that produce the strongest autofluorescence signal from the this compound-treated sample.

    • This information will be crucial for selecting appropriate fluorophores and filters to minimize spectral overlap.

Step 2: Minimize Autofluorescence Through Experimental Design

Several strategies can be employed during your experimental setup to reduce the impact of autofluorescence.

StrategyDescriptionKey Considerations
Fluorophore Selection Choose fluorophores that are spectrally distinct from the autofluorescence of this compound. Opt for brighter fluorophores with narrow excitation and emission spectra.[9][10]Far-red and near-infrared (NIR) fluorophores (e.g., Alexa Fluor 647, DyLight 649) are often good choices as autofluorescence is less common in this region of the spectrum.[9][11][12]
Filter Selection Use high-quality bandpass filters that specifically match the excitation and emission spectra of your chosen fluorophore, minimizing the collection of off-target autofluorescence.Avoid long-pass filters that collect a broader range of emission wavelengths.
Fixation Method Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[9][10][11]Consider using organic solvents like ice-cold methanol or ethanol for fixation.[9][10] If aldehyde fixation is necessary, use the lowest possible concentration and shortest fixation time.[11][12][13]
Control of Endogenous Autofluorescence Biological samples themselves contain autofluorescent molecules such as NADH, collagen, and elastin.[9][12]Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[11][12][13]

Workflow for Minimizing Autofluorescence

cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Post-Acquisition Characterize Autofluorescence Characterize Autofluorescence Select Optimal Fluorophore Select Optimal Fluorophore Characterize Autofluorescence->Select Optimal Fluorophore Inform Use Specific Filters Use Specific Filters Select Optimal Fluorophore->Use Specific Filters Choose Appropriate Fixation Choose Appropriate Fixation Choose Appropriate Fixation->Use Specific Filters Optimize Acquisition Settings Optimize Acquisition Settings Use Specific Filters->Optimize Acquisition Settings Apply Quenching or Unmixing Apply Quenching or Unmixing Optimize Acquisition Settings->Apply Quenching or Unmixing Analyze Data Analyze Data Apply Quenching or Unmixing->Analyze Data

Caption: Experimental workflow for managing this compound autofluorescence.

Step 3: Post-Acquisition Correction Methods

If autofluorescence is still a significant issue after optimizing your experimental design, several post-acquisition techniques can be applied.

MethodDescriptionProtocol Summary
Chemical Quenching Treat samples with chemical reagents that reduce autofluorescence.Sodium Borohydride (for aldehyde-induced autofluorescence): Incubate fixed samples in 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature.[9][11][12] Sudan Black B (for lipofuscin autofluorescence): Incubate samples in 0.1-0.3% Sudan Black B in 70% ethanol for 10-30 minutes.[9][11][12]
Photobleaching Expose the sample to intense light before acquiring the final image to "burn out" the autofluorescence.Expose the sample to the excitation light at high intensity for a period of time (minutes to hours) before introducing your fluorescent probe. The duration needs to be optimized to avoid damaging the sample.
Spectral Unmixing Use software algorithms to computationally separate the autofluorescence signal from your specific fluorescent signal based on their unique spectral profiles.This requires a microscope equipped with a spectral detector. Acquire a reference spectrum of the autofluorescence from a control sample and use it to subtract the background from your experimental images.

This compound's Signaling Pathways

Understanding the molecular pathways affected by this compound is crucial for designing and interpreting your experiments. This compound has been shown to inhibit the Wnt/β-catenin and PI3K/AKT/NF-κB signaling pathways.

Wnt/β-catenin Signaling Pathway Inhibition by this compound

cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes This compound This compound This compound->beta_catenin Reduces activated β-catenin levels

Caption: this compound interferes with the Wnt/β-catenin signaling pathway.[1][4]

PI3K/AKT/NF-κB Signaling Pathway Inhibition by this compound

cluster_pi3k PI3K/AKT/NF-κB Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates IKK IKK AKT->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->PI3K This compound->AKT This compound->NFkB

Caption: this compound inhibits the PI3K/AKT/NF-κB signaling pathway.[5][6][[“]][8]

References

Optimization of Jatrophone extraction yield from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Jatrophone from plant material.

Frequently Asked Questions (FAQs)

Q1: Which plant species are known to be good sources of this compound?

A1: this compound has been isolated from several species of the genus Jatropha, which belongs to the Euphorbiaceae family.[1][2][3] The most commonly cited sources include Jatropha gossypiifolia, Jatropha elliptica, Jatropha ribifolia, and Jatropha spinosa.[1][4][5][6] Some studies have also suggested the presence of this compound-like compounds in Jatropha curcas.[7]

Q2: Which part of the plant contains the highest concentration of this compound?

A2: The roots of Jatropha species are frequently reported as the primary source for this compound extraction.[1][4][8][9] However, other parts of the plant, such as the stems and aerial parts, have also been found to contain the compound.[4][9] The choice of plant part can significantly impact the yield and purity of the extracted this compound.

Q3: What are the most common methods for extracting this compound?

A3: Several extraction methods are employed, with maceration being the most frequently used.[8] Other common conventional methods include Soxhlet extraction and reflux with solvents.[8] Modern techniques like homogenizer-assisted extraction (HAE) and ultrasonic-assisted extraction have also been explored to improve efficiency.[8][10][11]

Q4: Which solvents are most effective for this compound extraction?

A4: The choice of solvent is critical for successful this compound extraction. Due to its chemical nature, this compound is typically extracted using organic solvents. Commonly used solvents include methanol, ethanol, n-hexane, petroleum ether, dichloromethane, and chloroform.[1][8][12] The selection often depends on the chosen extraction method and the desired purity of the final extract.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a validated method for the quantitative analysis of this compound.[13][14] This technique allows for the accurate determination of this compound concentration in various samples.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No this compound Yield Incorrect plant species or part used.Verify the plant species and ensure you are using the plant part reported to have the highest this compound concentration (typically the roots).[1][4][8]
Inefficient extraction method.Consider switching to a more efficient extraction technique. If using maceration, ensure sufficient extraction time and agitation. For higher efficiency, explore methods like Soxhlet or homogenizer-assisted extraction.[8][10]
Improper solvent selection.The polarity of the solvent is crucial. This compound has been successfully extracted with a range of solvents. Consider performing small-scale trials with different solvents (e.g., methanol, n-hexane, dichloromethane) to determine the optimal one for your plant material.[1][8]
Degradation of this compound during extraction.Avoid excessive heat, as this compound may be thermolabile. If using methods involving heat, such as Soxhlet or reflux, carefully control the temperature.[15] Maceration at room temperature is a gentler alternative.[10]
Impure Extract with Contaminants Co-extraction of other plant metabolites.Employ a multi-step purification process. This may involve liquid-liquid partitioning followed by column chromatography to separate this compound from other compounds.[1]
Presence of pigments and chlorophyll.If working with aerial parts, pre-washing the plant material or using a non-polar solvent wash (e.g., hexane) before the main extraction can help remove some pigments.
Difficulty in Isolating this compound from the Crude Extract Ineffective chromatographic separation.Optimize your column chromatography parameters. This includes the choice of stationary phase (e.g., silica gel) and the mobile phase gradient.[1][7] Thin Layer Chromatography (TLC) can be used to scout for appropriate solvent systems before scaling up to a column.
Inconsistent Extraction Yields Between Batches Variation in plant material.The concentration of secondary metabolites in plants can vary depending on the growing conditions, age, and time of harvest. Whenever possible, use plant material from a consistent source and harvest at the same developmental stage.
Inconsistent extraction procedure.Strictly adhere to a standardized protocol for all extractions. Ensure that parameters such as particle size of the ground plant material, solvent-to-solid ratio, extraction time, and temperature are kept constant.[16][17]

Experimental Protocols

Protocol 1: Maceration-Based this compound Extraction

This protocol is adapted from methodologies described for the extraction of diterpenes from Jatropha species.[1][10]

  • Plant Material Preparation:

    • Air-dry the selected plant material (e.g., roots of Jatropha gossypiifolia) in the shade.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh the powdered plant material (e.g., 100 g).

    • Place the powder in a suitable container (e.g., a large glass flask).

    • Add methanol (e.g., 1 L) to the container, ensuring the powder is fully submerged.

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Repeat the extraction process on the plant residue with fresh solvent to maximize yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification (Optional but Recommended):

    • The resulting crude extract can be further purified using liquid-liquid partitioning and column chromatography.[1]

Protocol 2: Homogenizer-Assisted Extraction (HAE)

This protocol offers a more rapid extraction compared to maceration.[10][11]

  • Plant Material Preparation:

    • Follow the same preparation steps as in Protocol 1.

  • Extraction:

    • Weigh the powdered plant material (e.g., 10 g).

    • Place the powder in a beaker and add methanol (e.g., 200 mL).

    • Use a high-speed homogenizer (e.g., Ultra-Turrax) to extract the sample for a short duration (e.g., 5 minutes) at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator as described in Protocol 1.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Total Phenolic and Flavonoid Content from Jatropha gossypiifolia

Plant PartExtraction MethodTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg RE/g extract)
Stem BarkMaceration42.62 ± 1.1512.71 ± 0.10
Stem BarkHomogenizer-Assisted62.83 ± 2.0517.63 ± 0.34
LeafMaceration49.05 ± 0.8811.04 ± 0.59
LeafHomogenizer-Assisted46.11 ± 1.236.97 ± 0.32

Data adapted from a study on Jatropha gossypiifolia, which is a known source of this compound. While this data represents total phenolics and flavonoids, it illustrates the impact of the extraction method on yield.[11]

Visualizations

ExtractionWorkflow PlantMaterial Plant Material (e.g., Jatropha roots) Drying Drying (Air or Oven) PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration Extraction->Maceration Method 1 Soxhlet Soxhlet Extraction->Soxhlet Method 2 HAE Homogenizer-Assisted Extraction->HAE Method 3 Filtration Filtration Maceration->Filtration Soxhlet->Filtration HAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification CrudeExtract->Purification Partitioning Liquid-Liquid Partitioning Purification->Partitioning ColumnChromatography Column Chromatography Partitioning->ColumnChromatography Purethis compound Pure this compound ColumnChromatography->Purethis compound

Caption: General workflow for this compound extraction and purification.

TroubleshootingFlow Start Start: Low/No this compound Yield CheckPlant Verify Plant Species & Part Start->CheckPlant Is plant material correct? CheckMethod Review Extraction Method CheckPlant->CheckMethod Yes CheckSolvent Evaluate Solvent Choice CheckMethod->CheckSolvent Is method efficient? OptimizeMethod Optimize or Change Method (e.g., to HAE/Soxhlet) CheckMethod->OptimizeMethod No CheckTemp Assess Extraction Temperature CheckSolvent->CheckTemp Is solvent appropriate? OptimizeSolvent Test Different Solvents CheckSolvent->OptimizeSolvent No ControlTemp Control Temperature Carefully CheckTemp->ControlTemp No Success Improved Yield CheckTemp->Success Is temperature controlled? OptimizeMethod->Success OptimizeSolvent->Success ControlTemp->Success

References

Addressing batch-to-batch variability of Jatrophone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges researchers face with batch-to-batch variability of jatrophone extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound extracts.

1. Why is the yield of this compound from my extraction lower than expected?

Low this compound yield can be attributed to several factors, from the raw plant material to the extraction procedure itself. Follow these steps to identify the potential cause:

  • Step 1: Verify Plant Material Quality. The concentration of this compound can vary based on the plant's age, the part of the plant used (leaves, stems, roots), and the season of harvest.[1] Leaves and ovary walls of Jatropha species have been found to contain higher concentrations of phenolic compounds.[1] Ensure you are using a consistent source and plant part for your extractions.

  • Step 2: Evaluate Extraction Solvent. The choice of solvent significantly impacts extraction efficiency. This compound has been successfully extracted using solvents like methanol, ethanol, and chloroform.[2][3] If you are using a solvent system, ensure the ratio is consistent. For example, a 70% ethanol solution has been used for maceration.[3] Consider performing small-scale pilot extractions with different solvents to determine the optimal choice for your specific plant material.

  • Step 3: Optimize Extraction Parameters. Temperature, extraction time, and the solvent-to-solid ratio are critical parameters.[1][4] For maceration, extractions have been performed at room temperature for 24 hours.[5] For heat-assisted methods, be aware that excessive heat can degrade thermolabile compounds.[5] Systematically vary these parameters to find the optimal conditions for this compound yield.

  • Step 4: Review Post-Extraction Handling. Ensure that your extract is not being degraded during the drying and storage process. This compound extracts should be stored at 4°C.[5]

2. What could cause inconsistent bioactivity between different batches of my this compound extract?

Inconsistent bioactivity is a hallmark of batch-to-batch variability. This troubleshooting guide will help you pinpoint the source of the inconsistency.

  • Step 1: Standardize Your Extraction Protocol. Even minor deviations in your extraction protocol can lead to significant differences in the chemical composition of your extract and, consequently, its bioactivity.[6] Document and strictly adhere to your optimized extraction protocol for every batch.

  • Step 2: Quantify this compound Concentration. The most direct way to assess consistency is to quantify the concentration of this compound in each batch using a validated analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8] This will allow you to normalize your bioassays to the this compound content.

  • Step 3: Analyze the Phytochemical Profile. In addition to this compound, other compounds in the extract could have synergistic or antagonistic effects on bioactivity.[9][10][11] Consider using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to create a chemical fingerprint of each batch. This will help you identify any major variations in the overall phytochemical profile.

  • Step 4: Ensure Proper Storage and Handling. this compound, like many natural products, can degrade over time. Ensure that all batches are stored under the same conditions (e.g., protected from light and at a consistent low temperature) to minimize degradation-related variability.

Frequently Asked Questions (FAQs)

What is the optimal solvent for this compound extraction?

The optimal solvent can depend on the specific Jatropha species and the part of the plant being used. Methanol and ethanol are commonly used and have been shown to be effective for extracting a range of phytochemicals from Jatropha species.[2][3] It is recommended to perform a solvent screen with solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, methanol, ethanol) to determine the best solvent for maximizing this compound yield from your specific plant material.

How can I quantify the amount of this compound in my extracts?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for quantifying this compound.[6][7][8] A validated method has been developed for the analysis of this compound with a linear analytical curve in the range of 16.24-81.20 µg/mL.[7][8]

What are the main causes of batch-to-batch variability in natural product extracts?

Batch-to-batch variability in botanical extracts is a common challenge and can be caused by a number of factors, including:

  • Natural variation in the plant material: This can be due to genetics, growing conditions (climate, soil), harvest time, and storage of the plant material.[6]

  • Inconsistencies in the manufacturing process: Variations in extraction parameters such as solvent, temperature, and time can lead to different phytochemical profiles.[6]

  • Post-extraction processing and storage: Degradation of the extract can occur if not stored under appropriate conditions.

How should I store my this compound extracts to maintain their stability?

To maintain the stability of your this compound extracts, they should be evaporated to dryness and stored at 4°C.[5] It is also advisable to protect the extracts from light to prevent photodegradation.

Data Presentation

Table 1: Factors Influencing this compound Extraction Yield

FactorParameterRecommendationReference
Plant Material Plant PartLeaves and stems are common sources.[9][10][11]
Harvest SeasonPhenolic content can vary with season.[1]
Extraction Method MacerationRoom temperature, 24 hours.[5]
Homogenizer-Assisted5 minutes at room temperature.[5]
Solvent TypeMethanol, ethanol, chloroform.[2][3]
Concentratione.g., 70% ethanol.[3]
Storage Temperature4°C[5]

Table 2: HPLC-UV Parameters for this compound Quantification

ParameterSpecificationReference
Column C18[12]
Mobile Phase Water-acetonitrile gradient[6]
Detection UV[6][7][8]
Linear Range 16.24-81.20 µg/mL[7][8]
Recovery 98.99-99.89%[7][8]

Experimental Protocols

1. Protocol for this compound Extraction (Maceration)

This protocol is a general guideline for the maceration of Jatropha plant material.

  • Preparation of Plant Material:

    • Collect fresh, healthy leaves or stems of the Jatropha plant.

    • Dry the plant material in the shade for 10 days.[10]

    • Grind the dried plant material to a fine powder.

  • Maceration:

    • Weigh 5 g of the powdered plant material and place it in a suitable flask.

    • Add 100 mL of 70% ethanol to the flask.[3]

    • Seal the flask and allow it to stand at room temperature (approximately 25 ± 2 °C) for 24 hours, with occasional agitation.[9]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.[9]

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Storage:

    • Store the dried extract in an airtight container at 4°C.[9]

2. Protocol for this compound Quantification by HPLC-UV

This protocol provides a framework for quantifying this compound in an extract.

  • Standard Preparation:

    • Prepare a stock solution of a known concentration of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected range of your samples (e.g., 16-80 µg/mL).[7][8]

  • Sample Preparation:

    • Accurately weigh a known amount of the dried this compound extract.

    • Dissolve the extract in a known volume of the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a UV detector.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile.

    • Inject the prepared standards and samples onto the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis & Bioassay plant_material Jatropha Plant Material (Leaves/Stems) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration (e.g., 70% Ethanol, 24h) grinding->maceration filtration Filtration maceration->filtration evaporation Evaporation filtration->evaporation dried_extract Dried this compound Extract evaporation->dried_extract hplc HPLC-UV Quantification dried_extract->hplc bioassay Bioactivity Assay dried_extract->bioassay data_analysis Data Analysis hplc->data_analysis bioassay->data_analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_workflow start Inconsistent Results (Yield or Bioactivity) check_plant Is plant material consistent? start->check_plant check_protocol Is extraction protocol standardized? check_plant->check_protocol Yes source_plant Source consistent plant material check_plant->source_plant No quantify Is this compound concentration quantified? check_protocol->quantify Yes standardize_protocol Standardize and document extraction protocol check_protocol->standardize_protocol No check_storage Are storage conditions consistent? quantify->check_storage Yes implement_qc Implement HPLC-UV for routine quantification quantify->implement_qc No standardize_storage Standardize storage conditions (4°C, dark) check_storage->standardize_storage No end Consistent Results check_storage->end Yes source_plant->check_protocol standardize_protocol->quantify implement_qc->check_storage standardize_storage->end

Caption: Troubleshooting flowchart for batch-to-batch variability.

PI3K_Akt_NFkB_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits

Caption: Simplified PI3K/Akt/NF-κB signaling pathway inhibited by this compound.[13][14]

Wnt_pathway This compound This compound Wnt_Signal Wnt Signaling This compound->Wnt_Signal interferes with Beta_Catenin_Active Active β-catenin Wnt_Signal->Beta_Catenin_Active stabilizes Gene_Transcription Target Gene Transcription Beta_Catenin_Active->Gene_Transcription activates Proliferation_EMT Proliferation & EMT Gene_Transcription->Proliferation_EMT

Caption: Simplified Wnt/β-catenin signaling pathway affected by this compound.

References

Technical Support Center: Jatrophone Therapeutic Index Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the therapeutic index of Jatrophone.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action of this compound? This compound exerts its anticancer effects primarily by inhibiting the PI3K/Akt/NF-κB signaling pathway. This inhibition leads to decreased cell proliferation, induction of cell cycle arrest, and promotion of apoptotic and autophagic cell death.[1][2]
What are the main challenges in working with this compound? The primary challenges include its limited aqueous solubility, which can affect bioavailability, and its inherent cytotoxicity, which necessitates strategies to improve its therapeutic index.[3][4]
What are the key strategies to enhance the therapeutic index of this compound? Two main strategies are being explored: 1) Nanotechnology-based drug delivery systems (e.g., microemulsions and nanoemulsions) to improve solubility and bioavailability, and 2) Structural modification to create this compound derivatives with lower toxicity and potentially enhanced efficacy.[3][4][5]
Which cell lines have been shown to be sensitive to this compound? This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including doxorubicin-resistant breast cancer cells (MCF-7/ADR), hepatocellular carcinoma (HepG2), colon cancer (WiDr), and cervical cancer (HeLa) cell lines.[6][7][8]
Where can I find information on the physical and chemical properties of this compound? PubChem is a valuable resource (CID 6325446) for the chemical structure, molecular weight, and other computed properties of this compound.[9]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent results in cytotoxicity assays (e.g., MTT, SRB) - This compound precipitation: Due to its moderate aqueous solubility, this compound may precipitate in the culture medium, leading to variable concentrations. - Cell seeding density: Inconsistent cell numbers across wells can lead to variability. - Assay interference: Components in natural product extracts can sometimes interfere with assay reagents.[3]- Solubilization: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO and ensure proper dilution in the final culture medium.[10] Visually inspect for any precipitation before adding to cells. - Standardize cell seeding: Ensure a homogenous cell suspension and use a consistent seeding density for all experiments. - Run appropriate controls: Include solvent controls to account for any effects of the vehicle (e.g., DMSO).
High toxicity observed in non-cancerous control cell lines - Inherent cytotoxicity of this compound: this compound is a cytotoxic compound, and some level of toxicity in normal cells is expected.[11] - High concentration: The concentrations being tested may be too high for normal cells.- Dose-response curve: Determine the IC50 for both cancerous and non-cancerous cell lines to establish a therapeutic window. - Explore targeted delivery: Consider nanoformulation strategies to potentially increase selectivity towards tumor cells and reduce systemic toxicity.[4][12]
Difficulty in reproducing published IC50 values - Differences in cell culture conditions: Variations in cell line passage number, media composition, and incubation time can affect results. - Purity of this compound sample: Impurities in the isolated compound can alter its activity.- Standardize protocols: Adhere strictly to a validated and detailed experimental protocol. - Characterize the compound: Ensure the purity and identity of the this compound sample using analytical techniques like NMR or mass spectrometry.
Low protein yield after cell lysis for Western blotting - Incomplete cell lysis: The lysis buffer may not be effective for the specific cell line. - Protease/phosphatase activity: Degradation of target proteins after cell lysis.- Optimize lysis buffer: Try different lysis buffer formulations or add sonication/mechanical disruption steps. - Use inhibitors: Always add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 (µM)Citation(s)
MCF-7/ADRDoxorubicin-Resistant Breast CancerSRB1.8[8]
HepG2Hepatocellular CarcinomaMTT3.2[6][7]
WiDrColon CancerMTT8.97[7]
HeLaCervical CancerMTT5.13[7]
AGSStomach CancerMTT2.5[7]

Table 2: Jatropha Extract Toxicity (for reference)

Extract SourceAnimal ModelLD50Citation(s)
Jatropha curcas LatexMouse50 g/kg (oral)[13]
Jatropha tanjorensis Leaf (aqueous extract)Mouse7745.97 mg/kg[14]

Key Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standard SRB assay procedures.[1][2][11][12][15]

a. Cell Plating:

  • Harvest and count cells.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-20,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

b. Drug Treatment:

  • Prepare serial dilutions of this compound from a stock solution (e.g., in DMSO).

  • Add the desired concentrations of this compound to the wells. Include a solvent control (DMSO only).

  • Incubate for the desired exposure time (e.g., 72 hours).

c. Cell Fixation:

  • Gently remove the media.

  • Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate at 4°C for 1 hour.

d. Staining:

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

e. Destaining and Solubilization:

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

f. Absorbance Reading:

  • Measure the absorbance at 540-565 nm using a microplate reader.

Western Blotting for PI3K/Akt/NF-κB Pathway Analysis

This is a generalized protocol for Western blotting.[16][17][18][19][20]

a. Cell Lysis and Protein Quantification:

  • After treatment with this compound, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PI3K, Akt, phospho-Akt, NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

d. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Visualize the bands using a chemiluminescence imaging system.

Visualizations

G cluster_0 This compound's Impact on Cell Survival Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis NF-κB->Proliferation, Survival, Angiogenesis This compound This compound This compound->PI3K inhibition This compound->Akt inhibition This compound->NF-κB inhibition Apoptosis, Autophagy Apoptosis, Autophagy This compound->Apoptosis, Autophagy induction

Caption: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

G cluster_0 This compound Research Workflow Start Start Cytotoxicity Screening Cytotoxicity Screening Start->Cytotoxicity Screening IC50 determination Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening->Mechanism of Action Studies Apoptosis, Cell Cycle, Western Blot Therapeutic Index Enhancement Therapeutic Index Enhancement Mechanism of Action Studies->Therapeutic Index Enhancement Derivatization or Nanoformulation In Vivo Studies In Vivo Studies Therapeutic Index Enhancement->In Vivo Studies Toxicity and Efficacy End End In Vivo Studies->End

Caption: A typical experimental workflow for this compound research.

G cluster_0 Strategies to Overcome this compound's Limitations This compound This compound Limitations Poor Aqueous Solubility Non-specific Cytotoxicity This compound->Limitations Strategies Nanoformulation (e.g., Nanoemulsions) Chemical Derivatization Limitations:f0->Strategies:f0 Limitations:f1->Strategies:f1 Outcomes Improved Bioavailability Increased Selectivity & Reduced Toxicity Strategies:f0->Outcomes:f0 Strategies:f1->Outcomes:f1 Enhanced Therapeutic Index Enhanced Therapeutic Index Outcomes->Enhanced Therapeutic Index

Caption: Logical relationship between this compound's limitations and enhancement strategies.

References

Technical Support Center: Jatrophone Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophone in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrocyclic diterpene with demonstrated anticancer properties.[1][2][3] Its primary mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and migration. Notably, this compound has been shown to suppress the PI3K/Akt/NF-κB pathway and interfere with Wnt/β-catenin signaling.[1][2][4][5] By down-regulating these pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2]

Q2: What are the main challenges when administering this compound in animal models?

The principal challenge in the in vivo delivery of this compound is its moderate aqueous solubility.[4][6] This can lead to poor bioavailability and limit its therapeutic efficacy. Researchers may also encounter issues with vehicle selection and formulation stability.

Q3: What are the recommended vehicles for this compound administration?

Due to its solubility limitations, lipid-based delivery systems are recommended for this compound.[4][6] These include oil-in-water (O/W) microemulsions and nanoemulsions, which can enhance solubility and increase the surface area for absorption.[4][6] A common formulation for in vivo use involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[7]

Q4: Are there any known off-target effects of this compound?

While research is ongoing, some studies have reported on the broader biological activities of this compound. For instance, it has been shown to inhibit smooth and cardiac muscle contractions and may act as a calcium channel blocker.[6][8] Researchers should consider these potential off-target effects when designing their experiments and interpreting results.

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Formulation Precipitation

Symptoms:

  • Visible precipitate in the formulation upon preparation or during administration.

  • Inconsistent or lower-than-expected therapeutic effects in animal models.

Possible Causes:

  • This compound's inherent low aqueous solubility.

  • Incorrect solvent or vehicle composition.

  • Suboptimal temperature during formulation preparation and storage.

Solutions:

  • Optimize the Vehicle: For diterpenoids with moderate aqueous solubility like this compound, lipid-based delivery systems such as oil-in-water microemulsions or nanoemulsions are recommended.[4][6]

  • Use a Co-Solvent System: A widely used approach for preparing formulations for in vivo studies involves a multi-component solvent system. An example formulation is as follows:

    • Dissolve this compound in DMSO to create a stock solution.

    • Add PEG300 and mix thoroughly.

    • Add Tween 80 and mix until the solution is clear.

    • Finally, add saline or PBS to reach the desired final concentration.[7]

  • Maintain Appropriate Temperature: Prepare the formulation at a controlled room temperature. For storage, follow the supplier's recommendations, which is typically -20°C for long-term storage of the powder and 4°C for short-term storage of aliquoted solutions.[7]

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle.

Issue 2: Inconsistent Efficacy in Animal Models

Symptoms:

  • High variability in tumor growth inhibition or other pharmacodynamic endpoints between animals in the same treatment group.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Poor bioavailability due to suboptimal formulation.

  • Instability of the compound in the formulation.

  • Variations in the administration technique (e.g., intravenous, oral).

Solutions:

  • Enhance Bioavailability: Utilize nanoemulsion or microemulsion formulations to improve the absorption of this compound.[4][6]

  • Ensure Formulation Homogeneity: Before each administration, ensure the formulation is well-mixed to guarantee a uniform dose for each animal.

  • Standardize Administration Route: The route of administration can significantly impact bioavailability. Intravenous administration generally provides higher bioavailability compared to oral administration for compounds with limited gastrointestinal absorption.[9] Ensure the chosen route is consistent across all animals in the study.

  • Fresh Preparations: Prepare the this compound formulation fresh before each use to minimize degradation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[1][2]
Hep G2Hepatocellular Carcinoma3.2[10][11]
WiDrColon Cancer8.97[10][11]
HeLaCervical Cancer5.13[10][11]
AGSStomach Cancer2.5[11]

Table 2: this compound Dosage in Animal Models

Animal ModelConditionRoute of AdministrationDosageOutcomeReference
RatAcute ArthritisOral200 mg/kgReduced paw elevation time and edema[9]
RatAcute ArthritisIntravenous10 mg/kgReduced paw elevation time[9]
Not SpecifiedGastroprotectionNot Specified100 mg/kgReduced gastric lesions by 93%[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of this compound on cancer cell lines.[1]

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for 72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

This protocol is a general guideline based on recommendations for poorly soluble compounds.[7]

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).

  • Vehicle Preparation: In a sterile tube, add the required volume of the this compound stock solution.

  • Co-solvents: Add PEG300 to the tube and mix until the solution is clear.

  • Surfactant: Add Tween 80 and mix thoroughly.

  • Final Dilution: Add saline or PBS to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is low to avoid toxicity (typically <5% of the total volume).

  • Administration: Administer the freshly prepared formulation to the animal model via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage).

Visualizations

PI3K_Akt_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

Wnt_BetaCatenin_Pathway This compound This compound BetaCatenin_active Active β-catenin (non-phosphorylated) This compound->BetaCatenin_active Reduces steady-state levels ReceptorComplex Receptor Complex ReceptorComplex->BetaCatenin_active GeneExpression Target Gene Expression (AXIN2, HMGA2, MYC) BetaCatenin_active->GeneExpression

Caption: this compound's interference with the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Analysis Jatrophone_powder This compound Powder Solubilization Solubilization (DMSO, PEG300, Tween 80) Jatrophone_powder->Solubilization Final_Formulation Final Formulation (in Saline/PBS) Solubilization->Final_Formulation Administration Administration (e.g., IV, PO) Final_Formulation->Administration Animal_Model Animal Model Efficacy Efficacy Assessment (e.g., Tumor Volume) Administration->Efficacy Toxicity Toxicity Assessment Administration->Toxicity

Caption: A generalized experimental workflow for this compound delivery in animal models.

References

Technical Support Center: Mitigating Jatrophone-Induced Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophone. The information is designed to help mitigate potential this compound-induced toxicity in normal (non-cancerous) cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound exerts its cytotoxic effects primarily through the inhibition of two key signaling pathways: the PI3K/AKT/NF-κB pathway and the Wnt/β-catenin pathway.[1][2][3][4][5][6][7] In cancer cells, inhibition of these pathways leads to cell cycle arrest, apoptosis (programmed cell death), and autophagy.[1][2][3][5][6][7]

Q2: Does this compound exhibit selective toxicity towards cancer cells over normal cells?

A2: There is some evidence to suggest that this compound may have a degree of selective toxicity. For instance, one study demonstrated that this compound was effective against glioma cells while showing no toxicity to primary astrocytes at the tested concentrations. However, comprehensive data on a wide range of normal cell types is currently lacking. It is crucial for researchers to determine the therapeutic window for their specific normal and cancer cell lines of interest.

Q3: I am observing high levels of cytotoxicity in my normal cell line. What are the potential causes?

A3: High cytotoxicity in normal cells can be due to several factors:

  • Concentration of this compound: The concentration of this compound used may be too high for the specific normal cell line, exceeding its tolerance level.

  • Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to this compound depending on their reliance on the PI3K/AKT/NF-κB and Wnt/β-catenin pathways for normal cellular functions.

  • Experimental Conditions: Factors such as cell density, incubation time, and media composition can influence cellular responses to this compound.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to cytotoxicity.

Q4: Are there any potential strategies to mitigate this compound's toxicity in normal cells?

A4: While direct studies on mitigating this compound toxicity in normal cells are limited, several strategies can be explored based on its mechanism of action. These include:

  • Co-treatment with Antioxidants: this compound-induced cellular stress may be ameliorated by co-administration of antioxidants.

  • Modulation of Signaling Pathways: Investigating agents that can selectively support the PI3K/AKT/NF-κB and Wnt/β-catenin pathways in normal cells without compromising the anti-cancer effects in tumor cells.

  • Dose and Time Optimization: Carefully titrating the concentration and duration of this compound exposure to find a therapeutic window that maximizes cancer cell death while minimizing damage to normal cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Control Cells
Potential Cause Troubleshooting Steps
This compound concentration is too high. Perform a dose-response curve with a wide range of this compound concentrations on your normal cell line to determine the maximum non-toxic concentration.
Solvent (e.g., DMSO) toxicity. Run a solvent control with the same final concentration of the solvent used in your this compound experiments to rule out solvent-induced cytotoxicity.
Extended exposure time. Conduct a time-course experiment to determine the optimal exposure time that induces cytotoxicity in cancer cells while minimizing effects on normal cells.
High sensitivity of the normal cell line. Consider using a different normal cell line that may be less sensitive to this compound. If this is not possible, explore the cytoprotective strategies outlined below.
Issue 2: Lack of a clear therapeutic window between cancer and normal cells
Potential Cause Troubleshooting Steps
Similar pathway dependency in both cell types. Investigate the baseline activity of the PI3K/AKT/NF-κB and Wnt/β-catenin pathways in both your normal and cancer cell lines. Cells with higher baseline activation of these pathways may be more sensitive.
Off-target effects of this compound. While the primary targets are known, off-target effects at higher concentrations cannot be ruled out. Focus on using the lowest effective concentration.
Suboptimal experimental assay. Use multiple assays to assess cell viability and death (e.g., MTT, CellTiter-Glo, Annexin V/PI staining) to confirm the results.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. This data can serve as a reference for designing experiments, but it is important to note that these values can vary between laboratories and specific cell line passages.

Cell LineCancer TypeIC50 (µM)
MCF-7/ADRDoxorubicin-resistant Breast Cancer1.8[1][2][3][5][6][7]
Hep G2Hepatocellular Carcinoma3.2[2]
WiDrColon Cancer8.97[2]
HeLaCervical Cancer5.13[2]
AGSGastric Cancer2.5[2]
U87MG and A172Glioblastoma4.8

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile of this compound

This protocol outlines the methodology for assessing the cytotoxic effects of this compound on both normal and cancer cell lines using a standard MTT assay.

Materials:

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Evaluating the Cytoprotective Effect of an Antioxidant

This protocol describes how to assess the potential of an antioxidant, such as N-acetylcysteine (NAC), to mitigate this compound-induced toxicity in normal cells.

Materials:

  • Normal cell line

  • Complete cell culture medium

  • This compound

  • N-acetylcysteine (NAC)

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed normal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of NAC for 2-4 hours.

  • After pre-treatment, add this compound at a pre-determined cytotoxic concentration (e.g., IC50 or 2x IC50 for the cancer cell line) to the wells already containing NAC.

  • Include control groups: vehicle control, this compound only, and NAC only.

  • Incubate the plates for the desired time (e.g., 48 hours).

  • Perform an MTT assay as described in Protocol 1 to assess cell viability.

  • Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the antioxidant provides a protective effect.

Visualizations

Signaling Pathways

Jatrophone_Signaling cluster_PI3K PI3K/AKT/NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Apoptosis Apoptosis NFkB->Apoptosis inhibition of anti-apoptotic genes Jatrophone2 This compound Wnt_Signal Wnt Signal Jatrophone2->Wnt_Signal inhibition Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Proliferation Proliferation TCF_LEF->Proliferation gene transcription

Caption: this compound's inhibitory effects on PI3K/AKT/NF-κB and Wnt/β-catenin pathways.

Experimental Workflow

Mitigation_Workflow cluster_exp Experimental Design Start Observe High Toxicity in Normal Cells Step1 Determine this compound IC50 on Normal & Cancer Cells Start->Step1 Step2 Select Potential Cytoprotective Agent (e.g., Antioxidant) Step1->Step2 Step3 Co-treatment Experiment: Normal Cells + this compound + Cytoprotective Agent Step2->Step3 Step4 Assess Cell Viability (e.g., MTT Assay) Step3->Step4 End Evaluate Mitigation of Toxicity Step4->End

Caption: Workflow for testing a potential cytoprotective agent against this compound toxicity.

References

Validation & Comparative

Jatrophone vs. Doxorubicin: A Comparative Efficacy Analysis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of Jatrophone, a naturally derived diterpenoid, and Doxorubicin, a conventional chemotherapeutic agent, in preclinical breast cancer models. The following data, compiled from recent studies, offers insights into their respective potencies and mechanisms of action against various breast cancer cell lines. This information is intended for researchers, scientists, and professionals in drug development to inform further investigation into novel and existing cancer therapies.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin in different breast cancer cell lines as reported in the literature. It is important to note that these values were determined in separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineTypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer (TNBC)~2.0[1]
MDA-MB-157Triple-Negative Breast Cancer (TNBC)Not explicitly stated, but showed significant dose-dependent decrease in viability[1]
HCC-38Triple-Negative Breast Cancer (TNBC)Not explicitly stated, but showed significant dose-dependent decrease in viability[1]
MDA-MB-468Triple-Negative Breast Cancer (TNBC)Not explicitly stated, but showed significant dose-dependent decrease in viability[1]
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[2][3]

Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineTypeIC50 (µM)Reference
MCF-7Estrogen Receptor-Positive4[4]
MCF-7Estrogen Receptor-Positive9.908[5]
MCF-7/ADRDoxorubicin-Resistant Breast Cancer13.39[5]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)1[4]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)0.69[5]
MDA-MB-468Triple-Negative Breast Cancer (TNBC)0.49[5]

Mechanisms of Action

This compound and Doxorubicin exhibit distinct mechanisms of action at the molecular level, targeting different signaling pathways to induce cancer cell death.

This compound:

This compound has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[6][7]

  • Wnt/β-catenin Pathway Inhibition: In triple-negative breast cancer cells, this compound interferes with the Wnt/β-catenin signaling pathway.[1][6] It reduces the levels of non-phosphorylated (active) β-catenin, leading to the downregulation of Wnt target genes such as AXIN2, HMGA2, MYC, PCNA, and CCND1.[6]

  • PI3K/AKT/NF-κB Pathway Inhibition: In doxorubicin-resistant MCF-7 cells, this compound has been observed to down-regulate the expression of PI3K, AKT, and NF-κB, key components of a pathway crucial for cell survival and drug resistance.[2][3]

Doxorubicin:

Doxorubicin, an anthracycline antibiotic, is a well-established chemotherapeutic agent with a primary mechanism of action involving the disruption of DNA replication and function in cancer cells.[8][9]

  • DNA Intercalation: Doxorubicin intercalates into the DNA double helix, thereby inhibiting DNA synthesis and transcription.[8][9]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology, leading to DNA strand breaks.[8][9]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the production of cytotoxic free radicals, which contribute to cellular damage.[10][11]

Effects on Cell Cycle and Apoptosis

Both this compound and Doxorubicin have been demonstrated to induce cell cycle arrest and apoptosis (programmed cell death) in breast cancer cells.

  • This compound: Studies have shown that this compound can cause an arrest in the S and G2/M phases of the cell cycle in doxorubicin-resistant breast cancer cells.[2][3] It also induces both early and late-stage apoptosis.[2][3] In triple-negative breast cancer cells, this compound has been shown to induce apoptosis as well.[1]

  • Doxorubicin: Doxorubicin is known to induce apoptosis in breast cancer cells.[4] Its ability to cause DNA damage triggers apoptotic pathways, leading to the elimination of cancer cells.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to evaluate the efficacy of this compound and Doxorubicin.

Cell Viability and Cytotoxicity Assays
  • WST-1 Assay (for this compound):

    • Breast cancer cells were seeded in 96-well plates.

    • After cell attachment, they were treated with various concentrations of this compound (e.g., 100 nM to 30 µM) for 48 hours.

    • WST-1 reagent was added to each well and incubated.

    • The absorbance was measured to determine the percentage of viable cells relative to a vehicle control (DMSO).

    • IC50 values were calculated from the dose-response curves.[1]

  • Sulforhodamine B (SRB) Assay (for this compound):

    • Doxorubicin-resistant breast cancer cells (MCF-7/ADR) were seeded in 96-well plates.

    • Cells were treated with this compound at various concentrations for a specified period.

    • Cells were fixed with trichloroacetic acid.

    • The fixed cells were stained with SRB dye.

    • The bound dye was solubilized, and the absorbance was read to determine cell viability.[2]

  • MTT Assay (for Doxorubicin):

    • Breast cancer cells were seeded in 96-well plates.

    • Cells were treated with a range of Doxorubicin concentrations for 48 hours.

    • MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured, and IC50 values were determined.[5][12]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Breast cancer cells were treated with the test compound (this compound or Doxorubicin) for a specified duration.

    • Cells were harvested, washed, and fixed in cold ethanol.

    • The fixed cells were treated with RNase A to remove RNA.

    • Cells were stained with propidium iodide, a fluorescent dye that binds to DNA.

    • The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[13][14]

Apoptosis Assay
  • Annexin V/PI Staining and Flow Cytometry:

    • Breast cancer cells were treated with the test compound.

    • Cells were harvested and washed.

    • Cells were resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (which enters dead cells).

    • The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and Doxorubicin, as well as a typical experimental workflow.

Jatrophone_Wnt_Pathway This compound This compound Wnt_Signaling Wnt Signaling Pathway This compound->Wnt_Signaling Inhibits Active_Beta_Catenin Active β-catenin (non-phosphorylated) Wnt_Signaling->Active_Beta_Catenin Activates Wnt_Target_Genes Wnt Target Genes (AXIN2, HMGA2, MYC, etc.) Active_Beta_Catenin->Wnt_Target_Genes Upregulates Proliferation_EMT Cell Proliferation & Epithelial-Mesenchymal Transition Wnt_Target_Genes->Proliferation_EMT Promotes Jatrophone_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits NFkB NF-κB This compound->NFkB Inhibits PI3K->AKT AKT->NFkB Cell_Survival Cell Survival & Drug Resistance NFkB->Cell_Survival Promotes Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition DNA Cellular DNA Topoisomerase_II Topoisomerase II DNA_Damage DNA Damage & Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow Cell_Culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment Treatment with This compound or Doxorubicin Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT, SRB, etc.) Treatment->Cytotoxicity_Assay Flow_Cytometry Flow Cytometry Analysis Treatment->Flow_Cytometry Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay

References

Jatrophone and Paclitaxel: A Comparative Analysis in the Context of Lung Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Review for the Oncology Research Community

In the relentless pursuit of more effective treatments for lung cancer, a leading cause of cancer-related mortality worldwide, researchers are continuously evaluating novel therapeutic agents and comparing them against established standards of care. This guide provides a detailed comparative analysis of Jatrophone, a naturally derived diterpenoid, and Paclitaxel, a cornerstone chemotherapeutic agent, for their potential applications in lung cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research directions.

Executive Summary

Paclitaxel, a member of the taxane family, is a well-established anticancer drug with proven efficacy in non-small cell lung cancer (NSCLC) and other solid tumors. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound, a macrocyclic diterpene isolated from plants of the Jatropha genus, has demonstrated potent cytotoxic effects in various cancer cell lines. While direct experimental data on this compound in lung cancer is limited, its known mechanisms of action in other cancers, such as the inhibition of the PI3K/Akt/NF-κB and Wnt/β-catenin signaling pathways, suggest its potential as a novel therapeutic candidate for lung cancer. This guide presents a comparative overview of their in vitro cytotoxicity, mechanisms of action, and the signaling pathways they modulate, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and Paclitaxel in various cancer cell lines. It is important to note the absence of specific IC50 data for this compound in lung cancer cell lines, highlighting a significant gap in the current research landscape.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound MCF-7/ADRDoxorubicin-resistant Breast Cancer1.8[1][[“]][3]
Hep G2Hepatocellular Carcinoma3.2[4]
WiDrColon Cancer8.97[4]
HeLaCervical Cancer5.13[4]
AGSStomach Cancer2.5[4]
Paclitaxel A549Non-Small Cell Lung Cancer0.004 - 8.194
NCI-H23Non-Small Cell Lung Cancer0.024
NCI-H460Non-Small Cell Lung Cancer0.008
DMS114Small Cell Lung Cancer0.004
DMS273Small Cell Lung Cancer0.006

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound and Paclitaxel are mediated through distinct and potentially complementary mechanisms.

Paclitaxel primarily targets the cytoskeleton. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of abnormal, stable microtubule bundles. This disruption of microtubule dynamics interferes with mitotic spindle formation, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. In lung cancer, Paclitaxel has been shown to modulate several key signaling pathways, including the PI3K/Akt and EGFR/PI3K/AKT/mTOR pathways, which are crucial for cell survival and proliferation.

This compound , on the other hand, has been shown to exert its anticancer effects through the modulation of critical signaling cascades. In breast cancer cells, this compound inhibits the Wnt/β-catenin pathway and the PI3K/Akt/NF-κB pathway.[1][[“]][3][5][6] The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a common feature in many cancers, including lung cancer. By inhibiting this pathway, this compound can induce cell cycle arrest and promote apoptosis.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds & Stabilizes PI3K_Akt_Pathway PI3K/Akt Pathway Paclitaxel->PI3K_Akt_Pathway Inhibits Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubules->Mitotic_Spindle_Disruption G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Cell_Survival_Proliferation Cell Survival & Proliferation PI3K_Akt_Pathway->Cell_Survival_Proliferation Promotes Jatrophone_Signaling_Pathway This compound This compound PI3K_Akt_NFkB_Pathway PI3K/Akt/NF-κB Pathway This compound->PI3K_Akt_NFkB_Pathway Inhibits Wnt_beta_catenin_Pathway Wnt/β-catenin Pathway This compound->Wnt_beta_catenin_Pathway Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest PI3K_Akt_NFkB_Pathway->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis PI3K_Akt_NFkB_Pathway->Apoptosis Induces Cell_Proliferation_EMT Cell Proliferation & EMT Wnt_beta_catenin_Pathway->Cell_Proliferation_EMT Promotes MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells B Add Drug A->B C Add MTT B->C D Solubilize Formazan C->D E Read Absorbance D->E

References

Jatrophone's Potency in Wnt Signaling Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals Jatrophone, a naturally derived diterpenoid, as a notable inhibitor of the Wnt signaling pathway, a critical cascade in cellular development and disease. This guide provides a comparative analysis of this compound's inhibitory concentration (IC50) against other well-established Wnt inhibitors, offering researchers, scientists, and drug development professionals a valuable resource for their work in oncology and other related fields.

Quantitative Comparison of Wnt Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and other prominent Wnt signaling inhibitors across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the specific cell line and assay used can influence the results.

InhibitorTarget in Wnt PathwayCell LineIC50 ValueAssay Used
This compound Downstream of receptor complex, upstream of β-catenin stabilizationMCF-7/ADR (Doxorubicin-resistant Breast Cancer)1.8 µMSulforhodamine B (SRB) Assay[1][2]
MDA-MB-231 (Triple-Negative Breast Cancer)~2.0 µMWST-1 Proliferation Assay[3]
MDA-MB-157 (Triple-Negative Breast Cancer)~3.5 µMWST-1 Proliferation Assay[3]
Hep G2 (Hepatocellular Carcinoma)3.2 µMMTT Assay
XAV-939 Tankyrase 1/2 (stabilizes Axin)MDA-MB-231 (Triple-Negative Breast Cancer)1.5 µMCell Growth Assay[4]
DLD-1 (Colorectal Cancer)Not effective in blocking growth in optimal serumCell Growth Assay[4]
HEK293 (with Wnt3a stimulation)0.078 µMTOPFLASH Luciferase Reporter Assay[5]
IWR-1 Tankyrase 1/2 (stabilizes Axin)L-cells (with Wnt3a stimulation)180 nMTOPFLASH Luciferase Reporter Assay[6]
Osteosarcoma CSCsNot specifiedSphere Formation Assay[7]
ICG-001 CBP/β-catenin interactionSW480 (Colorectal Cancer)Not specifiedTOPFLASH Luciferase Reporter Assay[8]
RPMI-8226 (Multiple Myeloma)6.96 µMMTT Assay[9]
H929 (Multiple Myeloma)12.25 µMMTT Assay[9]

Understanding the Wnt Signaling Pathway

The Wnt signaling pathway is a complex network of proteins that plays a crucial role in embryogenesis and tissue homeostasis. Its aberrant activation is implicated in various cancers. The canonical Wnt/β-catenin pathway, the most studied branch, is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3, and CK1), which normally phosphorylates β-catenin, targeting it for degradation. The resulting accumulation of β-catenin in the cytoplasm allows its translocation to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD DVL Dishevelled (DVL) FZD->DVL activates LRP56 LRP5/6 LRP56->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) DVL->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome degraded by BetaCatenin_nucl β-catenin BetaCatenin_cyto->BetaCatenin_nucl translocates to TCF_LEF TCF/LEF BetaCatenin_nucl->TCF_LEF binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Canonical Wnt/β-catenin Signaling Pathway

Experimental Protocols

A clear understanding of the methodologies used to derive IC50 values is crucial for interpreting the data accurately. Below are outlines of the common assays used in the cited studies.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Fixation: After the desired incubation period (e.g., 48 hours), fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TOPFLASH/FOPFLASH Luciferase Reporter Assay for Wnt Pathway Activity

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a multi-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFLASH) and a control plasmid with mutated TCF/LEF binding sites (FOPFLASH), along with a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Wnt Stimulation: Stimulate the Wnt pathway, for example, by treating the cells with Wnt3a-conditioned medium or a GSK3β inhibitor like LiCl.

  • Inhibitor Treatment: Concurrently treat the cells with various concentrations of the Wnt inhibitor being tested.

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to release the luciferases.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOPFLASH and FOPFLASH firefly luciferase activities to the Renilla luciferase activity. The Wnt-specific activity is determined by the ratio of TOPFLASH to FOPFLASH activity.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition of Wnt-specific luciferase activity against the log of the inhibitor concentration.

Experimental_Workflow_TOPFLASH cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Cell_Plating Plate cells in multi-well plate Transfection Co-transfect with TOPFLASH/FOPFLASH & Renilla plasmids Cell_Plating->Transfection Wnt_Stimulation Stimulate Wnt pathway (e.g., Wnt3a) Transfection->Wnt_Stimulation Inhibitor_Addition Add Wnt inhibitor (varying concentrations) Wnt_Stimulation->Inhibitor_Addition Cell_Lysis Lyse cells after incubation Inhibitor_Addition->Cell_Lysis Luciferase_Measurement Measure Firefly & Renilla luciferase activity Cell_Lysis->Luciferase_Measurement Data_Analysis Normalize data and calculate TOP/FOP ratio Luciferase_Measurement->Data_Analysis IC50_Calculation Determine IC50 value Data_Analysis->IC50_Calculation

TOPFLASH Assay Workflow

Concluding Remarks

This compound demonstrates significant inhibitory activity against the Wnt signaling pathway, with IC50 values in the low micromolar range in various cancer cell lines.[1][2][3] Its potency is comparable to other well-known Wnt inhibitors such as XAV-939 in certain contexts.[4] The variability in IC50 values across different cell lines and assays underscores the importance of standardized experimental conditions for direct comparisons. The detailed protocols provided in this guide aim to facilitate such standardization and aid researchers in the evaluation of this compound and other Wnt inhibitors in their specific experimental settings. Further research is warranted to fully elucidate the precise molecular target of this compound within the Wnt cascade and to explore its therapeutic potential in Wnt-driven diseases.

References

Validating the Anticancer Mechanism of Jatrophone In-Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer mechanism of Jatrophone, a naturally derived diterpenoid, with established chemotherapeutic agents. While in-vitro studies have demonstrated this compound's potential against breast and liver cancers, this guide highlights the current landscape of its in-vivo validation and provides a framework for future preclinical research.

Executive Summary

This compound has emerged as a promising anticancer compound, exhibiting potent cytotoxic effects against various cancer cell lines in laboratory settings. Its mechanisms of action are primarily attributed to the inhibition of two critical signaling pathways: PI3K/Akt/NF-κB and Wnt/β-catenin. However, a significant gap exists in the preclinical validation of this compound, as there is a notable lack of in-vivo data from animal models. This guide synthesizes the available in-vitro data for this compound and compares it with the well-documented in-vivo anticancer mechanisms of Doxorubicin and Sorafenib, the standard-of-care for breast cancer and hepatocellular carcinoma, respectively. Detailed protocols for in-vivo xenograft studies are also provided to facilitate future research aimed at validating this compound's therapeutic potential in a preclinical setting.

This compound: In-Vitro Anticancer Activity

This compound, isolated from plants of the Jatropha genus, has demonstrated significant anticancer properties in various cancer cell lines.[1][2] The primary focus of research has been on its efficacy against doxorubicin-resistant breast cancer and hepatocellular carcinoma.[1][3]

Key Findings from In-Vitro Studies:
  • Breast Cancer: this compound induces cell cycle arrest, apoptosis, and autophagy in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[1][4] It has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][4][[“]]

  • Triple-Negative Breast Cancer (TNBC): In TNBC cell lines, this compound interferes with the Wnt/β-catenin signaling pathway, a key pathway in cancer cell proliferation and epithelial-mesenchymal transition (EMT).[6][7][8]

  • Hepatocellular Carcinoma (HCC): this compound exhibits cytotoxic effects against hepatocellular carcinoma cell lines (Hep G2).[3][9][10] In-vitro studies suggest its IC50 value is comparable or superior to standard chemotherapeutic agents like sorafenib in these cell lines.[11]

Comparative Analysis: this compound vs. Standard-of-Care Agents

This section compares the known mechanisms of this compound (in-vitro) with the established in-vivo mechanisms of Doxorubicin and Sorafenib.

Table 1: Comparison of Anticancer Mechanisms
FeatureThis compound (In-Vitro)Doxorubicin (In-Vivo)Sorafenib (In-Vivo)
Primary Cancer Targets Doxorubicin-Resistant Breast Cancer, Triple-Negative Breast Cancer, Hepatocellular CarcinomaBreast Cancer, Lymphoma, Sarcoma, LeukemiaHepatocellular Carcinoma, Renal Cell Carcinoma
Key Signaling Pathways PI3K/Akt/NF-κB, Wnt/β-cateninTopoisomerase II inhibition, DNA intercalation, ROS generationRAF/MEK/ERK pathway, VEGFR, PDGFR
Cellular Effects Induces apoptosis, autophagy, and cell cycle arrest; inhibits cell migration and EMTInduces DNA damage, apoptosis, and cell cycle arrestInhibits tumor cell proliferation and angiogenesis; induces apoptosis
In-Vivo Efficacy Data Not availableWell-established tumor growth inhibition in various xenograft modelsDemonstrates dose-dependent tumor growth inhibition in HCC xenograft models

Experimental Protocols for In-Vivo Validation

The following are detailed, generalized protocols for conducting xenograft studies to validate the anticancer efficacy of a compound like this compound in-vivo. These protocols are based on established methodologies for breast and hepatocellular carcinoma models.

Breast Cancer Xenograft Model Protocol
  • Cell Culture: Human breast cancer cells (e.g., MDA-MB-231 for TNBC, MCF-7/ADR for doxorubicin-resistant models) are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously or into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width^2) / 2 is commonly used to estimate tumor volume.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound would be administered at various doses and schedules (e.g., daily intraperitoneal injections). A positive control group receiving a standard-of-care drug like Doxorubicin should be included.

  • Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling pathway proteins).

  • Toxicity Assessment: Animal well-being is monitored daily. Signs of toxicity such as weight loss, behavioral changes, and ruffled fur are recorded.

Hepatocellular Carcinoma Xenograft Model Protocol
  • Cell Culture: Human hepatocellular carcinoma cells (e.g., Hep G2) are cultured in appropriate media.

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile medium is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Similar to the breast cancer model, tumor volumes are measured regularly.

  • Treatment: When tumors are established, mice are randomized for treatment with this compound, a vehicle control, and a positive control (e.g., Sorafenib).

  • Toxicity Assessment: Similar monitoring for signs of toxicity as in the breast cancer model.

Visualizing the Mechanisms and Workflows

This compound's Targeted Signaling Pathways

Jatrophone_Signaling_Pathways cluster_PI3K PI3K/Akt/NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt Activation NF_kB NF_kB Akt->NF_kB Activation Proliferation_Survival Cell Proliferation & Survival NF_kB->Proliferation_Survival Promotes Jatrophone_PI3K This compound Jatrophone_PI3K->PI3K Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3b Dishevelled->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Phosphorylates for Degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Translocates to Nucleus & Activates Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Jatrophone_Wnt This compound Jatrophone_Wnt->Dishevelled Inhibits

Caption: this compound's inhibitory action on the PI3K/Akt/NF-κB and Wnt/β-catenin pathways.

General In-Vivo Xenograft Experimental Workflow

Xenograft_Workflow A Cancer Cell Culture B Cell Harvest & Preparation A->B C Implantation into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization & Treatment Initiation D->E F Data Collection (Tumor Volume, Body Weight) E->F G Endpoint: Tumor & Tissue Collection F->G End of Study H Ex-Vivo Analysis (IHC, Western Blot) G->H

Caption: A generalized workflow for in-vivo anticancer drug efficacy testing using xenograft models.

Conclusion and Future Directions

The existing in-vitro evidence strongly suggests that this compound possesses significant anticancer properties, particularly against aggressive and drug-resistant forms of breast and liver cancer. Its unique mechanism of targeting both the PI3K/Akt/NF-κB and Wnt/β-catenin pathways makes it a compelling candidate for further development.

However, the critical next step is to validate these findings in in-vivo models. The lack of preclinical data on efficacy, dosing, and toxicity in animal models is a major hurdle that needs to be addressed. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically evaluate this compound's in-vivo anticancer potential. Future studies should focus on:

  • Efficacy Studies: Conducting xenograft studies in mice to determine the effective dose and schedule of this compound for inhibiting tumor growth.

  • Toxicity Profiling: Assessing the safety profile of this compound in animal models to identify any potential side effects.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding how this compound is absorbed, distributed, metabolized, and excreted, and how it interacts with its molecular targets in a living organism.

By undertaking these crucial in-vivo studies, the scientific community can bridge the current knowledge gap and determine if this compound can be translated from a promising laboratory finding into a clinically effective anticancer therapeutic.

References

Jatrophone vs. Sorafenib in Hepatocellular Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of jatrophone, a natural diterpenoid, and sorafenib, a multi-kinase inhibitor, in the context of hepatocellular carcinoma (HCC). Sorafenib is an established first-line systemic therapy for advanced HCC, while this compound is an investigational compound showing promising cytotoxic activity. This document summarizes key experimental data, outlines methodologies, and visualizes molecular mechanisms to aid in research and development efforts.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table presents a direct comparison of the cytotoxic potential of this compound and sorafenib against the human hepatocellular carcinoma cell line Hep G2, as determined by in vitro studies. A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency.

CompoundCell LineIC50 Value (µM)Exposure TimeAssayReference
This compound Hep G2 18863.224 hoursMTT Assay
Sorafenib Hep G29.924 hoursMTT Assay

As reported in a comparative study, this compound demonstrates a lower IC50 value, suggesting higher in vitro potency against the Hep G2 cell line compared to sorafenib under the specified conditions. Other studies have reported sorafenib IC50 values closer to 6 µM in HepG2 cells after 48 hours of exposure.

Experimental Protocols

The data presented above was primarily derived from studies employing the MTT assay to evaluate cell viability.

MTT Assay for Cytotoxicity Assessment

  • Cell Culture: The human hepatocellular carcinoma cell line Hep G2 1886 is cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound or sorafenib is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these varying concentrations of the compounds for a specified duration (e.g., 24 hours). A control group receives medium with the solvent alone.

  • MTT Addition: Following the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated for several hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the compound concentration versus the percentage of cell viability and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

This compound: Targeting Pro-Survival Pathways

This compound, a macrocyclic diterpene, has been shown in various cancer models to exert its anticancer effects by modulating several critical signaling pathways. In resistant breast cancer cells, its mechanism involves the inhibition of the PI3K/Akt/NF-κB pathway, which is a central regulator of cell survival, proliferation, and inflammation. Additionally, studies in triple-negative breast cancer have demonstrated that this compound can interfere with the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and epithelial-mesenchymal transition (EMT). These actions lead to the induction of apoptosis (programmed cell death) and autophagy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptors PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Inhibits Wnt Wnt Signaling Complex This compound->Wnt Inhibits Apoptosis Apoptosis & Autophagy This compound->Apoptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB beta_catenin β-catenin Wnt->beta_catenin Transcription Gene Transcription (Survival, Proliferation, EMT) beta_catenin->Transcription NFkB->Transcription G cluster_tumor Tumor Cell cluster_endo Endothelial Cell Ras_T Ras Raf Raf Ras_T->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR VEGFR Ras_E Ras VEGFR->Ras_E PDGFR PDGFR PDGFR->Ras_E Angio_Pathway Downstream Signaling Ras_E->Angio_Pathway Angiogenesis Angiogenesis Angio_Pathway->Angiogenesis Sorafenib Sorafenib Sorafenib->Raf Inhibits Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits G cluster_compounds Test Compounds start Start: Culture Hep G2 Hepatocellular Carcinoma Cells seed Seed Cells into 96-Well Plates start->seed treat Treat Cells (24h) seed->treat prepare Prepare Serial Dilutions This compound This compound prepare->this compound Sorafenib Sorafenib prepare->Sorafenib mtt Add MTT Reagent (Incubate) treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance (Plate Reader) solubilize->read calculate Calculate % Viability and Determine IC50 read->calculate compare Compare IC50 Values calculate->compare This compound->treat Sorafenib->treat

Jatrophone Analogues: A Comparative Guide to Efficacy and Enhanced Solubility in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved pharmacological properties is a cornerstone of modern drug discovery. Jatrophone, a macrocyclic diterpene found in plants of the Jatropha genus, has demonstrated significant cytotoxic activity against various cancer cell lines. However, its therapeutic potential is hampered by challenges such as poor water solubility. This guide provides a comparative analysis of this compound and its synthetic analogues, focusing on their efficacy and the strategies employed to enhance their solubility and biological activity. Experimental data from various studies are presented to offer an objective overview for researchers in oncology and medicinal chemistry.

Comparative Efficacy of this compound and its Analogues

This compound exhibits potent cytotoxic effects across a range of cancer cell lines. Its derivatives, developed through semi-synthesis and total synthesis, have been evaluated to establish structure-activity relationships and identify compounds with superior performance. The following table summarizes the in vitro efficacy of this compound and several of its analogues against various cancer cell lines.

CompoundCell LineAssayIC50/EC50 (µM)Key Findings
This compound Hep G2 (Liver Cancer)MTT3.2[1][2]More potent than sorafenib and ATO in this cell line.[1][2]
WiDr (Colon Cancer)MTT8.97[1][3][4]
HeLa (Cervical Cancer)MTT5.13[1][3][4]More potent than the standard anticancer drug tamoxifen.[3][4]
AGS (Gastric Cancer)MTT2.5[1][2]
SK-MES-1 (Lung Cancer)->10Inactive
J82 (Bladder Cancer)-1.9Active
HL-60 (Leukemia)-0.4Highly Active
Jatropholone A Various->10Inactive
Acetylated Jatropholone A Various-Active (IC50 values not specified)Acetylation confers antiproliferative activity.
Jatropholone B Various-Active (IC50 values not specified)Active against all tested cancer cell lines.
9β,13α-dihydroxyisabellione Various-Less active than this compoundDerivative of this compound.
13α-hydroxy-9β-acetoxyisabellione Various-Less active than this compoundDerivative of this compound.
Jatrophane Diterpenoid Derivatives (19, 25, 26) HepG2/ADR, MCF-7/ADRRho123 efflux, chemoreversalPotent MDR modulatorsGreater chemoreversal ability and less cytotoxicity than tariquidar.[5]
Jatrophane Derivative (17) MCF-7/ADRDOX sensitivityEC50 = 0.182 µMHighly efficient in reversing P-gp-mediated resistance to doxorubicin with low cytotoxicity.[6]

Addressing Solubility Challenges

A significant hurdle in the development of this compound as a therapeutic agent is its moderate aqueous solubility.[7] This can limit its bioavailability and formulation options. To address this, researchers are exploring various strategies, including the development of water-soluble prodrugs and advanced drug delivery systems.[7][8] For instance, the creation of α-amino acid, aliphatic amino acid, and phosphate derivatives of other poorly soluble anticancer compounds has been shown to improve water solubility and, in some cases, enhance antitumor activity.[8] While specific water-solubility data for this compound analogues is not abundant in the reviewed literature, the development of derivatives often aims to improve physicochemical properties. Lipid-based delivery systems, such as oil-in-water microemulsions and nanoemulsions, have been recommended for diterpenoids with moderate aqueous solubility like this compound.[7]

Experimental Protocols

The evaluation of this compound and its analogues relies on a set of standardized in vitro assays to determine their biological activity.

Cytotoxicity Assays

1. MTT {3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide} Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its analogues) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.[1][2]

2. Sulforhodamine B (SRB) Assay: This assay is used to measure cell density based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are plated and treated with the test compounds.

  • Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response data.[9]

Multidrug Resistance (MDR) Reversal Assays

1. Rhodamine 123 (Rho123) Efflux Assay: This assay measures the ability of a compound to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in MDR.

  • Cell Loading: P-gp-overexpressing cancer cells (e.g., MCF-7/ADR) are loaded with the fluorescent substrate Rho123.

  • Compound Treatment: The cells are then incubated with the test compounds.

  • Efflux Measurement: The amount of Rho123 retained within the cells is measured over time using flow cytometry or a fluorescence plate reader. Compounds that inhibit P-gp will lead to a higher intracellular accumulation of Rho123.[5]

2. Chemosensitization Assay: This assay determines the ability of a compound to enhance the cytotoxicity of a known chemotherapy drug.

  • Co-treatment: Resistant cancer cells are treated with a standard anticancer drug (e.g., doxorubicin) in the presence or absence of the test compound.

  • Viability Assessment: Cell viability is measured using an assay like MTT or SRB.

  • EC50 Calculation: The concentration of the test compound required to reduce the IC50 of the anticancer drug by 50% (EC50) is determined.[6]

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and metastasis.

PI3K/Akt/NF-κB Pathway

This compound has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[9] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival, as well as in the development of drug resistance. By downregulating the components of this pathway, this compound can induce apoptosis and autophagy in cancer cells.[9]

PI3K_Akt_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Proliferation->Apoptosis

Caption: this compound's inhibition of the PI3K/Akt/NF-κB pathway.

Wnt/β-catenin Signaling

This compound has also been found to interfere with the Wnt/β-catenin signaling pathway.[10] This pathway is critical in embryonic development and is often aberrantly activated in cancers, particularly triple-negative breast cancer (TNBC). This compound's interference with this pathway can inhibit cancer cell proliferation and the epithelial-mesenchymal transition (EMT), a process involved in metastasis.[10]

Experimental Workflow for Analogue Evaluation

The process of discovering and evaluating novel this compound analogues with improved properties follows a structured workflow.

Experimental_Workflow Start This compound Lead Compound Synthesis Synthesis of Analogues (e.g., esterification, epoxidation) Start->Synthesis Solubility Solubility Assessment (Qualitative/Quantitative) Synthesis->Solubility Cytotoxicity In Vitro Cytotoxicity Screening (MTT/SRB Assays) Synthesis->Cytotoxicity Solubility->Cytotoxicity MDR MDR Reversal Assays (Rho123 Efflux, Chemosensitization) Cytotoxicity->MDR Mechanism Mechanism of Action Studies (Western Blot, Pathway Analysis) MDR->Mechanism Lead Lead Analogue Identification Mechanism->Lead

Caption: A typical workflow for the synthesis and evaluation of this compound analogues.

Conclusion

This compound and its analogues represent a promising class of compounds for the development of new anticancer therapies. While this compound itself exhibits significant cytotoxicity, its clinical potential may be limited by its physicochemical properties. The synthesis of analogues has shown potential for not only improving efficacy but also for overcoming challenges like multidrug resistance. Future research should focus on the systematic evaluation of the solubility of these analogues and the development of targeted delivery systems to enhance their therapeutic index. The data and protocols presented in this guide offer a valuable resource for researchers working to unlock the full potential of this intriguing class of natural products.

References

Jatrophone vs. Cisplatin in Ovarian Cancer: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Jatrophone, a naturally derived diterpenoid, and Cisplatin, a cornerstone chemotherapy agent, in the context of ovarian cancer. This analysis is based on available preclinical data, focusing on cytotoxic effects, induction of apoptosis, cell cycle modulation, and impact on key signaling pathways.

Executive Summary

Cisplatin has long been a first-line treatment for ovarian cancer, exerting its cytotoxic effects primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis. However, its efficacy is often limited by significant side effects and the development of resistance. This compound, a compound isolated from plants of the Jatropha genus, has demonstrated potent anti-cancer activity in various cancer models. In ovarian cancer cell lines, this compound induces apoptosis through the mitochondrial pathway. While direct comparative studies are limited, this guide consolidates existing data to provide a parallel assessment of their performance.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound and Cisplatin in Ovarian Cancer Cell Lines
Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)Notes
OVCAR-375.65 ± 2.56[1]9.02 (72h)[2]This compound data is from a study on jatropha-6(17),11E-diene class derivatives.[1] Cisplatin IC50 can vary based on exposure time.[2][3]
Caov-485.86 ± 6.75[1]Data not available
A2780Data not available1.0 ± 7.050[4]Cisplatin-sensitive cell line.
SKOV3Data not available10.0 ± 2.985[4]Cisplatin-resistant cell line.

Note: The IC50 values are derived from separate studies and different experimental conditions, which may affect direct comparability.

Table 2: Comparison of Mechanistic Effects
FeatureThis compoundCisplatin
Primary Mechanism of Action Induction of apoptosis via the mitochondrial pathway.[1]Formation of DNA adducts, leading to DNA damage.[5]
Induction of Apoptosis Induces both early and late apoptosis.[1] Increases activity of caspases 3 and 9.[1]Induces apoptosis through both caspase-dependent and -independent pathways.[6]
Cell Cycle Arrest Induces S and G2/M phase arrest (in breast cancer cells).[7]Can induce arrest in G1, S, or G2/M phases.[8][9]
Signaling Pathway Modulation Inhibits the PI3K/Akt/NF-κB pathway (in breast cancer cells).[7][10][11]Affects p53, PI3K/Akt/mTOR, and ERK1/2 signaling pathways.[12]

Experimental Protocols

MTT Assay for IC50 Determination

This protocol is used to assess the cytotoxic effects of this compound and Cisplatin by measuring cell viability.

  • Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR-3, A2780, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or Cisplatin at various concentrations for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay is employed to quantify the extent of apoptosis induced by this compound and Cisplatin.

  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound or Cisplatin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide

This protocol is used to determine the effects of this compound and Cisplatin on cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This technique is used to investigate the effects of this compound and Cisplatin on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/NF-κB.

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Experimental Workflows

Jatrophone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (S, G2/M) This compound->CellCycleArrest Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation NFkB NF-κB pAkt->NFkB Activates NFkB->Apoptosis Regulates caption Fig. 1: this compound's Proposed Mechanism Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Cisplatin->PI3K_Akt_mTOR Modulates ERK ERK Pathway Cisplatin->ERK Modulates p53 p53 DNA_damage->p53 Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) p53->CellCycleArrest PI3K_Akt_mTOR->Apoptosis Regulates ERK->Apoptosis Regulates caption Fig. 2: Cisplatin's Mechanism of Action Experimental_Workflow cluster_invitro In Vitro Assays CellCulture Ovarian Cancer Cell Lines Treatment Treat with this compound or Cisplatin CellCulture->Treatment MTT MTT Assay (IC50) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot caption Fig. 3: Experimental Workflow

References

Jatrophone's Potential in Overcoming Multidrug Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, limiting the efficacy of widely used anticancer agents. Jatrophone, a macrocyclic diterpene, has demonstrated promising activity in preclinical studies against resistant cancer cell lines. This guide provides a comparative analysis of this compound's performance, primarily focusing on its well-documented effects on doxorubicin-resistant cells and its potential to counteract resistance mechanisms common to other drugs like paclitaxel and vincristine through the inhibition of P-glycoprotein (P-gp).

This compound's Efficacy Against Doxorubicin-Resistant Breast Cancer

This compound has shown potent cytotoxic effects against the doxorubicin-resistant human breast cancer cell line, MCF-7/ADR. This cell line is a cornerstone model for studying MDR, often characterized by the overexpression of P-glycoprotein.

Table 1: Cytotoxicity of this compound in Doxorubicin-Resistant Breast Cancer Cells
Cell LineDrugIC₅₀ (µM)Citation
MCF-7/ADRThis compound1.8[1][2]

The low micromolar IC₅₀ value indicates that this compound is effective in inducing cell death in cancer cells that have developed resistance to a frontline chemotherapeutic agent.

Mechanistic Insights into this compound's Action

Research indicates that this compound's ability to overcome doxorubicin resistance stems from its impact on key cellular signaling pathways and its potential to inhibit drug efflux pumps.

P-glycoprotein Inhibition: A Key to Overcoming Cross-Resistance

Many anticancer drugs, including doxorubicin, paclitaxel, and vincristine, are substrates of the P-glycoprotein (P-gp) efflux pump.[3] Overexpression of P-gp is a common mechanism of MDR, leading to reduced intracellular drug accumulation and decreased cytotoxicity. This compound and other jatrophane diterpenes have been identified as inhibitors of P-gp, suggesting a potential for broad-spectrum activity against various drug-resistant cancers.[3][4] While direct comparative studies on paclitaxel- and vincristine-resistant cell lines are limited in the available literature, the P-gp inhibitory action of jatrophanes provides a strong rationale for their potential to overcome resistance to these agents. Some jatrophane diterpenoids have demonstrated higher chemo-reversal effects with lower toxicity compared to the positive control, verapamil.[5]

Targeting the PI3K/Akt/NF-κB Signaling Pathway

This compound has been shown to down-regulate the expression of key proteins in the PI3K/Akt/NF-κB signaling pathway in doxorubicin-resistant breast cancer cells.[6] This pathway is crucial for cell survival, proliferation, and the development of drug resistance. By inhibiting this pathway, this compound can induce apoptosis and autophagy, leading to the death of resistant cancer cells.

PI3K_Akt_NF_kB_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Apoptosis Apoptosis NF_kB->Apoptosis inhibits Drug_Resistance Drug Resistance Proliferation->Drug_Resistance

This compound's inhibition of the PI3K/Akt/NF-κB pathway.

Comparative Cytotoxicity of this compound Across Various Cancer Cell Lines

While direct cross-resistance data is limited, examining the intrinsic cytotoxicity of this compound against a panel of different cancer cell lines provides context for its broader anticancer potential.

Table 2: this compound IC₅₀ Values in Other Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Citation
Hep G2Hepatocellular Carcinoma3.2[7][8]
HeLaCervical Cancer5.13[7][8]
WiDrColon Cancer8.97[7][8]
AGSGastric Cancer2.5[7][8]

These findings suggest that this compound exhibits cytotoxic activity against a range of tumor types, although its potency varies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols used in the key studies cited.

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of this compound against MCF-7/ADR cells was determined using the Sulforhodamine B (SRB) assay.[6]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with this compound at various concentrations (0.01 to 100 µM) for 72 hours.

  • Cell Fixation: The media was discarded, and cells were fixed with 150 µL of 10% trichloroacetic acid (TCA) per well for 1 hour at 4°C.

  • Washing: The plates were washed three times with tap water.

  • Staining: 70 µL of 0.4% w/v SRB solution was added to each well and incubated for 10 minutes in the dark at room temperature.

  • Washing: The plates were rinsed three times with 1% acetic acid and air-dried overnight.

  • Solubilization: 150 µL of 10 mM Tris Base was added to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: The absorbance was read at 540 nm using a microplate reader.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (0.01-100 µM) Incubate_24h->Treat_this compound Incubate_72h Incubate 72h Treat_this compound->Incubate_72h Fix_Cells Fix with TCA Incubate_72h->Fix_Cells Wash_1 Wash x3 with Water Fix_Cells->Wash_1 Stain_SRB Stain with SRB Wash_1->Stain_SRB Wash_2 Wash x3 with 1% Acetic Acid Stain_SRB->Wash_2 Solubilize Solubilize with Tris Base Wash_2->Solubilize Read_Absorbance Read Absorbance at 540 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Cell Migration Assay (Scratch Assay)

The effect of this compound on the migration of resistant breast cancer cells was assessed using a scratch assay.[6]

  • Cell Seeding: MCF-7/ADR cells were seeded in a 6-well plate and cultured until they reached approximately 95% confluency.

  • Starvation: Cells were starved for 6 hours in a serum-free medium.

  • Scratch Creation: A scratch was made in the cell monolayer using a sterile 200-µL pipette tip.

  • Washing: The cells were rinsed twice with PBS to remove debris.

  • Treatment: The cells were maintained in fresh media with or without this compound.

  • Imaging: The scratch area was imaged at different time points to monitor cell migration and wound closure.

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound as a valuable compound for overcoming doxorubicin resistance in breast cancer. Its mechanism of action, involving the inhibition of the PI3K/Akt/NF-κB pathway and P-glycoprotein, provides a solid foundation for its potential efficacy against a broader range of drug-resistant cancers, including those resistant to paclitaxel and vincristine.

However, to fully elucidate the cross-resistance profile of this compound, further research is imperative. Direct comparative studies investigating the efficacy of this compound in cell lines with well-characterized resistance to paclitaxel, vincristine, and other anticancer drugs are necessary. Such studies would provide the critical data needed to advance the development of this compound as a potential adjuvant therapy in the treatment of multidrug-resistant cancers.

References

A Comparative Analysis of Jatrophone and Other Bioactive Natural Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Jatrophone, a macrocyclic diterpenoid, with other notable natural diterpenoids: Triptolide, Oridonin, Carnosic Acid, and Jolkinolide B. The focus is on their anticancer and anti-inflammatory properties, supported by experimental data to facilitate informed decisions in drug discovery and development.

Comparative Biological Activity: A Tabular Overview

The following tables summarize the cytotoxic effects of these diterpenoids against various cancer cell lines and their inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator. The data is presented as IC50 values (the concentration required to inhibit 50% of the activity), collated from various scientific studies.

Table 1: Comparative Anticancer Activity (IC50 in µM)
DiterpenoidHepG2 (Liver)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)K562 (Leukemia)AGS (Gastric)
This compound 3.2[1][2]1.8 (MCF-7/ADR)[3]---2.5[1][2]
Triptolide -IC50 values reported[4]----
Oridonin -0.38[5]-0.16[6]4.33[2]-
Carnosic Acid --12.5[7]-25[8]-
Jolkinolide B -IC50 values reported[9]---15.99[10]

Note: Cell lines and experimental conditions may vary between studies, affecting direct comparability. MCF-7/ADR is a doxorubicin-resistant cell line.

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM for NO Inhibition)
DiterpenoidRAW 264.7 (Macrophage)
This compound Data not available
Triptolide Inhibits NO production[3][11]
Oridonin 5.2[2]
Carnosic Acid 9.4[1]
Jolkinolide B Data not available

Signaling Pathways and Mechanisms of Action

This compound and the compared diterpenoids exert their biological effects by modulating key cellular signaling pathways involved in cancer progression and inflammation.

This compound's Mechanism of Action

This compound has been shown to target multiple oncogenic signaling pathways. It can down-regulate the PI3K/AKT/NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation.[3] Additionally, this compound interferes with the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and epithelial-mesenchymal transition (EMT).[12][13]

Jatrophone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Wnt Wnt This compound->Wnt inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation EMT EMT beta_catenin->EMT

Caption: this compound's inhibitory action on the PI3K/AKT/NF-κB and Wnt/β-catenin pathways.

Comparative Mechanisms of Other Diterpenoids
  • Triptolide: A potent anti-inflammatory and anticancer agent that primarily inhibits the transcription factor NF-κB.[14] It also affects other pathways, including MAPK signaling.[15]

  • Oridonin: Exerts its effects by inhibiting the PI3K/Akt and NF-κB signaling pathways.[2] It has also been identified as a covalent inhibitor of the NLRP3 inflammasome.[11]

  • Carnosic Acid: This diterpenoid from rosemary has antioxidant and anti-inflammatory properties, partly through the inhibition of NF-κB and MAPK pathways.

  • Jolkinolide B: Demonstrates anticancer and anti-inflammatory activities by inhibiting the JAK/STAT and PI3K/Akt/mTOR pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or other diterpenoids (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the diterpenoid and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with diterpenoids seed->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate (4h, 37°C) add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cell viability.

Scratch Assay for Cell Migration

This assay is used to evaluate the effect of compounds on cell migration.

Materials:

  • 6-well or 12-well plates

  • Cells that form a monolayer

  • Complete culture medium

  • This compound or other diterpenoids

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.[2]

  • Wash the cells with PBS to remove detached cells and add fresh medium containing the test compound or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Western Blot for PI3K/AKT/NF-κB Pathway Analysis

This technique is used to detect and quantify specific proteins in the PI3K/AKT/NF-κB signaling pathway.

Materials:

  • Cells treated with diterpenoids

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Jatrophone's Therapeutic Potential in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jatrophone, a naturally derived diterpenoid, and its therapeutic potential in cancer treatment, with a specific focus on its validation in patient-derived xenograft (PDX) models. While direct comparative studies of this compound in PDX models are not yet widely published, this document synthesizes existing in vitro data, outlines its known mechanisms of action, and provides a proposed experimental framework for its evaluation in a preclinical PDX setting.

This compound: An Overview of its Anticancer Properties

This compound, isolated from plants of the Jatropha genus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to interfere with key signaling pathways crucial for cancer cell proliferation, survival, and migration.

Comparative Analysis of this compound's In Vitro Efficacy

Extensive in vitro studies have established the cytotoxic potential of this compound across multiple cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in comparison to standard-of-care chemotherapeutic agents.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Sorafenib IC50 (µM)Reference
MCF-7/ADR Doxorubicin-Resistant Breast Cancer1.8--[1][2]
MDA-MB-231 Triple-Negative Breast Cancer~2.0--[3]
MDA-MB-157 Triple-Negative Breast Cancer~3.5--[3]
Hep G2 Hepatocellular Carcinoma3.22.29.9[4][5]
WiDr Colon Cancer8.97--[4][5]
HeLa Cervical Cancer5.13--[4][5]
AGS Gastric Cancer2.5--[4][5]

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

This compound exerts its anticancer effects by modulating at least two critical signaling pathways involved in tumorigenesis and drug resistance: the PI3K/Akt/NF-κB pathway and the Wnt/β-catenin pathway.

PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a central regulator of cell survival, proliferation, and inflammation. Its aberrant activation is a common feature in many cancers, contributing to tumor growth and resistance to therapy. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[1][2]

PI3K_Akt_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: this compound's inhibition of the PI3K/Akt/NF-κB pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the development and progression of numerous cancers, including triple-negative breast cancer (TNBC). This compound has been identified as an inhibitor of this pathway, interfering with the accumulation of β-catenin and the transcription of its target genes.[3][6][7][8]

Wnt_Beta_Catenin_Pathway This compound This compound Wnt_Signal Wnt Signaling This compound->Wnt_Signal Inhibits Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation_EMT Proliferation & EMT Target_Genes->Proliferation_EMT

Caption: this compound's interference with the Wnt/β-catenin signaling pathway.

Proposed Experimental Protocol for this compound Validation in Patient-Derived Xenografts

To definitively assess the therapeutic potential of this compound in a clinically relevant preclinical model, a head-to-head comparison with a standard-of-care agent in PDX models is essential. The following protocol outlines a proposed study design.

Establishment of Patient-Derived Xenografts
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with a cancer type of interest (e.g., triple-negative breast cancer) under sterile conditions.

  • Implantation: Tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers. The formula (Length x Width²)/2 is used to calculate tumor volume.

  • Passaging: Once tumors reach a volume of 1000-1500 mm³, they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion. Early passages (P2-P4) are recommended for therapeutic studies to maintain the genetic and phenotypic characteristics of the original tumor.

Experimental Design for Therapeutic Efficacy Study
  • Animal Cohorts: Once tumors in the expanded cohort reach an average volume of 150-200 mm³, mice are randomized into the following treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., DMSO/Saline)

    • This compound (dose to be determined by maximum tolerated dose studies)

    • Standard-of-Care (e.g., Doxorubicin at a clinically relevant dose)

    • Combination Therapy (this compound + Standard-of-Care)

  • Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal or oral gavage) based on its formulation and pharmacokinetic properties. The standard-of-care drug is administered according to established protocols.

  • Treatment Schedule: Treatment is administered for a defined period (e.g., 21-28 days).

  • Monitoring: Tumor volume and body weight are measured twice weekly. Animal health is monitored daily.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): The primary endpoint is the TGI, calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

  • Response Classification: Tumor response can be classified as:

    • Complete Response (CR): Tumor becomes unpalpable.

    • Partial Response (PR): ≥ 50% reduction in tumor volume.

    • Stable Disease (SD): < 50% reduction and < 25% increase in tumor volume.

    • Progressive Disease (PD): ≥ 25% increase in tumor volume.

  • Toxicity Evaluation: Toxicity is assessed by monitoring changes in body weight, clinical signs of distress, and post-mortem analysis of major organs.

Molecular Analysis
  • At the end of the study, tumors are harvested for molecular analysis to investigate the on-target effects of this compound. This can include:

    • Immunohistochemistry (IHC): To assess the expression of proliferation markers (e.g., Ki-67) and key proteins in the PI3K/Akt and Wnt/β-catenin pathways.

    • Western Blotting: To quantify the levels of phosphorylated and total proteins in the target signaling pathways.

    • RNA Sequencing: To analyze changes in gene expression profiles induced by the treatments.

PDX_Workflow cluster_0 PDX Model Development cluster_1 Therapeutic Efficacy Study cluster_2 Data Analysis Patient Patient Tumor Biopsy Implantation Implantation in Immunocompromised Mice Patient->Implantation Expansion Tumor Expansion (Passaging) Implantation->Expansion Randomization Randomization of Mice into Cohorts Expansion->Randomization Treatment Treatment Administration (Vehicle, this compound, SoC, Combo) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Efficacy Efficacy Assessment (TGI, Response Rate) Monitoring->Efficacy Toxicity Toxicity Evaluation Monitoring->Toxicity Molecular Molecular Analysis (IHC, WB, RNA-seq) Efficacy->Molecular

Caption: Proposed experimental workflow for this compound validation in PDX models.

Conclusion

This compound presents a promising profile as a novel anticancer agent due to its potent in vitro cytotoxicity and its ability to target key oncogenic signaling pathways. While in vivo data from PDX models is currently limited, the proposed experimental framework provides a robust methodology for validating its therapeutic potential in a clinically relevant setting. Such studies are crucial to bridge the gap between preclinical findings and potential clinical applications, ultimately determining this compound's role in the future of cancer therapy.

References

Jatrophone's Efficacy in Chemo-Sensitive vs. Chemo-Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of Jatrophone, a macrocyclic diterpene, in various chemo-sensitive and chemo-resistant cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of its potential as a therapeutic agent, particularly in the context of overcoming chemoresistance.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines, with its potency, as indicated by the half-maximal inhibitory concentration (IC50), varying depending on the cell type and its resistance profile.

Cell LineCancer TypeChemo-sensitivityIC50 (µM)Assay
MCF-7/ADR Breast CancerDoxorubicin-Resistant1.8SRB[1][2]
HCI-10 Triple-Negative Breast Cancer (PDX-derived)Chemo-resistant~6.0WST-1
HCI-2 Triple-Negative Breast Cancer (PDX-derived)Naive1.0WST-1
MDA-MB-231 Triple-Negative Breast CancerChemo-sensitive~2.0WST-1
MDA-MB-157 Triple-Negative Breast CancerChemo-sensitive~3.5WST-1
Hep G2 Hepatocellular CarcinomaChemo-sensitive3.2MTT[3]
AGS Gastric CancerChemo-sensitive2.5Not Specified[3]
HeLa Cervical CancerChemo-sensitive5.13Not Specified[3]
WiDr Colon CancerChemo-sensitive8.97Not Specified[3]

Efficacy in Doxorubicin-Resistant Breast Cancer

This compound demonstrates significant cytotoxic activity against the doxorubicin-resistant MCF-7/ADR breast cancer cell line.[1][2] Its effects are multifaceted, targeting key cellular processes that contribute to cancer cell survival and proliferation.

EffectObservation in MCF-7/ADR Cells
Cell Viability Potent dose-dependent cytotoxicity with an IC50 of 1.8 µM.[1][2]
Cell Cycle Induction of S and G2/M phase arrest.[1][2]
Apoptosis Induction of both early and late apoptotic cell death.[1][2]
Autophagy Induction of autophagic cell death.[1]
Cell Migration Diminished cell migration.[1]
Signaling Pathway Down-regulation of PI3K, AKT, and NF-κB expression.[1][2]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.[1]

  • Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

WST-1 Assay for Cell Proliferation

The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Shake the plate thoroughly and measure the absorbance at 450 nm.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at a specific concentration (e.g., IC50 value) for a designated time (e.g., 48 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, AKT, NF-κB, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizing Molecular Mechanisms and Workflows

This compound's Impact on the PI3K/Akt/NF-κB Signaling Pathway

PI3K_Akt_NFkB_Pathway cluster_this compound This compound cluster_Pathway PI3K/Akt/NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt This compound->Akt inhibits NFkB NF-κB This compound->NFkB inhibits PI3K->Akt activates Akt->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes

Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.

This compound's Interference with the Wnt/β-catenin Signaling Pathway

Wnt_BetaCatenin_Pathway cluster_this compound This compound cluster_Pathway Wnt/β-catenin Pathway This compound This compound BetaCatenin β-catenin (activated) This compound->BetaCatenin reduces activated form Wnt Wnt Ligand Receptor Receptor Complex Wnt->Receptor binds Receptor->BetaCatenin stabilizes GeneExpression Target Gene Expression BetaCatenin->GeneExpression activates Prolif_EMT Proliferation & EMT GeneExpression->Prolif_EMT leads to

Caption: this compound interferes with Wnt/β-catenin signaling.

General Experimental Workflow for Efficacy Assessment

Experimental_Workflow cluster_CellLines Cell Line Selection cluster_Treatment This compound Treatment cluster_Assays Efficacy Assessment Sensitive Chemo-sensitive (e.g., MCF-7) Dose Dose-Response Concentrations Sensitive->Dose Resistant Chemo-resistant (e.g., MCF-7/ADR) Resistant->Dose Cytotoxicity Cytotoxicity/Proliferation (SRB, MTT, WST-1) Dose->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Dose->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry) Dose->Apoptosis Mechanism Mechanism of Action (Western Blot) Dose->Mechanism

Caption: Workflow for evaluating this compound's efficacy.

References

Jatrophone's Transcriptomic Impact: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of Jatrophone-treated cancer cells reveals a distinct transcriptomic signature when benchmarked against common chemotherapeutic agents, doxorubicin and paclitaxel. This guide provides an in-depth look at the molecular mechanisms of this compound, offering valuable data for researchers, scientists, and drug development professionals.

This compound, a naturally occurring diterpene, has demonstrated significant anti-cancer properties. This report synthesizes available data on its effects on gene expression, focusing on its targeted disruption of the Wnt/β-catenin and PI3K/AKT/NF-κB signaling pathways. By juxtaposing these findings with the transcriptomic consequences of doxorubicin and paclitaxel treatment in breast cancer cell lines, this guide offers a clearer understanding of this compound's potential as a novel therapeutic agent.

Performance Comparison: this compound vs. Standard Chemotherapies

This compound exhibits potent cytotoxic effects across a range of cancer cell lines, with IC50 values in the low micromolar range. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer5.13[1]
WiDrColon Cancer8.97[1]
Hep G2Liver Cancer3.2[1]
AGSGastric Cancer2.5[1]
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[2]

Molecular Mechanism of Action: A Tale of Two Pathways

This compound's anti-cancer activity is primarily attributed to its modulation of two critical signaling pathways: Wnt/β-catenin and PI3K/AKT/NF-κB. Unlike the broad cytotoxic mechanisms of agents like doxorubicin (DNA intercalation) and paclitaxel (microtubule stabilization), this compound appears to exert a more targeted effect on specific signaling cascades crucial for cancer cell proliferation, survival, and metastasis.

Wnt/β-catenin Signaling Pathway

This compound has been shown to interfere with the Wnt/β-catenin signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer.[2][3][4][5] Studies have demonstrated that this compound treatment leads to a decrease in the expression of key downstream targets of this pathway.[3][4]

// Nodes Wnt [label="Wnt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled/LRP5/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dvl [label="Dvl", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; APC_Axin [label="APC/Axin Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaCatenin_cyto [label="β-catenin\n(cytoplasmic)", fillcolor="#FBBC05", fontcolor="#202124"]; BetaCatenin_nuc [label="β-catenin\n(nuclear)", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; TargetGenes [label="Target Genes\n(AXIN2, c-MYC, Cyclin D1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=plaintext, fontcolor="#5F6368"];

// Edges Wnt -> Frizzled; Frizzled -> Dvl [label=" "]; Dvl -> GSK3b [arrowhead=tee]; GSK3b -> BetaCatenin_cyto [label=" P", arrowhead=normal]; APC_Axin -> BetaCatenin_cyto; BetaCatenin_cyto -> Degradation [style=dashed]; BetaCatenin_cyto -> BetaCatenin_nuc; BetaCatenin_nuc -> TCF_LEF; TCF_LEF -> TargetGenes; this compound -> BetaCatenin_cyto [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits stabilization"]; } this compound's Interference with the Wnt/β-catenin Pathway.

PI3K/AKT/NF-κB Signaling Pathway

This compound also targets the PI3K/AKT/NF-κB pathway, which is central to regulating the cell cycle, survival, and proliferation.[6] In doxorubicin-resistant breast cancer cells, this compound treatment has been shown to down-regulate the expression levels of PI3K, AKT, and NF-κB.[6][7]

// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_cyto [label="NF-κB\n(cytoplasmic)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nuc [label="NF-κB\n(nuclear)", fillcolor="#FBBC05", fontcolor="#202124"]; TargetGenes [label="Target Genes\n(Anti-apoptotic, Proliferation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Receptor -> PI3K; PI3K -> PIP3 [label=" P"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> AKT; AKT -> IKK; IKK -> IkB [label=" P"]; IkB -> NFkB_cyto [arrowhead=tee]; NFkB_cyto -> NFkB_nuc; NFkB_nuc -> TargetGenes; this compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; this compound -> AKT [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; this compound -> NFkB_cyto [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } this compound's Inhibition of the PI3K/AKT/NF-κB Pathway.

Comparative Transcriptomic Effects

While a direct head-to-head transcriptomic study of this compound against doxorubicin and paclitaxel is not yet available, we can infer a comparative analysis based on existing data. This compound's targeted approach on specific signaling pathways suggests a more defined set of differentially expressed genes compared to the broader transcriptomic shifts induced by doxorubicin and paclitaxel.

This compound: Downregulates key target genes of the Wnt/β-catenin and PI3K/AKT/NF-κB pathways. For instance, in triple-negative breast cancer cells, this compound treatment leads to the reduced expression of AXIN2, HMGA2, MYC, PCNA, and CCND1.[3][4]

Doxorubicin: Transcriptomic analyses of doxorubicin-treated breast cancer cells reveal a large number of differentially expressed genes (DEGs).[8] These are involved in a wide array of pathways, including cell cycle, p53 signaling, and DNA repair.[9] In doxorubicin-resistant MCF-7 cells, 3,963 DEGs were identified, with 2,150 upregulated and 1,813 downregulated.[8] Key pathways affected include MAPK and PI3K/Akt signaling.[8]

Paclitaxel: Similarly, paclitaxel treatment in breast cancer cells results in significant transcriptomic alterations. In MDA-MB-231 cells, paclitaxel treatment evoked 153 DEGs.[7] These are associated with pathways regulating microtubule spindle formation, chromosome segregation, and TGF-β signaling.[7] Single-cell RNA-seq analysis of paclitaxel-treated triple-negative breast cancer cells highlighted the involvement of inflammatory and interferon response pathways in the development of resistance.[10]

The following table provides a high-level comparison of the transcriptomic effects of these three compounds.

FeatureThis compoundDoxorubicinPaclitaxel
Primary Mechanism Wnt/β-catenin & PI3K/AKT/NF-κB pathway inhibition[3][6][7]DNA intercalation, topoisomerase II inhibition[11]Microtubule stabilization[7]
Key Affected Pathways Wnt signaling, PI3K/Akt signaling, cell cycle[3][4][6][7]Cell cycle, p53 signaling, DNA repair, MAPK signaling[8][9]Mitotic spindle formation, TGF-β signaling, inflammatory response[7][10]
Number of DEGs Expected to be more focused (data from qPCR)High (e.g., 3,963 in MCF7-DR cells)[8]Moderate (e.g., 153 in MDA-MB-231 cells)[7]

Experimental Protocols

To facilitate further research and validation of the findings presented, this section outlines the detailed methodologies for key experiments.

// Nodes CellCulture [label="1. Cell Culture\n(e.g., MCF-7, MDA-MB-231)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Drug Treatment\n(this compound, Doxorubicin, Paclitaxel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="3. RNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Library_Prep [label="4. Library Preparation\n(mRNA enrichment/rRNA depletion)", fillcolor="#FBBC05", fontcolor="#202124"]; Sequencing [label="5. RNA Sequencing\n(e.g., Illumina)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Bioinformatic Analysis\n(DEG, Pathway Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CellCulture -> Treatment; Treatment -> RNA_Extraction; RNA_Extraction -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Data_Analysis; } A general workflow for comparative transcriptomic analysis.

Cell Culture and Drug Treatment
  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound, doxorubicin, and paclitaxel are dissolved in DMSO to prepare stock solutions, which are then diluted to the desired concentrations in the culture medium.

  • Treatment: Cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing the respective drugs at their IC50 concentrations or a vehicle control (DMSO). The cells are incubated for a specified period (e.g., 24, 48 hours).

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation. The resulting cDNA libraries are purified and amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon drug treatment compared to the control. Pathway analysis and gene ontology enrichment are then performed to identify the biological processes and signaling pathways affected by the differentially expressed genes.

Quantitative Real-Time PCR (qPCR)
  • cDNA Synthesis: One microgram of total RNA is reverse transcribed into cDNA using a reverse transcription kit with random primers.[6]

  • Primer Design: Primers for target genes and a reference gene (e.g., GAPDH) are designed using appropriate software.[12]

  • qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green master mix.[13] The reaction mixture typically contains cDNA, forward and reverse primers, and SYBR Green mix.

  • Thermal Cycling: The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene for normalization.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, β-catenin) overnight at 4°C.[1][14][15] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Jatrophone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Jatrophone. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this cytotoxic macrocyclic diterpene.

This compound is a compound isolated from various Jatropha species, which has demonstrated potent cytotoxic and anticancer properties.[1][2][3] Studies have shown its efficacy against multiple cancer cell lines, including resistant breast cancer, by inhibiting critical signaling pathways.[1][4] Given its biological activity and the general toxicity of Jatropha plants, strict adherence to safety protocols is mandatory when handling this compound.[5]

Personal Protective Equipment (PPE) and General Safety

While a specific Safety Data Sheet (SDS) for pure this compound is not publicly available, its classification as a cytotoxic and hazardous compound necessitates the use of comprehensive PPE based on standard laboratory practices for handling such materials.[6][7]

Essential PPE includes:

  • Protective Clothing : A liquid-tight laboratory coat or a disposable spray overall should be worn to protect against splashes and contamination.[8] Sleeves should be pulled over the cuffs of gloves.[6][8]

  • Gloves : Always wear chemical-resistant gloves, such as neoprene or nitrile rubber.[8] Latex and fabric gloves do not offer adequate protection.[8] Given the potential for high toxicity, double-gloving is recommended. Gloves should be changed immediately if contaminated.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[7] For tasks with a higher risk of splashing, such as preparing stock solutions, chemical safety goggles or a full-face shield should be used.[7][9]

  • Respiratory Protection : When handling this compound powder or creating aerosols (e.g., during weighing or preparing concentrated solutions), a respirator is necessary to prevent inhalation.[6][9] The specific type of respirator and filter should be determined by a formal risk assessment.

  • Footwear : Wear closed-toe shoes, preferably chemical-resistant boots.[8][10] Trouser legs should be worn outside of the boots to prevent chemicals from entering.[8][10]

General Handling Precautions:

  • Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Avoid skin and eye contact. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Prepare a stock solution, typically in DMSO, and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11] For cell experiments, the final concentration of DMSO should generally not exceed 0.1%.[11]

Quantitative Cytotoxicity Data

This compound has shown potent cytotoxic activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.

Cell LineCancer TypeIC50 Value (µM)
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8 ± 0.05[1]
HeLaCervical Cancer5.13[3]
WiDrColon Adenocarcinoma8.97[3]
Hep G2 1886Hepatocellular Carcinoma3.2[12][13]
AGSStomach Cancer2.5[13]

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the bioactivity of this compound.

3.1. Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay [1] This assay measures the cytotoxicity of this compound against cancer cells.

  • Cell Plating : Seed cells (e.g., MCF-7/ADR) in 96-well plates at an appropriate density and incubate to allow for cell attachment.

  • Treatment : Expose the cells to a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified duration, typically 72 hours.[1]

  • Fixation : Discard the treatment medium and fix the cells with a cold trichloroacetic acid (TCA) solution.

  • Staining : Wash the plates with water and stain the fixed cells with a 0.4% (w/v) Sulforhodamine B solution prepared in 1% acetic acid.

  • Destaining and Solubilization : Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with a 10 mM TRIS base solution.

  • Measurement : Read the absorbance (optical density) at a suitable wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

3.2. Wound-Healing (Scratch) Assay for Cell Migration [1] This method assesses the effect of this compound on cancer cell migration.

  • Cell Plating : Grow cells to a confluent monolayer in multi-well plates.

  • Creating the "Wound" : Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment : Wash the wells to remove detached cells and replace the medium with fresh medium containing this compound at a specific concentration. An untreated control group is also maintained.

  • Imaging : Capture images of the wound at different time points (e.g., 0, 24, 48, and 72 hours) using a microscope.[1]

  • Analysis : Measure the width of the scratch at each time point. The migration rate is determined by the change in wound width over time and compared between treated and untreated cells.

This compound's Mechanism of Action

This compound exerts its anticancer effects primarily by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and metastasis.[1][2] One of the critical pathways targeted is the PI3K/Akt/NF-κB pathway.[1][4]

Jatrophone_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis & Autophagy This compound->Apoptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Migration Cell Migration & EMT NFkB->Migration

Caption: this compound inhibits the PI3K/Akt/NF-κB pathway, leading to reduced cell proliferation and migration.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All disposal procedures must comply with local, state, and federal regulations for hazardous chemical waste.

Operational Disposal Plan:

  • Segregation : All materials that come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired this compound solid compound and solutions.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Contaminated lab supplies (pipette tips, tubes, flasks, etc.).

  • Collection :

    • Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste (e.g., unused stock solutions, contaminated media) in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Decontamination :

    • Work surfaces and non-disposable equipment should be decontaminated using an appropriate method, such as washing with a validated cleaning agent.

  • Final Disposal :

    • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[14] For unused medicines not on an FDA flush list, the general recommendation is to mix them with an unappealing substance like dirt or cat litter, place them in a sealed container, and then dispose of them in the household trash, but this is not appropriate for a laboratory setting with cytotoxic compounds.[14] Professional disposal is required.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jatrophone
Reactant of Route 2
Reactant of Route 2
Jatrophone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.